Product packaging for PK 11195(Cat. No.:CAS No. 85532-75-8)

PK 11195

カタログ番号: B1678501
CAS番号: 85532-75-8
分子量: 352.9 g/mol
InChIキー: RAVIZVQZGXBOQO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

PK-11195 is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid with the amino group of sec-butylmethylamine It has a role as an antineoplastic agent. It is a member of isoquinolines, a monocarboxylic acid amide, an aromatic amide and a member of monochlorobenzenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21ClN2O B1678501 PK 11195 CAS No. 85532-75-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVIZVQZGXBOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041097
Record name 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85532-75-8
Record name 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85532-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PK 11195
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085532758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PK-11195
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNF83VN1RL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PK 11195

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK 11195, an isoquinoline carboxamide, is a selective ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1] Located on the outer mitochondrial membrane, TSPO is implicated in a variety of cellular processes, including apoptosis, cell proliferation, and neuroinflammation. While extensively used as a radioligand for imaging TSPO expression, particularly in the context of neuroinflammation, this compound also exhibits direct biological effects that are of significant interest in drug development, especially in oncology. This guide provides a detailed examination of the molecular mechanisms underlying the actions of this compound, with a focus on its pro-apoptotic effects.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of this compound with its primary target and its effects on cellular functions.

Table 1: Binding Affinity of this compound for TSPO

ParameterValueSpecies/SystemReference
Kd9.24 nMHuman osteoblast-like cells[2]
Kd4.3 - 6.6 nMHuman brain tissue[3]
Ki9.3 ± 0.5 nMNot specified[4]
Bmax7682 fmol/mg proteinHuman osteoblast-like cells[2]

Table 2: In Vitro Anti-proliferative and Pro-apoptotic Activity of this compound

Cell LineEffectIC50/ConcentrationReference
Neuroblastoma (SMS-KCN, KCNR, SMS-KAN, KANR)Inhibition of proliferation80-120 µM[5]
H1299 (Lung Cancer)Apoptotic cell death increase (117%)25 µM (pretreatment)[6]
Isolated cardiac mitochondriaCytochrome c release and mitochondrial potential dissipation50, 100, 200 µM (dose-dependent)[7]

Core Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors into the cytoplasm.

Interaction with TSPO and Modulation of Mitochondrial Function

This compound binds to TSPO on the outer mitochondrial membrane.[1] While the high-affinity binding is in the nanomolar range, the pro-apoptotic effects are typically observed at micromolar concentrations, suggesting a complex mechanism that may involve more than simple TSPO occupancy.[5]

One of the key events following this compound treatment is the disruption of the mitochondrial membrane potential (ΔΨm).[2][6][7][8][9] This depolarization is a critical early step in the apoptotic cascade. In H1299 lung cancer cells, pretreatment with 25 µM this compound completely inhibited cobalt chloride-induced mitochondrial membrane potential depolarization.[6] In isolated cardiac mitochondria, this compound caused a dose-dependent dissipation of mitochondrial potential at concentrations of 50, 100, and 200 µM.[7]

The loss of ΔΨm is followed by the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol.[7] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome and the activation of initiator caspase-9.

Signaling Pathways

The pro-apoptotic signaling cascade initiated by this compound involves the activation of stress-activated protein kinases, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).

PK11195_Signaling_Pathway PK11195 This compound TSPO TSPO (Outer Mitochondrial Membrane) PK11195->TSPO Binds Mitochondrion Mitochondrial Dysfunction TSPO->Mitochondrion ROS ↑ ROS Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP MAP3K MAP3K (e.g., ASK1) ROS->MAP3K Activates MKK4_7 MKK4/7 MAP3K->MKK4_7 MKK3_6 MKK3/6 MAP3K->MKK3_6 JNK JNK Activation MKK4_7->JNK p38 p38 MAPK Activation MKK3_6->p38 Bcl2_family Modulation of Bcl-2 Family Proteins JNK->Bcl2_family p38->Bcl2_family Bcl2_family->MMP CytC Cytochrome c Release MMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptotic signaling pathway.

Experimental Protocols

[3H]this compound Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) and density of binding sites (Bmax) of this compound for TSPO.

Materials:

  • [3H]this compound (radioligand)

  • Unlabeled this compound (for competition assay)

  • Cell membranes or tissue homogenates expressing TSPO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Prepare cell membranes or tissue homogenates.

  • For saturation binding, incubate a constant amount of membrane protein with increasing concentrations of [3H]this compound.

  • For competition binding, incubate a constant concentration of [3H]this compound and a constant amount of membrane protein with increasing concentrations of unlabeled this compound.[10]

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analyze the data using Scatchard analysis for saturation binding or non-linear regression for competition binding to determine Kd and Bmax or Ki values.

TSPO_Binding_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes/ Tissue Homogenates Incubate Incubate Membranes with Radioligand (and Competitor) Membrane_Prep->Incubate Radioligand_Prep Prepare Serial Dilutions of [3H]this compound and unlabeled this compound Radioligand_Prep->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Scatchard or Non-linear Regression Analysis Count->Analyze Determine Determine Kd and Bmax Analyze->Determine

Workflow for a TSPO radioligand binding assay.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a fluorescent method to assess mitochondrial health by measuring ΔΨm.

Materials:

  • JC-1 dye

  • Cell culture medium

  • Assay buffer

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

  • Positive control (e.g., CCCP, a mitochondrial membrane potential disruptor)

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with this compound at various concentrations and for different durations. Include a positive control treated with CCCP.

  • Prepare a JC-1 staining solution (e.g., 1-10 µM in cell culture medium).[11]

  • Remove the treatment medium and incubate the cells with the JC-1 staining solution at 37°C for 15-30 minutes.[11][12]

  • Wash the cells with assay buffer.

  • Analyze the cells immediately. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[12]

  • Quantify the fluorescence using a fluorescence microscope (observing color change), a flow cytometer (detecting shifts in FL1 and FL2 channels), or a plate reader (measuring fluorescence at ~590 nm for red and ~530 nm for green).[12][13]

Detection of Apoptosis by Annexin V Staining

The Annexin V assay identifies early apoptotic cells by detecting the externalization of phosphatidylserine (PS).

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Treat cells with this compound.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.[14]

  • Incubate for 15 minutes at room temperature in the dark.[14]

  • Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol.

Materials:

  • Cell lysis buffer for cytosolic extraction

  • Mitochondrial isolation buffer

  • Dounce homogenizer

  • SDS-PAGE equipment

  • Western blotting apparatus

  • Anti-cytochrome c antibody

  • Antibodies for loading controls (e.g., actin for cytosol, COX IV for mitochondria)

Procedure:

  • Treat and harvest cells.

  • Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.

  • Homogenize the cells using a Dounce homogenizer.[15]

  • Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.[16]

  • Lyse the mitochondrial pellet using a suitable buffer.

  • Determine the protein concentration of both the cytosolic and mitochondrial fractions.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with an anti-cytochrome c antibody and appropriate loading control antibodies. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates its release.

Western Blot Analysis of JNK and p38 MAPK Activation

This protocol is for detecting the activation of JNK and p38 MAPK by analyzing their phosphorylation status.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for various times.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the phosphorylated (active) forms of JNK and p38.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with antibodies against total JNK and p38 to confirm equal protein loading.[17]

Conclusion

This compound serves as a valuable tool for studying the function of TSPO and holds potential as a therapeutic agent, particularly in cancer therapy. Its mechanism of action is centered on the induction of apoptosis through the mitochondrial pathway, a process characterized by the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspase cascades. Furthermore, the involvement of the JNK and p38 MAPK signaling pathways in mediating these effects highlights the complex interplay between TSPO and cellular stress responses. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutics targeting mitochondrial-mediated apoptosis.

References

The Core Target of PK 11195: An In-Depth Technical Guide to the Translocator Protein (TSPO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK 11195, an isoquinoline carboxamide, is a high-affinity antagonist for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[1][2] Historically known as the peripheral benzodiazepine receptor (PBR), TSPO is a key player in a multitude of cellular processes, making it a significant target for diagnostics and therapeutics.[3][4] This technical guide provides a comprehensive overview of the interaction between this compound and TSPO, detailing binding affinities, experimental protocols for its study, and the signaling pathways it modulates. The upregulation of TSPO in activated microglia and various pathological conditions has established radiolabeled this compound, particularly (R)-[¹¹C]this compound, as a crucial tool in positron emission tomography (PET) for imaging neuroinflammation and neuronal damage.[2][5][6]

Quantitative Data: Binding Affinity of this compound for TSPO

The affinity of this compound for TSPO has been extensively characterized across various species and experimental conditions. The following tables summarize key quantitative data from radioligand binding assays.

Parameter Value Species/Tissue Radioligand Reference
Ki3.60 ± 0.41 nMNot Specified[³H]this compound[7]
Ki9.3 ± 0.5 nMRat Kidney[³H]this compound[8]
Kd29.25 nMHuman Platelets[³H]this compound[9][10][11]
Kd13.5 ± 1.5 nMHT-29 Human Colon Cancer Cells[³H]this compound
Bmax10.1 ± 1.0 pmol/mgHT-29 Human Colon Cancer Cells[³H]this compound

Ki (Inhibition Constant) and Kd (Dissociation Constant) are measures of binding affinity, where a lower value indicates a higher affinity. Bmax represents the maximum density of receptors in a given tissue.

Experimental Protocols

Radioligand Binding Assay for this compound

This protocol is adapted from methodologies used to determine the binding affinity of this compound to TSPO.[9][10][12]

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat cerebral cortex or kidney) in ice-cold sucrose buffer (e.g., 50 mM Tris-HCl, 0.32 M sucrose, pH 7.4).

  • Perform differential centrifugation to isolate the mitochondrial fraction. A common procedure involves an initial low-speed spin (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris, followed by a higher-speed spin (e.g., 9,000-13,000 x g for 15-30 minutes) to pellet mitochondria.

  • Wash the mitochondrial pellet with buffer to remove cytosolic contaminants.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a final volume of 500 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), combine the membrane preparation (typically 50 µg of protein), [³H]this compound at various concentrations (for saturation assays) or a single concentration (for competition assays), and the competing unlabeled ligand (for competition assays).

  • To determine non-specific binding, include a parallel set of tubes containing a high concentration of unlabeled this compound (e.g., 10 µM).

  • Incubate the mixture at 4°C for 2 hours to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.2% polyethylenimine to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • For saturation binding experiments, analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax.

  • For competition binding experiments, determine the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Apoptosis Assay via Annexin V and Propidium Iodide Staining

This protocol describes a common method to assess apoptosis induced by this compound.[13][14]

1. Cell Treatment:

  • Culture cells to the desired confluency.

  • Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include both untreated and vehicle-treated cells as controls.

2. Cell Harvesting and Staining:

  • Harvest both adherent and floating cells.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.

  • Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15-20 minutes.

3. Flow Cytometry Analysis:

  • Add additional 1X Binding Buffer to each sample.

  • Analyze the samples on a flow cytometer.

  • Healthy cells will be negative for both Annexin V and PI.

  • Early apoptotic cells will be Annexin V positive and PI negative.

  • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis using Propidium Iodide Staining

This protocol is used to determine the effect of this compound on cell cycle progression.[15][16][17]

1. Cell Treatment and Fixation:

  • Treat cells with this compound as described in the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping.

  • Incubate the cells on ice for at least 30 minutes.

2. Staining:

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).

  • Incubate in the dark at room temperature for at least 30 minutes.

3. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer, collecting data on a linear scale.

  • The DNA content will be proportional to the PI fluorescence intensity.

  • Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate DNA content.

Signaling Pathways and Mechanisms of Action

This compound, through its interaction with TSPO, influences several critical cellular signaling pathways, primarily centered around mitochondrial function.

Modulation of the Mitochondrial Permeability Transition Pore (mPTP)

A key mechanism of action for this compound involves the modulation of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[1][18] The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c.[18] this compound has been shown to induce mPTP opening, thereby promoting apoptosis.[18][19] This effect is particularly relevant in cancer cells, where this compound can sensitize them to chemotherapeutic agents.[19][20]

mPTP_Modulation PK11195 This compound TSPO TSPO PK11195->TSPO Binds to mPTP mPTP Opening TSPO->mPTP Modulates Mito_Swelling Mitochondrial Swelling mPTP->Mito_Swelling MMP_Loss ΔΨm Dissipation mPTP->MMP_Loss CytoC Cytochrome c Release mPTP->CytoC Apoptosis Apoptosis CytoC->Apoptosis

This compound modulation of the mPTP leading to apoptosis.
Role in Apoptosis and Cell Cycle Arrest

At micromolar concentrations, this compound has been demonstrated to induce apoptosis and cause G1/S phase cell cycle arrest in various cancer cell lines.[19] The pro-apoptotic effects are linked to the activation of caspases, such as caspase-3.[19]

Apoptosis_CellCycle PK11195 This compound TSPO TSPO PK11195->TSPO CellCycleArrest G1/S Phase Cell Cycle Arrest PK11195->CellCycleArrest Apoptosis Apoptosis Induction TSPO->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Induction of apoptosis and cell cycle arrest by this compound.
Involvement in Inflammatory Signaling

TSPO is highly expressed in activated microglia, the resident immune cells of the central nervous system. This compound has been shown to modulate inflammatory responses. For instance, it can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system, leading to a reduction in the release of pro-inflammatory cytokines like IL-1β and IL-18.[21][22]

Inflammatory_Signaling PK11195 This compound TSPO TSPO PK11195->TSPO NLRP3 NLRP3 Inflammasome Activation TSPO->NLRP3 Inhibits Cytokines IL-1β & IL-18 Release NLRP3->Cytokines Leads to

This compound-mediated inhibition of the NLRP3 inflammasome.

Conclusion

This compound is a pivotal pharmacological tool for the study of the Translocator Protein. Its high-affinity and specific binding to TSPO have enabled detailed characterization of this mitochondrial protein's role in a range of physiological and pathological processes, including apoptosis, cell proliferation, and neuroinflammation. The established experimental protocols and our understanding of the signaling pathways modulated by this compound continue to facilitate research into TSPO as a promising target for novel diagnostic and therapeutic strategies in oncology, neurodegenerative diseases, and inflammatory disorders.

References

The PK 11195 Binding Site on the Translocator Protein (TSPO): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, has emerged as a significant target in diagnostics and therapeutics. Its upregulation in response to neuroinflammation and in various pathological conditions has made it a valuable biomarker. PK 11195, a high-affinity isoquinoline carboxamide ligand, is one of the most extensively studied and utilized pharmacological tools to probe TSPO function and expression. This technical guide provides an in-depth exploration of the this compound binding site on TSPO, detailing the molecular interactions, experimental protocols for its characterization, and the associated signaling pathways.

The Molecular Landscape of the this compound Binding Site

The binding of this compound to TSPO is a high-affinity interaction, crucial for the development of radiolabeled ligands for Positron Emission Tomography (PET) imaging of neuroinflammation. The three-dimensional structure of the mammalian TSPO in complex with this compound reveals a hydrophobic binding pocket formed by the five transmembrane α-helices of the protein.

Key Residues Involved in this compound Binding:

Site-directed mutagenesis and structural studies have identified several key amino acid residues that form direct contacts with this compound, creating a stable hydrophobic core. These residues are critical for the high-affinity interaction.

ResidueLocationRole in Binding
Alanine (Ala) 23Transmembrane Helix 1Hydrophobic interaction
Valine (Val) 26Transmembrane Helix 1Hydrophobic interaction
Leucine (Leu) 49Transmembrane Helix 2Hydrophobic interaction
Alanine (Ala) 50Transmembrane Helix 2Hydrophobic interaction
Isoleucine (Ile) 52Transmembrane Helix 2Hydrophobic interaction
Tryptophan (Trp) 107Transmembrane Helix 4Aromatic and hydrophobic interactions
Leucine (Leu) 114Transmembrane Helix 4Hydrophobic interaction
Alanine (Ala) 147Transmembrane Helix 5Hydrophobic interaction
Leucine (Leu) 150Transmembrane Helix 5Hydrophobic interaction

Quantitative Analysis of this compound Binding

The affinity of this compound for TSPO is typically quantified by its dissociation constant (Kd) or inhibition constant (Ki). These values are determined through radioligand binding assays.

ParameterValue (nM)Species/SystemReference
Ki3.60 ± 0.41Not specified[1]
Ki9.3Racemic mixture[2]
Ki2.9(R)-enantiomer (human)[2]
Kd29.25[3H]PK11195[3]
Ki0.602 - 3.60Not specified[4]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are fundamental for characterizing the interaction of this compound with TSPO. These assays typically involve the use of radiolabeled this compound, such as [3H]this compound, to quantify binding to membranes or cells expressing TSPO.

1. Saturation Binding Assay to Determine Kd and Bmax

This assay measures the binding of increasing concentrations of [3H]this compound to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • Materials:

    • Membrane preparation from cells or tissues expressing TSPO (e.g., U87MG cell membranes).

    • [3H]this compound (specific activity ~80-90 Ci/mmol).

    • Unlabeled this compound for determining non-specific binding.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • GF/C glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of [3H]this compound in assay buffer (e.g., 0.1 to 20 nM).

    • In a 96-well plate, add 20-50 µg of membrane protein per well.

    • For total binding, add the different concentrations of [3H]this compound.

    • For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM) in addition to the [3H]this compound.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the assay by rapid filtration through GF/C filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine Kd and Bmax.

2. Competitive Binding Assay to Determine Ki

This assay measures the ability of an unlabeled compound (competitor) to displace the binding of a fixed concentration of [3H]this compound, allowing for the determination of the competitor's inhibition constant (Ki).

  • Materials:

    • Same as for the saturation binding assay.

    • Unlabeled competitor compound.

  • Procedure:

    • Prepare serial dilutions of the unlabeled competitor compound.

    • In a 96-well plate, add 20-50 µg of membrane protein per well.

    • Add a fixed concentration of [3H]this compound (typically at or below its Kd, e.g., 1.5 nM).[5]

    • Add the serial dilutions of the competitor compound.

    • Include wells for total binding (no competitor) and non-specific binding (10 µM unlabeled this compound).

    • Incubate, filter, and count as described for the saturation binding assay.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G prep Prepare Reagents (Membranes, [3H]PK11195, Buffers) setup Set up Assay Plate (Total, Non-specific, Competition) prep->setup incubate Incubate to Equilibrium setup->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate Kd/Ki) count->analyze

Caption: Workflow for a typical radioligand binding assay.

Signaling Pathways Associated with this compound Binding to TSPO

The binding of this compound to TSPO can modulate a variety of cellular processes. While the exact mechanisms are still under investigation, several key signaling pathways have been implicated.

Modulation of Apoptosis

This compound has been shown to induce apoptosis in various cell types, particularly at higher concentrations. This is thought to occur through its interaction with the mitochondrial permeability transition pore (mPTP), a complex that includes TSPO, the voltage-dependent anion channel (VDAC), and the adenine nucleotide translocator (ANT).

G PK11195 This compound TSPO TSPO PK11195->TSPO Binds mPTP mPTP Opening TSPO->mPTP Modulates CytochromeC Cytochrome c Release mPTP->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-mediated modulation of apoptosis.

Regulation of Inflammation

This compound can influence inflammatory responses, primarily through its effects on microglia. One proposed mechanism involves the inhibition of the NLRP3 inflammasome, a key component of the innate immune system.

G PK11195 This compound TSPO TSPO PK11195->TSPO Binds ROS Mitochondrial ROS TSPO->ROS Reduces NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Inhibits Activation Caspase1 Caspase-1 Activation NLRP3->Caspase1 Leads to IL1b IL-1β Secretion Caspase1->IL1b Cleaves pro-IL-1β Inflammation Inflammation IL1b->Inflammation

Caption: this compound and the NLRP3 inflammasome pathway.

Conclusion

This compound remains an indispensable tool for the study of TSPO. Its well-characterized binding site and high affinity have facilitated the development of powerful imaging agents and have provided insights into the multifaceted roles of TSPO in health and disease. The experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further unravel the complexities of TSPO biology and leverage its therapeutic and diagnostic potential. Further research is warranted to fully elucidate the downstream consequences of this compound binding and to develop next-generation ligands with improved specificity and therapeutic efficacy.

References

The Multifaceted Biological Functions of PK 11195: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PK 11195, a high-affinity ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), has been a subject of extensive research for decades.[1] Initially recognized for its utility in neuroimaging to visualize inflammation, its biological functions extend far beyond, implicating it in fundamental cellular processes such as apoptosis, inflammation, and cell proliferation.[1][2] This technical guide provides a comprehensive overview of the core biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its engagement with key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of targeting TSPO with ligands like this compound.

Core Biological Functions of this compound

This compound exerts a wide range of biological effects, primarily through its interaction with TSPO, a protein located on the outer mitochondrial membrane.[3] Its functions are context-dependent and can vary based on cell type and physiological or pathological conditions.

Induction of Apoptosis

A significant body of evidence highlights the pro-apoptotic capabilities of this compound. It has been shown to induce apoptosis in various cancer cell lines, including neuroblastoma, multiple myeloma, and glioma.[4][5][6][7] The primary mechanism involves the modulation of the mitochondrial permeability transition pore (mPTP), a multiprotein complex in the mitochondrial membrane.[8][9] By promoting the opening of the mPTP, this compound facilitates the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c, ultimately leading to caspase activation and programmed cell death.[8][10] Notably, this compound can reverse the anti-apoptotic effects of Bcl-2 family proteins, sensitizing cancer cells to chemotherapy and radiation.[9][10][11]

Modulation of Inflammation

This compound has demonstrated potent anti-inflammatory properties. It can suppress the activation of microglia, the primary immune cells of the central nervous system, and reduce the production of pro-inflammatory cytokines.[11][12] One of the key pathways modulated by this compound is the NLRP3 inflammasome.[3][11][13] By inhibiting the activation of the NLRP3 inflammasome, this compound reduces the maturation and secretion of interleukin-1β (IL-1β) and interleukin-18 (IL-18), crucial mediators of inflammation.[3][11] This anti-inflammatory action underlies its neuroprotective effects in models of neurodegenerative diseases and brain injury.[11][14][15]

Regulation of Cell Proliferation

The effects of this compound on cell proliferation are complex and can be either inhibitory or stimulatory depending on the cell type and concentration. In many cancer cell lines, this compound inhibits proliferation in a dose-dependent manner and can induce cell cycle arrest, often at the G1/S phase.[4][5][16] However, in other contexts, such as with mesenchymal stem cells, low concentrations of this compound have been observed to increase differentiation.[16]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: Binding Affinity of this compound for TSPO

RadioligandTissue/Cell TypeKd (nM)Ki (nM)Reference
[3H]PK11195Rat Brain Tissue1.4-[17]
[3H]PK11195Human Brain Tissue4.3 - 6.6-[17]
[3H]PK11195Control Liver Mitochondria1.2-[4]
[11C]-PK 11195--9.3 ± 0.5[6]

Table 2: In Vitro Efficacy of this compound

Cell LineAssayEffectConcentrationReference
Neuroblastoma Cell LinesAlamar Blue AssayInhibition of proliferation (IC50)80 - 120 µM[4]
RPMI8226 and U266 (Multiple Myeloma)MTT AssayDecreased proliferationAs low as 1 µM[6]
Human Mesenchymal Stem CellsProliferation AssayInhibition of proliferation25 - 75 µM[16]
Cholangiocarcinoma Cells (Egi-1 and Tfk-1)Apoptosis AssayIncreased apoptosis by 50-95% (in combination with cytotoxic agents)75 µM[10]
BV-2 Microglial CellsiNOS and COX-2 Expression44% decrease in iNOS, 54% decrease in COX-225 µM[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the biological functions of this compound.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound to TSPO.

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation, [3H]PK11195 (at a concentration near its Kd), and varying concentrations of unlabeled this compound (for competition assays) or buffer.

    • To determine non-specific binding, include wells with a high concentration of an unlabeled TSPO ligand.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the Kd (dissociation constant) or Ki (inhibitory constant).

Cell Viability/Proliferation Assay (AlamarBlue)

This colorimetric/fluorometric assay measures cell viability and proliferation.

  • Cell Seeding:

    • Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound or a vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Add AlamarBlue reagent to each well (typically 10% of the culture volume).

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement:

    • Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the data and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins.

  • Sample Preparation:

    • Lyse treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Gel Electrophoresis:

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., TSPO, cleaved caspase-3, NLRP3).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

    • Capture the signal using X-ray film or a digital imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows involving this compound.

PK11195_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_PK11195 This compound Action cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Chemotherapy Chemotherapy/ Radiation mPTP mPTP Chemotherapy->mPTP Induces opening PK11195 This compound TSPO TSPO PK11195->TSPO Binds to Bcl2 Bcl-2 PK11195->Bcl2 Antagonizes TSPO->mPTP Modulates Bcl2->mPTP Inhibits opening ReleasedCytochromeC Released Cytochrome c mPTP->ReleasedCytochromeC Release CytochromeC Cytochrome c (in Mitochondrion) Apaf1 Apaf-1 ReleasedCytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: this compound-mediated apoptosis signaling pathway.

PK11195_Inflammation_Pathway cluster_stimuli Inflammatory Stimuli cluster_PK11195 This compound Action cluster_cell Microglia LPS LPS TLR4 TLR4 LPS->TLR4 PK11195 This compound Inflammasome NLRP3 Inflammasome PK11195->Inflammasome Inhibits assembly NFkB NF-κB Pathway TLR4->NFkB Activates NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene Upregulates NLRP3_protein NLRP3 Protein NLRP3_gene->NLRP3_protein Transcription/ Translation NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome ProCaspase1 Pro-Caspase-1 ProCaspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Cleavage ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Figure 2: this compound-mediated inhibition of the NLRP3 inflammasome pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_binding Binding Studies CellCulture Cell Culture (e.g., Cancer Cells, Microglia) Treatment Treatment with this compound (Dose-response and time-course) CellCulture->Treatment Viability Cell Viability Assay (e.g., AlamarBlue, MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V, Caspase activity) Treatment->Apoptosis Protein Protein Expression Analysis (e.g., Western Blot for TSPO, Bcl-2, NLRP3) Treatment->Protein Gene Gene Expression Analysis (e.g., qRT-PCR) Treatment->Gene MembranePrep Membrane Preparation RadioligandAssay Radioligand Binding Assay ([3H]PK11195) MembranePrep->RadioligandAssay DataAnalysis Determination of Kd/Ki RadioligandAssay->DataAnalysis

Figure 3: General experimental workflow for characterizing this compound.

Conclusion

This compound is a versatile pharmacological tool with a profound impact on key cellular processes, primarily through its interaction with TSPO. Its ability to induce apoptosis in cancer cells, coupled with its anti-inflammatory and neuroprotective effects, underscores its potential as a therapeutic agent or a lead compound for the development of novel drugs. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the intricate biological functions of this compound and its therapeutic applications. A thorough understanding of its mechanisms of action is crucial for the successful translation of these findings into clinical practice.

References

PK 11195 as a Marker for Glial Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR), is a mitochondrial outer membrane protein that is markedly upregulated in activated glial cells—microglia and astrocytes—in response to central nervous system (CNS) injury and inflammation.[1][2] This upregulation has positioned TSPO as a key biomarker for neuroinflammation. PK 11195, a high-affinity isoquinoline carboxamide ligand for TSPO, has been instrumental in studying these processes for over two decades.[3][4] When radiolabeled, particularly as (R)-[¹¹C]this compound, it allows for the in vivo visualization and quantification of glial activation using Positron Emission Tomography (PET), providing a window into the inflammatory state of the brain in various neurological disorders.[4][5][6][7] This guide provides an in-depth overview of this compound, its mechanism, quantitative data, experimental protocols, and its application in research and drug development.

The Target: Translocator Protein (TSPO)

TSPO is a highly conserved protein composed of five transmembrane helices, located on the outer mitochondrial membrane.[3][8] In a healthy brain, TSPO expression is low.[5] However, in response to a wide range of pathologies, including stroke, traumatic brain injury, multiple sclerosis, and neurodegenerative diseases like Parkinson's and Alzheimer's, its expression significantly increases in activated microglia, macrophages, and reactive astrocytes.[3][4][5] This makes TSPO an attractive target for diagnostic imaging and a potential focus for therapeutic intervention.[8] While its precise functions are still under investigation, TSPO is implicated in several cellular processes, including cholesterol transport for steroidogenesis, regulation of mitochondrial respiration, and modulation of inflammatory responses.[2][3][8]

This compound: The Prototypical TSPO Ligand

This compound is a selective and high-affinity ligand for TSPO, first developed in the 1980s.[3][9] Its structure features an isoquinoline carboxamide core which forms a stable hydrophobic binding pocket with TSPO.[4] The (R)-enantiomer of [¹¹C]-labeled this compound is widely used in PET imaging to non-invasively assess the extent of glial activation in both preclinical models and human clinical studies.[4][7] An increase in the (R)-[¹¹C]this compound binding signal is interpreted as an indicator of active neuroinflammation.[4][10]

Quantitative Data

The binding characteristics of this compound have been extensively studied. The following tables summarize key quantitative data for its use in research.

Table 1: Binding Affinity of this compound and Related Ligands

LigandParameterValueSpecies/TissueReference
This compound Ki3.60 ± 0.41 nMNot Specified[3]
[³H]this compound Kd4.3 - 6.6 nMHuman Brain[11]
[³H]this compound Kd1.8 ± 0.6 nMHuman Frontal Cortex (AD)[12]
[³H]this compound Kd1.4 nMRat Brain[11]
Ro5-4864 IC₅₀4.1 nMNot Specified[3]
[³H]DAA1106 KD5-10 fold lower than --INVALID-LINK---PK11195Rat Brain (TBI model)[13]

Table 2: In Vivo PET Imaging Parameters for (R)-[¹¹C]this compound

ParameterValueConditionSubjectReference
Binding Potential (BPND) 1.11 - 2.21NormalHuman Brain[11]
Total Distribution Volume (VT) >16% decreasePost-treatmentMultiple Sclerosis Patients[10]
Mean Effective Dose 4.8 µSv/MBqNot ApplicableHealthy Humans[14][15]
Highest Equivalent Organ Dose 14.0 µSv/MBqNot ApplicableKidneys (Human)[14][15]

Signaling and Mechanism of Action

Upon CNS injury or pathogenic stimulus, microglia and astrocytes transition to an activated state. This process involves the significant upregulation of TSPO on the outer mitochondrial membrane. This compound binding to TSPO can modulate downstream inflammatory pathways. Studies suggest that TSPO ligands can influence the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome, a key component of the innate immune response that leads to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18.[2][16][17]

TSPO_Signaling TSPO Signaling in Activated Glia cluster_stimulus Upstream Stimulus cluster_cell Glial Cell cluster_mito Mitochondrion cluster_response Cellular Response Stimulus CNS Injury / Pathogen (e.g., LPS) GlialActivation Glial Activation (Microglia, Astrocytes) Stimulus->GlialActivation TSPO Upregulated TSPO (Outer Membrane) GlialActivation->TSPO leads to increased expression ROS ROS Production TSPO->ROS modulates NLRP3 NLRP3 Inflammasome Activation TSPO->NLRP3 modulates MAPK MAPK Pathway TSPO->MAPK modulates PK11195 This compound PK11195->TSPO binds to ROS->NLRP3 activates Cytokines Cytokine Release (IL-1β, IL-18, TNF-α) NLRP3->Cytokines promotes MAPK->Cytokines promotes Response Neuroinflammation Cytokines->Response

TSPO Signaling in Activated Glia

Experimental Protocols and Workflows

This compound is utilized in a variety of experimental settings, from in vitro cell cultures to in vivo animal and human imaging.

In Vitro Autoradiography with [³H]this compound

This technique is used to visualize and quantify TSPO density in post-mortem tissue sections.

Objective: To determine the regional distribution and density of TSPO binding sites.

Materials:

  • Frozen brain tissue sections (e.g., 10-20 µm thick) mounted on slides.

  • [³H]this compound (Specific Activity ~80 Ci/mmol).

  • Unlabeled this compound for determining non-specific binding.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Phosphor imaging plates or autoradiography film.

Protocol:

  • Pre-incubation: Thaw tissue-mounted slides and pre-incubate them in incubation buffer for 15 minutes at room temperature to rehydrate and remove endogenous ligands.[18]

  • Incubation: Incubate slides with a solution of [³H]this compound (e.g., 2.5 nM) in incubation buffer for 60-120 minutes at room temperature.[12]

  • Non-Specific Binding: For a parallel set of slides, perform the incubation in the presence of a high concentration of unlabeled this compound (e.g., 10 µM) to saturate TSPO sites and measure non-specific binding.[12]

  • Washing: Terminate the incubation by washing the slides rapidly in ice-cold wash buffer (e.g., 3 times for 2 minutes each) to remove unbound radioligand.[12]

  • Drying: Quickly rinse the slides in ice-cold distilled water and let them air dry completely.

  • Exposure: Appose the dried slides to a phosphor imaging plate or autoradiography film for a period determined by the tissue radioactivity (typically several days to weeks).

  • Analysis: Quantify the resulting image using densitometry software, subtracting the non-specific binding signal from the total binding to determine the specific binding.

In Vivo PET Imaging with (R)-[¹¹C]this compound

PET imaging allows for the longitudinal, non-invasive assessment of neuroinflammation in living subjects.

PET_Workflow Experimental Workflow for [11C]this compound PET Imaging A Subject/Animal Recruitment & Preparation C Intravenous Injection of Radioligand A->C B Radioligand Synthesis (R)-[11C]this compound B->C D Dynamic PET/MRI Scan (e.g., 60-90 min) C->D E Arterial Blood Sampling (for Plasma Input Function) D->E G Image Reconstruction & Co-registration D->G F Plasma Metabolite Analysis E->F H Kinetic Modeling (e.g., 2-Tissue Compartment Model, Logan Plot) F->H G->H I Generation of Parametric Maps (VT or BPND) H->I J Statistical Analysis I->J

Workflow for [11C]this compound PET Imaging

Protocol Outline:

  • Subject Preparation: Subjects are typically positioned in the PET scanner, and a transmission scan may be performed for attenuation correction. A cannula is inserted for radiotracer injection and, if required, for arterial blood sampling.[19]

  • Radiotracer Administration: (R)-[¹¹C]this compound is injected intravenously as a bolus.[11]

  • Dynamic PET Acquisition: A dynamic scan is initiated simultaneously with the injection, lasting for 60-90 minutes, to capture the kinetics of the radiotracer in the brain.[7][11]

  • Arterial Blood Sampling: To generate a plasma input function, arterial blood is sampled frequently at the beginning of the scan and less frequently later on.[19] The plasma is separated and analyzed for total radioactivity and the fraction of unchanged parent radiotracer.[19]

  • Data Analysis:

    • Kinetic Modeling: Time-activity curves (TACs) from brain regions of interest are fitted using kinetic models, such as the two-tissue compartment model (2TCM) or graphical methods like the Logan plot, with the metabolite-corrected arterial plasma curve as an input function.[11][20] This yields outcome measures like the total distribution volume (VT).

    • Reference Region Methods: Due to the difficulty of arterial sampling, simplified reference tissue models (SRTM) are sometimes used. However, identifying a true reference region devoid of TSPO is a major challenge for [¹¹C]this compound.[20] Cluster analysis has been employed to derive a reference tissue curve from the dynamic image itself.[20]

  • Outcome: The primary outcome is typically a parametric image or regional values of VT or binding potential (BPND), which reflect the density of available TSPO sites.[11]

Application in Drug Development

This compound PET imaging is a powerful tool in drug development for assessing the efficacy of novel anti-inflammatory therapies. By measuring changes in the TSPO signal before and after treatment, researchers can objectively quantify a drug's impact on neuroinflammation.[10][19]

DrugDev_Workflow This compound in a Drug Development Workflow A Establish Preclinical Model of Neuroinflammation (e.g., TBI, EAE, LPS) B Baseline [11C]this compound PET Scan (Quantify initial inflammation) A->B C Randomize into Groups B->C D Administer Vehicle Control C->D Group 1 E Administer Novel Anti-inflammatory Compound C->E Group 2 F Follow-up [11C]this compound PET Scan D->F G Follow-up [11C]this compound PET Scan E->G H Compare Change in TSPO Signal (ΔV T or ΔBP ND ) F->H G->H I Determine Therapeutic Efficacy H->I

This compound in Drug Development Workflow

Limitations and Considerations

Despite its widespread use, this compound has several limitations that are critical for researchers to consider:

  • High Non-Specific Binding: this compound is highly lipophilic, which results in a significant amount of non-specific binding in the brain, leading to a low signal-to-noise ratio.[8][20] This can make quantification challenging, especially in regions with subtle inflammation.[19]

  • Plasma Protein Binding: The ligand binds with high affinity to the acute-phase reactant alpha1-acid glycoprotein (AGP) in the plasma.[21] Since AGP levels can change during inflammatory states, this can alter the free concentration of this compound available to enter the brain, complicating the interpretation of PET data.[21]

  • Species Differences: There are notable differences in TSPO expression and regulation between rodents and humans. Pro-inflammatory activation increases TSPO expression in rodent microglia and macrophages, but this effect is not observed in primary human microglia and is even reduced in human macrophages.[8][22] This highlights the need for caution when extrapolating findings from animal models to human conditions.

  • Second-Generation Tracers: To overcome the limitations of this compound, several second-generation TSPO radioligands (e.g., [¹¹C]PBR28, [¹⁸F]FEPPA) have been developed with higher affinity and lower non-specific binding.[20][23] However, their utility is complicated by a common genetic polymorphism (rs6971) in the TSPO gene, which creates high-affinity, mixed-affinity, and low-affinity binders, requiring subject genotyping for accurate quantification.[20]

Conclusion

This compound remains a foundational tool for the study of neuroinflammation. As the first widely adopted ligand for imaging TSPO, it has provided invaluable insights into the role of glial activation in a multitude of CNS disorders.[3][7] While its technical limitations have spurred the development of newer tracers, the extensive body of literature and well-characterized nature of this compound ensure its continued relevance.[3] For researchers and drug developers, a thorough understanding of its properties, appropriate application of experimental protocols, and awareness of its limitations are paramount to leveraging this compound effectively as a marker for glial cell activation.

References

PK 11195 and Its Role in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. A key player in the neuroinflammatory process is the activation of microglia, the resident immune cells of the central nervous system (CNS). The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is highly expressed on the outer mitochondrial membrane of activated microglia, making it a valuable biomarker for neuroinflammation. PK 11195, a specific ligand for TSPO, has been extensively utilized as a tool for both imaging and modulating neuroinflammatory processes. This technical guide provides an in-depth overview of this compound, its interaction with neuroinflammatory pathways, and detailed experimental protocols for its application in research.

Core Concepts: this compound and TSPO

This compound is an isoquinoline carboxamide that selectively binds to TSPO.[1] Under normal physiological conditions, TSPO expression in the brain is low. However, in response to neuronal injury or inflammation, its expression is significantly upregulated in activated microglia and, to some extent, in reactive astrocytes.[1] This upregulation makes TSPO an attractive target for imaging neuroinflammation using positron emission tomography (PET) with radiolabeled this compound, such as --INVALID-LINK---PK11195.[1] Beyond its role as an imaging agent, this compound has demonstrated therapeutic potential by modulating microglial activity and downstream inflammatory cascades.

Quantitative Data: Binding Affinity and In Vivo Efficacy

The binding affinity of this compound to TSPO is a critical parameter for its use in both research and clinical settings. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

Parameter Value Experimental System Reference
Ki for TSPO 3.60 ± 0.41 nMSaturation binding assay[2]
In Vivo Binding 1.96 ± 0.33 (DVR)[11C]-(R)-PK11195 PET in zymosan-treated rats (lesion site)[3]
In Vivo Binding 1.17 ± 0.05 (DVR)[11C]-(R)-PK11195 PET in saline-treated rats (control)[3]

DVR: Distribution Volume Ratio, a measure of specific radioligand binding in PET studies.

Neuroinflammatory Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily through its interaction with TSPO on microglia, leading to the modulation of key signaling pathways. One of the most significant pathways affected is the NLRP3 inflammasome.

TSPO Signaling and Microglia Activation

Upon binding to TSPO, this compound can influence mitochondrial function and cellular signaling within microglia. This interaction can lead to a dampening of the pro-inflammatory response.

TSPO_Signaling cluster_0 Microglia PK11195 This compound TSPO TSPO (Outer Mitochondrial Membrane) PK11195->TSPO Binds to Microglia_Activation Microglia Activation (Pro-inflammatory Phenotype) PK11195->Microglia_Activation Inhibits Mitochondria Mitochondrial Function (e.g., ROS production, ATP synthesis) TSPO->Mitochondria Modulates Mitochondria->Microglia_Activation Influences

Caption: this compound binding to TSPO on microglia modulates mitochondrial function and inhibits pro-inflammatory activation.

Inhibition of the NLRP3 Inflammasome Pathway

A crucial mechanism of this compound's anti-inflammatory action is the inhibition of the NLRP3 inflammasome.[4] Activation of this multi-protein complex is a key step in the production of potent pro-inflammatory cytokines, IL-1β and IL-18.

NLRP3_Pathway cluster_0 NLRP3 Inflammasome Cascade LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_Pro_IL18 Pro-IL-1β & Pro-IL-18 (Transcription) NFkB->Pro_IL1B_Pro_IL18 IL1B_IL18 Mature IL-1β & IL-18 (Secretion) Pro_IL1B_Pro_IL18->IL1B_IL18 ATP ATP NLRP3_Activation NLRP3 Inflammasome Assembly ATP->NLRP3_Activation Caspase1 Caspase-1 Activation NLRP3_Activation->Caspase1 Caspase1->IL1B_IL18 Cleavage PK11195 This compound PK11195->NLRP3_Activation Inhibits

Caption: this compound inhibits the LPS and ATP-induced activation of the NLRP3 inflammasome, reducing the release of mature IL-1β and IL-18.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for key experiments.

In Vitro [3H]this compound Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound to TSPO in brain tissue homogenates.

Materials:

  • --INVALID-LINK---PK11195

  • Unlabeled this compound

  • Brain tissue (e.g., from a rat model of neuroinflammation)

  • Tris buffer (50 mM, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Tissue Preparation: Homogenize brain tissue in ice-cold Tris buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration of the homogenate.

  • Binding Reaction: In test tubes, combine the brain homogenate, varying concentrations of --INVALID-LINK---PK11195, and either buffer (for total binding) or a high concentration of unlabeled this compound (e.g., 10 µM, for non-specific binding).[5]

  • Incubation: Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold Tris buffer to remove unbound radioligand.[5]

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using saturation binding analysis to determine the Kd and Bmax values.

In Vitro Microglia Activation and this compound Treatment

This protocol describes the induction of an inflammatory response in BV-2 microglial cells using lipopolysaccharide (LPS) and subsequent treatment with this compound.[4][6]

Materials:

  • BV-2 microglial cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound

  • Reagents for downstream analysis (e.g., ELISA kits for cytokines, reagents for Western blotting)

Procedure:

  • Cell Culture: Culture BV-2 cells in appropriate medium until they reach the desired confluency.

  • Pre-treatment (optional): Pre-treat the cells with this compound (e.g., 0.5 µM) for 1 hour before LPS stimulation.[4][6]

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for a specified duration (e.g., 6 hours) to induce an inflammatory response.[4]

  • Co-treatment or Post-treatment (alternative to pre-treatment): this compound can also be added simultaneously with LPS or after the initial LPS stimulation.

  • Sample Collection: Collect the cell culture supernatant to measure secreted cytokines (e.g., IL-1β, IL-18) using ELISA. Lyse the cells to extract protein or RNA for analysis of inflammatory markers (e.g., NLRP3, caspase-1) by Western blotting or RT-PCR.

In Vivo 11C-PK11195 PET Imaging in a Rodent Model

This protocol outlines the procedure for performing PET imaging to visualize and quantify neuroinflammation in a rat model.[3][7]

Materials:

  • Rat model of neuroinflammation (e.g., zymosan-induced lesion)

  • --INVALID-LINK---PK11195 radiotracer

  • Small animal PET scanner

  • Anesthesia (e.g., isoflurane)

  • Catheter for intravenous injection

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in the PET scanner. Insert a catheter into a tail vein for radiotracer injection.

  • Radiotracer Injection: Administer a bolus injection of --INVALID-LINK---PK11195 through the tail vein catheter.[7]

  • PET Scan: Acquire dynamic PET data for a specified duration (e.g., 60 minutes) immediately following the injection.[7]

  • Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Co-register the PET images with an anatomical reference (e.g., MRI or a brain atlas).

  • Quantification: Define regions of interest (ROIs) in the brain, including the area of inflammation and a reference region with low specific binding. Calculate the distribution volume ratio (DVR) to quantify the specific binding of --INVALID-LINK---PK11195.[3]

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture BV-2 Microglia Culture Stimulation LPS Stimulation Cell_Culture->Stimulation Treatment This compound Treatment Stimulation->Treatment Analysis_in_vitro Cytokine/Protein Analysis (ELISA, Western Blot) Treatment->Analysis_in_vitro Animal_Model Neuroinflammation Rat Model PET_Scan [11C]PK11195 PET Scan Animal_Model->PET_Scan Image_Analysis Image Reconstruction & Quantification (DVR) PET_Scan->Image_Analysis

References

The Dichotomous Role of PK 11195 in Mitochondrial Permeability Transition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline carboxamide PK 11195, a high-affinity ligand for the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane, has been extensively studied for its influence on the mitochondrial permeability transition (MPT). The MPT is a critical event characterized by the opening of the mitochondrial permeability transition pore (mPTP), a high-conductance channel in the inner mitochondrial membrane. This event leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death. While initially characterized as a peripheral benzodiazepine receptor antagonist, the role of this compound in modulating the mPTP is complex and appears to be concentration and context-dependent. This technical guide provides an in-depth analysis of the current understanding of this compound's role in MPT, detailing its proposed mechanisms of action, summarizing key quantitative data, and providing experimental protocols for its study.

Introduction to the Mitochondrial Permeability Transition Pore (mPTP)

The mPTP is a multiprotein complex whose exact composition is still a subject of debate. However, key components are thought to include the voltage-dependent anion channel (VDAC) in the outer mitochondrial membrane, the adenine nucleotide translocator (ANT) in the inner mitochondrial membrane, and cyclophilin D (CypD) in the mitochondrial matrix. The opening of the mPTP is a critical event in both physiological and pathological processes, including apoptosis and necrosis. Dysregulation of the mPTP is implicated in a variety of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it a significant target for therapeutic intervention.

This compound: A Modulator of the mPTP

This compound is a specific ligand of TSPO, a protein that is often found in complex with VDAC and ANT, suggesting a potential role for TSPO in the regulation of the mPTP.[1] The interaction of this compound with TSPO is thought to allosterically modulate the conformation of the mPTP complex, thereby influencing its propensity to open.

Pro-Apoptotic Role: Induction of mPTP Opening

Numerous studies have demonstrated that this compound can induce the opening of the mPTP, leading to mitochondrial dysfunction and apoptosis.[2][3][4] This pro-apoptotic effect is particularly observed at higher concentrations of this compound. The proposed mechanism involves the binding of this compound to TSPO, which in turn facilitates a conformational change in the mPTP complex, lowering the threshold for its opening in response to stimuli such as elevated intramitochondrial Ca2+ and reactive oxygen species (ROS).[2]

Protective Role: Inhibition of mPTP Opening

Conversely, under certain experimental conditions, particularly in the context of ischemia-reperfusion injury, this compound has been shown to have a protective effect by inhibiting mPTP opening.[5] When administered at the onset of reperfusion, this compound was found to prevent the large-scale oscillations in mitochondrial membrane potential and subsequent cell death.[5] This protective effect may be mediated by a TSPO-independent mechanism, potentially involving the inhibition of the c subunit of the F1FO ATP synthase, a putative component of the mPTP.[5]

Signaling Pathways and Mechanisms

The modulatory effect of this compound on the mPTP is integrated into a complex network of signaling pathways. The following diagram illustrates the proposed mechanisms of action.

PK11195_mPTP_pathway cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix TSPO TSPO mPTP mPTP TSPO->mPTP Promotes Opening VDAC VDAC VDAC->TSPO ANT ANT ANT->VDAC ATP_synthase F1FO ATP Synthase (c-subunit) ANT->ATP_synthase ATP_synthase->mPTP Inhibits Opening Apoptosis Apoptosis mPTP->Apoptosis Leads to Cell_Protection Cell Protection mPTP->Cell_Protection Prevents CypD CypD CypD->mPTP Sensitizes Ca2_matrix Ca2+ Ca2_matrix->mPTP Induces Opening ROS_matrix ROS ROS_matrix->mPTP Induces Opening PK11195 This compound PK11195->TSPO Binds (High Conc.) PK11195->ATP_synthase Inhibits (Low Conc.) Mitochondrial_Swelling_Assay A Isolate Mitochondria B Resuspend in Swelling Buffer A->B C Add this compound (or vehicle) B->C D Add Ca2+ (or other inducer) C->D E Monitor Absorbance at 540 nm D->E F Analyze Decrease in Absorbance (Swelling) E->F CRC_Assay A Isolate Mitochondria B Resuspend in CRC Buffer with Calcium Green-5N A->B C Add this compound (or vehicle) B->C D Add Pulses of CaCl2 C->D E Monitor Fluorescence of Calcium Green-5N D->E F Determine Ca2+ concentration at which fluorescence sharply increases E->F MMP_Assay A Culture Cells B Load Cells with ΔΨm-sensitive dye (e.g., TMRM) A->B C Treat with this compound (or vehicle) B->C D Induce mPTP opening (optional) C->D E Measure Fluorescence by Flow Cytometry or Microscopy D->E F Analyze Decrease in Fluorescence (Depolarization) E->F

References

The Dual Facets of PK 11195: A Deep Dive into its Pro-Apoptotic and Cell Cycle Arrest Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the multifaceted effects of the isoquinoline carboxamide derivative, PK 11195, on fundamental cellular processes of apoptosis and cell cycle progression. Primarily known as a specific ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), this compound has emerged as a molecule of significant interest in cancer research due to its ability to induce programmed cell death and halt cellular proliferation in a variety of cancer cell lines. This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Executive Summary

This compound exerts potent anti-cancer effects by triggering apoptosis and inducing cell cycle arrest in various cancer models, including neuroblastoma and chronic lymphocytic leukemia.[1][2][3][4][5] Its mechanism of action is complex, involving both TSPO-dependent and independent pathways that converge on the mitochondria, a central regulator of apoptosis. At micromolar concentrations, this compound promotes the mitochondrial permeability transition, leading to the release of pro-apoptotic factors, activation of the caspase cascade, and subsequent cell death.[1][3][6][7] Concurrently, it can induce cell cycle arrest, primarily at the G1/S phase, thereby inhibiting tumor cell proliferation.[1][2] This guide will dissect these mechanisms, providing the scientific community with a detailed understanding of this compound's potential as a therapeutic agent.

This compound and the Induction of Apoptosis

This compound is a well-documented inducer of apoptosis in a dose-dependent manner.[1][3] Its pro-apoptotic effects are mediated primarily through its interaction with mitochondrial proteins, leading to the initiation of the intrinsic apoptotic pathway.

Mitochondrial-Mediated Apoptosis

The primary mechanism by which this compound induces apoptosis involves the modulation of the mitochondrial permeability transition pore (MPTP).[1][7] While initially attributed solely to its binding to TSPO, a component of the MPTP complex, evidence also suggests TSPO-independent mechanisms may contribute to its pro-apoptotic activity.[6]

This compound facilitates the opening of the MPTP, leading to a loss of the mitochondrial transmembrane potential (ΔΨm) and the release of apoptogenic factors from the mitochondrial intermembrane space into the cytoplasm.[6][7] These factors include cytochrome c, which, once in the cytoplasm, binds to Apaf-1 to form the apoptosome, subsequently activating the initiator caspase-9.[8][9][10]

Caspase Activation Cascade

The activation of caspase-9 triggers a downstream cascade of executioner caspases, most notably caspase-3.[1] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][11] Studies have demonstrated a significant increase in the levels of cleaved caspase-3 and cleaved PARP in cancer cells treated with this compound.[1]

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins plays a crucial role in regulating the integrity of the mitochondrial outer membrane. Anti-apoptotic members, such as Bcl-2 and Bcl-xL, inhibit apoptosis, while pro-apoptotic members, like Bax and Bak, promote it. This compound has been shown to counteract the protective effects of anti-apoptotic Bcl-2 proteins, thereby sensitizing cells to apoptotic stimuli.[7] It can reverse the Bcl-2-mediated inhibition of the MPTP, facilitating the release of pro-apoptotic factors.[1][7]

Quantitative Data on this compound-Induced Apoptosis

The following table summarizes the quantitative effects of this compound on apoptosis in different cancer cell lines.

Cell LineConcentration (µM)Treatment Duration (hours)Apoptotic EffectReference
Neuroblastoma (KCNR)10024Significantly higher levels of cleaved caspase-3[1]
Neuroblastoma (KCNR)50, 10024Significantly increased cleavage of PARP[1]
Chronic Lymphocytic Leukemia (CLL)5024Viability decreased from 66±18% to 38±21%[3]
Chronic Lymphocytic Leukemia (CLL)10024Viability decreased from 71±16% to 16±13%[3]
Glioblastoma (U87MG)10012Modest but significant (twofold) increase in basal apoptotic levels[12]

This compound and Cell Cycle Arrest

In addition to inducing apoptosis, this compound can inhibit cancer cell proliferation by causing cell cycle arrest.[1][2] This effect is crucial for its anti-tumor activity, as it prevents the replication of malignant cells.

G1/S Phase Arrest

Studies have shown that this compound treatment can lead to an accumulation of cells in the G1 phase of the cell cycle and a corresponding decrease in the S and G2/M phases, indicating a G1/S checkpoint arrest.[1] This arrest prevents the cells from entering the DNA synthesis (S) phase, effectively halting their proliferation.

Involvement of Signaling Pathways

The precise molecular mechanisms underlying this compound-induced cell cycle arrest are still being elucidated. However, it is suggested that the activation of the p38 mitogen-activated protein kinase (p38-MAPK) pathway may play a role.[1] The p38-MAPK pathway is known to be involved in the regulation of cell cycle checkpoints in response to cellular stress.

Quantitative Data on this compound-Induced Cell Cycle Arrest

The table below presents the quantitative data on the effects of this compound on the cell cycle distribution in neuroblastoma cell lines.

Cell LineConcentration (µM)Treatment Duration (hours)Cell Cycle EffectReference
Neuroblastoma (Pre-treatment and Post-relapse)6018Statistically significant G1 cell cycle arrest[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes described, the following diagrams have been generated using the DOT language.

Signaling Pathways

PK11195_Apoptosis_Pathway PK11195 This compound TSPO TSPO PK11195->TSPO Binds MPTP Mitochondrial Permeability Transition Pore (MPTP) PK11195->MPTP Induces opening Bcl2 Bcl-2 / Bcl-xL PK11195->Bcl2 Inhibits TSPO->MPTP Component of DeltaPsi Loss of ΔΨm MPTP->DeltaPsi CytC Cytochrome c Release MPTP->CytC Bcl2->MPTP Inhibits Mito Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: this compound-induced mitochondrial apoptotic pathway.

PK11195_CellCycle_Pathway PK11195 This compound p38MAPK p38-MAPK Pathway PK11195->p38MAPK Activates G1S_Arrest G1/S Phase Arrest p38MAPK->G1S_Arrest Leads to CellCycle Cell Cycle Progression Proliferation Cell Proliferation CellCycle->Proliferation G1S_Arrest->CellCycle Inhibits

Caption: Proposed pathway for this compound-induced cell cycle arrest.

Experimental Workflows

Apoptosis_Detection_Workflow cluster_flow Flow Cytometry cluster_wb Western Blot Cells1 Treat cells with this compound Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Cells1->Stain Flow Analyze by Flow Cytometry Stain->Flow Result1 Quantify Apoptotic (Annexin V+/PI-) and Necrotic (Annexin V+/PI+) cells Flow->Result1 Cells2 Treat cells with this compound Lysates Prepare cell lysates Cells2->Lysates SDS SDS-PAGE and transfer to membrane Lysates->SDS Probe Probe with primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP) SDS->Probe Detect Detect with secondary antibodies Probe->Detect Result2 Visualize and quantify protein bands Detect->Result2

Caption: Experimental workflows for apoptosis detection.

CellCycle_Analysis_Workflow Start Treat cells with this compound Harvest Harvest and fix cells (e.g., with 70% ethanol) Start->Harvest Stain Stain with Propidium Iodide (PI) and treat with RNase Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Determine percentage of cells in G1, S, and G2/M phases Analyze->Result

Caption: Workflow for cell cycle analysis using flow cytometry.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Apoptosis Assay by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol is a standard method for detecting and quantifying apoptosis.[13][14][15]

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for the desired time period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Western Blot Analysis for Apoptotic Proteins

This protocol is used to detect the cleavage of key apoptotic proteins like caspase-3 and PARP.[11][16][17][18][19]

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of a cell population.[20][21][22]

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell culture medium

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent through its dual ability to induce apoptosis and cell cycle arrest. Its multifaceted mechanism of action, targeting key cellular processes, makes it an attractive candidate for further investigation. Future research should focus on elucidating the complete spectrum of its molecular targets and signaling pathways, particularly the TSPO-independent mechanisms and the pathways governing cell cycle arrest. Furthermore, preclinical and clinical studies are warranted to evaluate the therapeutic efficacy and safety of this compound, both as a monotherapy and in combination with existing chemotherapeutic agents, for the treatment of various malignancies.[1] This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and potential application of this promising molecule.

References

The PK 11195 and Steroidogenesis Controversy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline carboxamide PK 11195, a high-affinity ligand for the 18 kDa translocator protein (TSPO), has been a cornerstone in the investigation of steroid hormone biosynthesis for decades. Historically, its ability to stimulate steroidogenesis in various cell models was considered strong evidence for TSPO's essential role in the rate-limiting step of steroid production: the transport of cholesterol into the mitochondria. However, a significant body of recent evidence has ignited a controversy, challenging this long-held dogma. This technical guide provides an in-depth analysis of the core of this debate, presenting key quantitative data, detailed experimental protocols, and proposed signaling pathways to offer a comprehensive resource for researchers in the field. The central controversy revolves around findings demonstrating that this compound can enhance steroidogenesis even in the absence of TSPO, suggesting the existence of off-target, TSPO-independent mechanisms of action. This has profound implications for the interpretation of past studies and the future direction of research into the regulation of steroid hormone synthesis.

The Core of the Controversy: TSPO-Dependent vs. TSPO-Independent Steroidogenesis

The classical model of steroidogenesis posits that the binding of ligands like this compound to TSPO, an outer mitochondrial membrane protein, facilitates the translocation of cholesterol to the inner mitochondrial membrane, where the enzyme CYP11A1 (P450scc) converts it to pregnenolone, the precursor for all steroid hormones. Early studies in steroidogenic cell lines such as MA-10 mouse Leydig cells and Y-1 mouse adrenocortical cells showed that this compound could stimulate steroid production, seemingly confirming this model.[1]

The controversy was primarily sparked by studies utilizing TSPO knockout (TspoΔ/Δ) mouse models and cell lines. A landmark study by Tu et al. (2015) demonstrated that this compound induced a dose-dependent increase in progesterone production in MA-10 Leydig cells, irrespective of the presence of TSPO.[2] Both wild-type (Tspo+/+) and TSPO knockout (TspoΔ/Δ) cells exhibited a similar steroidogenic response to this compound treatment.[2] This pivotal finding strongly suggested that the steroidogenic effects of this compound, at least in this widely used cell model, are not mediated by TSPO.[2]

This has led to a re-evaluation of the role of TSPO in steroidogenesis and has opened up new avenues of investigation into the alternative mechanisms by which this compound may influence this critical physiological process.[3]

Quantitative Data on this compound-Mediated Steroidogenesis

The following tables summarize the key quantitative findings from seminal studies that have investigated the effects of this compound on steroid production.

Table 1: Dose-Dependent Effect of this compound on Progesterone Production in MA-10 Leydig Cells (Wild-Type vs. TSPO Knockout)

This compound ConcentrationProgesterone Production (ng/mL) in MA-10 Tspo+/+ Cells (Mean ± SEM)Progesterone Production (ng/mL) in MA-10 TspoΔ/Δ Cells (Mean ± SEM)
Vehicle (0 µM)~2.5 ± 0.5~2.0 ± 0.4
10 µM~8.0 ± 1.0~7.5 ± 0.8
20 µM~12.5 ± 1.5~11.0 ± 1.2
40 µM~15.0 ± 2.0~14.0 ± 1.8

Data adapted from Tu et al., Endocrinology, 2015.[2] This study demonstrated a comparable dose-dependent increase in progesterone production in both wild-type and TSPO knockout MA-10 cells upon treatment with this compound.

Table 2: Effect of this compound on Steroidogenesis in Different Cell Lines (Historical Data)

Cell LineSteroid MeasuredThis compound ConcentrationFold Increase in Steroid Production (approx.)Reference
MA-10 Mouse Leydig CellsProgesterone10 µM4-foldPapadopoulos et al., 1990[1]
Y-1 Mouse Adrenal Cells20α-OH-progesterone10 µM2-foldKrueger & Papadopoulos, 1990[4]

These earlier studies provided the foundational evidence for the role of this compound in stimulating steroidogenesis, which was initially attributed to its interaction with TSPO.

Detailed Experimental Protocols

Understanding the methodologies employed in the key studies is crucial for a critical evaluation of the data.

MA-10 Leydig Cell Culture and Steroidogenesis Assay

This protocol is a synthesis of methods described in the key literature, particularly the work of Tu et al. (2015).

  • Cell Culture: MA-10 mouse Leydig tumor cells (wild-type and TSPO knockout) are cultured in Waymouth's MB 752/1 medium supplemented with 15% horse serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Steroidogenesis Assay:

    • Cells are seeded in 24-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

    • The following day, the culture medium is replaced with serum-free medium.

    • Cells are treated with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) or a positive control such as 0.5 mM dibutyryl cyclic AMP (dbcAMP). The vehicle for this compound is typically ethanol.

    • Cells are incubated for a specified period, usually 2-4 hours.

    • After incubation, the culture medium is collected for hormone analysis.

  • Hormone Quantification (Radioimmunoassay - RIA):

    • Progesterone levels in the collected media are quantified using a commercial radioimmunoassay kit.

    • The assay is based on the principle of competitive binding between radiolabeled progesterone (e.g., ¹²⁵I-progesterone) and unlabeled progesterone in the sample for a limited number of antibody binding sites.

    • A standard curve is generated using known concentrations of progesterone.

    • The radioactivity of the samples is measured using a gamma counter, and the progesterone concentration is determined by interpolating from the standard curve.

    • Hormone levels are typically normalized to the total protein content of the cells in each well, which is determined using a protein assay such as the bicinchoninic acid (BCA) assay.

Generation of TSPO Knockout (TspoΔ/Δ) MA-10 Cells

The generation of TSPO knockout cells was a critical step in elucidating the TSPO-independent effects of this compound.

  • CRISPR/Cas9 System: The CRISPR/Cas9 system is used to introduce a targeted deletion in the Tspo gene in MA-10 cells.

  • Guide RNA (gRNA) Design: gRNAs are designed to target a specific exon of the Tspo gene to create a frameshift mutation and subsequent gene knockout.

  • Transfection: MA-10 cells are transfected with a plasmid expressing both the Cas9 nuclease and the specific gRNA.

  • Clonal Selection: Single-cell clones are isolated and expanded.

  • Verification: The absence of TSPO protein expression in the selected clones is confirmed by Western blotting using a TSPO-specific antibody. Genomic DNA sequencing is also performed to confirm the targeted mutation in the Tspo gene.

Proposed TSPO-Independent Signaling Pathways of this compound

The evidence for TSPO-independent steroidogenesis by this compound has led to the exploration of alternative mechanisms. While these are still areas of active investigation, several hypotheses have been proposed.

Direct Interaction with the Mitochondrial Permeability Transition Pore (mPTP) Complex

This compound has been shown to interact with components of the mitochondrial permeability transition pore (mPTP), a protein complex in the mitochondrial membrane. The mPTP is known to be involved in regulating mitochondrial membrane potential and ion homeostasis. One of the key components of the mPTP is the voltage-dependent anion channel (VDAC). It is hypothesized that this compound may directly modulate VDAC activity or its interaction with other proteins in the mPTP complex, leading to changes in mitochondrial function that favor steroidogenesis. This could involve alterations in mitochondrial membrane potential or calcium signaling.[5]

Alteration of Mitochondrial Membrane Properties

Another proposed mechanism is that this compound, being a lipophilic molecule, may intercalate into the mitochondrial membranes, thereby altering their physical properties. This "chemical-membrane interaction" could influence the activity of membrane-bound enzymes or the transport of cholesterol through mechanisms independent of a specific receptor binding event.[2] Such a perturbation of the membrane environment could facilitate the movement of cholesterol to the inner mitochondrial membrane.

Off-Target Binding to Other Mitochondrial Proteins

It is also possible that this compound binds to other, as-yet-unidentified mitochondrial proteins that play a role in steroidogenesis. The identification of these potential off-target binding partners is a critical area for future research.

Visualizing the Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed.

Classical_TSPO_Dependent_Steroidogenesis cluster_extracellular Extracellular cluster_mitochondrion Mitochondrion PK11195 This compound TSPO TSPO PK11195->TSPO Binds OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane Cholesterol_IMM Cholesterol TSPO->Cholesterol_IMM Facilitates Translocation Cholesterol_OMM Cholesterol Cholesterol_OMM->TSPO CYP11A1 CYP11A1 Cholesterol_IMM->CYP11A1 Substrate Pregnenolone Pregnenolone CYP11A1->Pregnenolone Converts

Caption: Classical model of this compound-mediated steroidogenesis via TSPO.

TSPO_Independent_Steroidogenesis_Controversy cluster_extracellular Extracellular cluster_mitochondrion Mitochondrion PK11195 This compound Alternative_Mechanism Alternative Mechanism (e.g., Membrane Perturbation, VDAC interaction) PK11195->Alternative_Mechanism OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane TSPO_knockout TSPO (absent) Cholesterol_OMM Cholesterol Cholesterol_OMM->Alternative_Mechanism Cholesterol_IMM Cholesterol CYP11A1 CYP11A1 Cholesterol_IMM->CYP11A1 Substrate Pregnenolone Pregnenolone CYP11A1->Pregnenolone Converts Alternative_Mechanism->Cholesterol_IMM Facilitates Translocation Experimental_Workflow_Steroidogenesis_Assay start Seed MA-10 Cells culture Overnight Culture start->culture treatment Treat with this compound or dbcAMP (control) culture->treatment incubation Incubate (2-4 hours) treatment->incubation collect_media Collect Culture Media incubation->collect_media protein_assay Protein Assay (BCA) incubation->protein_assay ria Radioimmunoassay (RIA) for Progesterone collect_media->ria normalization Normalize Hormone Levels to Protein Content ria->normalization protein_assay->normalization end Data Analysis normalization->end

References

A Deep Dive into PK11195: Pharmacokinetics, Biodistribution, and Core Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PK11195, a selective ligand for the 18 kDa translocator protein (TSPO), has been a cornerstone in the study of neuroinflammation and cellular processes involving mitochondrial function. This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of PK11195, with a focus on its radiolabeled analogue, [11C]-(R)-PK11195. We delve into detailed experimental protocols for key assays and visualize the intricate signaling pathways associated with TSPO using the DOT language for Graphviz. All quantitative data are presented in structured tables to facilitate clear comparison and analysis.

Pharmacokinetics of PK11195

The pharmacokinetic profile of PK11195 has been characterized primarily in preclinical models, with some data available from human studies. The compound's behavior is influenced by factors such as the species, dose, and gender of the subject.

Preclinical Pharmacokinetics in Rodents

In rats, PK11195 exhibits dose-dependent pharmacokinetics following intravenous administration. A two-compartment model best describes its plasma concentration-time profile. The elimination half-life is relatively consistent across different doses, while the volume of distribution is large, indicating extensive tissue distribution. Total plasma clearance, however, tends to increase with higher doses.

Table 1: Pharmacokinetic Parameters of PK11195 in Sprague-Dawley Rats Following Intravenous Bolus Administration

Dose (mg/kg)Half-life Distribution (t½α) (h)Half-life Elimination (t½β) (h)Volume of Distribution (Vd) (L/kg)Total Plasma Clearance (CL) (mL/min/kg)Brain/Plasma Ratio
5~0.14~5.49 - 2423 - 42~3
10~0.14~5.49 - 2423 - 42~3
20~0.14~5.49 - 2423 - 42~3

Data compiled from a study by Wala et al. (2000).[1]

Human Pharmacokinetics

In healthy human volunteers, a study involving both intravenous and oral administration of PK11195 revealed an elimination half-life of slightly over 24 hours. An oral dose of 400 mg resulted in a serum concentration of approximately 1 µM without reported toxicities.

Biodistribution of [11C]-(R)-PK11195

The biodistribution of the radiolabeled form of PK11195, [11C]-(R)-PK11195, has been extensively studied in both humans and animal models using Positron Emission Tomography (PET). These studies provide valuable insights into the in vivo localization of TSPO.

Human Biodistribution

Following intravenous injection in healthy humans, [11C]-(R)-PK11195 rapidly distributes to organs with high TSPO expression. The highest uptake is observed in the kidneys, spleen, and small intestine. The compound is cleared from the blood primarily through the hepatobiliary system and is also excreted in the urine.[2][3]

Table 2: Organ Biodistribution and Radiation Dosimetry of [11C]-(R)-PK11195 in Healthy Adult Humans

OrganEquivalent Organ Dose (μSv/MBq)
Kidneys14.0
Spleen12.5
Small Intestine12.2
Mean Effective Dose 4.8 - 5.1

Data from Hirvonen et al. (2009).[2][3]

In patients with Alzheimer's disease, the highest brain uptake of [11C]-PK11195 is observed in the basal ganglia and thalamus, followed by cortical grey matter regions.[4]

Animal Biodistribution

Studies in mice using 3H-PK11195 have shown high accumulation of radioactivity in the heart, lung, spleen, kidneys, and adrenal glands.[5] In a transgenic mouse model of Alzheimer's disease, an age-dependent increase in brain retention of --INVALID-LINK---PK11195 was observed, correlating with the abundance of activated microglia.

Experimental Protocols

This section details the methodologies for key experiments involving PK11195 and its radiolabeled counterparts.

Animal PET Imaging with [11C]-(R)-PK11195

This protocol outlines a typical PET imaging study in a rat model of neuroinflammation.

  • Animal Model: Induce a focal cortical lesion in adult male Sprague-Dawley rats.

  • Radiotracer Synthesis: Synthesize [11C]-(R)-PK11195 via 11C-methylation of the N-desmethyl precursor using [11C]iodomethane.

  • Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and place it in the PET scanner.

  • Radiotracer Administration: Administer a bolus intravenous injection of [11C]-(R)-PK11195 (typically 18.5 MBq) via the tail vein.

  • PET Data Acquisition: Acquire dynamic PET data for a duration of 60-90 minutes.

  • Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the lesion and a reference region (e.g., contralateral hemisphere) to generate time-activity curves.

  • Kinetic Modeling: Apply a suitable kinetic model (e.g., simplified reference tissue model) to quantify radiotracer binding potential.

Human PET Imaging with [11C]-(R)-PK11195

This protocol provides a general workflow for human PET studies.

  • Participant Recruitment: Recruit healthy volunteers or patients with a specific condition of interest.

  • Radiotracer Synthesis and Quality Control: Prepare [11C]-(R)-PK11195 under GMP conditions and ensure radiochemical purity and specific activity meet required standards.

  • Participant Preparation: Position the participant in the PET-CT or PET-MR scanner.

  • Radiotracer Administration: Administer an intravenous bolus injection of [11C]-(R)-PK11195 (typically 370 MBq).

  • PET Data Acquisition: Perform a dynamic whole-body or brain scan for 60-90 minutes.

  • Image Analysis and Dosimetry: Use software such as OLINDA/EXM to calculate residence times and estimate organ-absorbed doses and the effective dose.

Signaling Pathways and Mechanisms of Action

PK11195 exerts its biological effects primarily through its interaction with TSPO, a protein located on the outer mitochondrial membrane. TSPO is involved in several key cellular processes, including apoptosis, inflammation, and steroidogenesis.

TSPO and Apoptosis

TSPO is a component of the mitochondrial permeability transition pore (mPTP). By binding to TSPO, PK11195 can modulate the opening of the mPTP, influencing the release of pro-apoptotic factors like cytochrome c. This interaction can either promote or inhibit apoptosis depending on the cellular context.

TSPO_Apoptosis_Pathway PK11195 PK11195 TSPO TSPO PK11195->TSPO Binds to mPTP Mitochondrial Permeability Transition Pore (mPTP) TSPO->mPTP Modulates CytochromeC Cytochrome c mPTP->CytochromeC Release Caspase_Activation Caspase Activation CytochromeC->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces

Caption: PK11195 interaction with TSPO modulates apoptosis.

TSPO in Neuroinflammation

TSPO expression is upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation. PK11195, by binding to TSPO, can influence microglial activation and the production of inflammatory mediators.

TSPO_Neuroinflammation_Workflow cluster_inflammation Neuroinflammatory Cascade Brain_Injury Brain Injury / Disease Microglia_Activation Microglial Activation Brain_Injury->Microglia_Activation TSPO_Upregulation TSPO Upregulation Microglia_Activation->TSPO_Upregulation Inflammatory_Mediators Release of Inflammatory Mediators (e.g., ROS, Cytokines) TSPO_Upregulation->Inflammatory_Mediators PET_Imaging PET Imaging TSPO_Upregulation->PET_Imaging Enables Visualization PK11195 PK11195 PK11195->TSPO_Upregulation Binds to

Caption: Workflow of TSPO's role in neuroinflammation.

Experimental Workflow for Assessing Neuroinflammation

The upregulation of TSPO in activated microglia provides a basis for in vivo imaging of neuroinflammation using [11C]-(R)-PK11195 PET.

Experimental_Workflow_Neuroinflammation Animal_Model Animal Model of Neuroinflammation PK11195_Injection Inject [11C]-(R)-PK11195 Animal_Model->PK11195_Injection PET_Scan PET Scan PK11195_Injection->PET_Scan Data_Analysis Image and Data Analysis PET_Scan->Data_Analysis Quantification Quantification of TSPO Expression Data_Analysis->Quantification

Caption: Experimental workflow for neuroinflammation imaging.

Conclusion

PK11195 remains a pivotal tool in neuroscience and drug development. Its well-characterized pharmacokinetics and biodistribution, particularly of its radiolabeled forms, have enabled significant advancements in our understanding of TSPO's role in health and disease. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers aiming to leverage PK11195 in their studies of neuroinflammation, apoptosis, and other TSPO-related processes. As research progresses, a deeper understanding of the intricate mechanisms governed by TSPO will undoubtedly unlock new therapeutic avenues for a range of disorders.

References

The Stereospecific Interaction of PK 11195 Enantiomers with the Translocator Protein (TSPO): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the enantiomers of the prototypical translocator protein (TSPO) ligand, PK 11195. It details the stereospecific nature of their interaction with TSPO, highlighting the significantly greater binding affinity and specific activity of the (R)-enantiomer compared to its (S)-counterpart. This document synthesizes quantitative binding data, outlines detailed experimental methodologies for assessing these interactions, and presents visual representations of key processes and pathways. The information contained herein is intended to serve as a comprehensive resource for researchers in neuroinflammation, oncology, and drug development, facilitating a deeper understanding of the pharmacological nuances of this compound and its utility as a research tool and imaging agent.

Introduction

This compound, an isoquinoline carboxamide, is a selective ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[1] TSPO is an outer mitochondrial membrane protein implicated in a variety of cellular processes, including cholesterol transport, steroidogenesis, and the inflammatory response.[2][3] Notably, TSPO expression is significantly upregulated in activated microglia and macrophages, making it a valuable biomarker for neuroinflammation.[4][5]

This compound exists as a racemic mixture of two enantiomers: (R)-PK 11195 and (S)-PK 11195. It is well-established that the biological activity of chiral molecules can differ significantly between enantiomers.[5][6] This guide focuses on the distinct pharmacological profiles of the this compound enantiomers, providing a detailed analysis of their specific activities and the experimental frameworks used for their characterization.

Stereospecific Binding and Activity of this compound Enantiomers

The interaction of this compound with TSPO is highly stereospecific, with the (R)-enantiomer exhibiting a markedly higher affinity for the binding site. This differential affinity is the primary determinant of their respective biological activities.

Quantitative Binding Affinity Data

The binding affinities of the this compound enantiomers and the racemate for TSPO have been determined through various radioligand binding assays. The following table summarizes key quantitative data from the literature.

LigandKi (nM)Species/TissueReference
(R)-PK 111952.9Human[5]
Racemic this compound9.3Human[5]
Racemic this compound3.60 ± 0.41Not Specified[3]

Note: Data for the (S)-enantiomer is often reported as having significantly lower or negligible affinity, though specific Ki values are less commonly published.

The approximately two-fold greater affinity of the (R)-enantiomer for TSPO binding sites is a consistent finding in in vitro studies.[5] This enhanced affinity translates to a greater potency in functional assays and a stronger signal in imaging applications.

Experimental Protocols

The characterization of this compound enantiomers relies on precise and reproducible experimental methodologies. This section details the core protocols for in vitro binding assays and in vivo imaging studies.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of the this compound enantiomers.

Objective: To quantify the affinity of (R)-PK 11195 and (S)-PK 11195 for TSPO.

Materials:

  • Radioligand: [3H]this compound

  • Competitors: (R)-PK 11195, (S)-PK 11195

  • TSPO Source: Membranes from U87MG human glioblastoma cells or other TSPO-expressing cell lines.[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Homogenize TSPO-expressing cells in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In test tubes, combine the cell membranes (e.g., 20 µg of protein), a fixed concentration of [3H]this compound (e.g., 1.5 nM), and varying concentrations of the competitor enantiomer (e.g., 10-12 to 10-5 M).[7] For determining non-specific binding, use a high concentration of unlabeled this compound (e.g., 10 µM).

  • Incubation: Incubate the tubes at 25°C for 60 minutes to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis and In Vivo PET Imaging with (R)-[11C]this compound

The higher affinity and specificity of the (R)-enantiomer have led to its development as a positron emission tomography (PET) radioligand, (R)-[11C]this compound, for imaging TSPO in vivo.

Objective: To synthesize (R)-[11C]this compound and perform PET imaging to visualize neuroinflammation.

3.2.1. Radiosynthesis of (R)-[11C]this compound

The synthesis of (R)-[11C]this compound is typically achieved via the 11C-methylation of the N-desmethyl precursor, (R)-N-desmethyl-PK 11195.[8][9]

Materials:

  • (R)-N-desmethyl-PK 11195 (precursor)

  • [11C]Methyl iodide ([11C]CH3I) or [11C]methyl triflate

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent[9]

  • A suitable base (e.g., NaOH or KOH)[9]

  • Automated synthesis module

  • HPLC system for purification

Procedure (General Overview):

  • [11C]CO2 is produced in a cyclotron and converted to [11C]CH3I.

  • The (R)-N-desmethyl-PK 11195 precursor is dissolved in an appropriate solvent with a base.

  • [11C]CH3I is trapped in the precursor solution and the reaction is heated (e.g., 90°C for 4 minutes).[9]

  • The reaction mixture is purified using reverse-phase HPLC.

  • The final product is formulated in a physiologically compatible solution (e.g., saline with ethanol) for injection.[8]

3.2.2. In Vivo MicroPET Imaging Protocol (Rodent Model)

Procedure:

  • Anesthetize the animal (e.g., with isoflurane).

  • Administer a bolus injection of (R)-[11C]this compound (e.g., ~100 MBq) via a tail vein.[9][10]

  • Acquire dynamic PET scan data for a specified duration (e.g., 60 minutes).[9][10]

  • For blocking experiments, a non-radioactive TSPO ligand can be administered before the radiotracer to confirm specific binding.[11]

  • Reconstruct the PET data and perform kinetic modeling to quantify tracer uptake and binding potential in regions of interest.

Signaling Pathways and Functional Implications

The binding of this compound enantiomers to TSPO is thought to modulate several downstream cellular processes, although the precise signaling cascades are still under investigation.

Proposed Role in Steroidogenesis and Neuroinflammation

TSPO is implicated in the transport of cholesterol across the outer mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids. These neurosteroids can have anti-inflammatory and neuroprotective effects. The binding of this compound to TSPO is proposed to facilitate this cholesterol transport, thereby influencing neurosteroid production. However, it is important to note that some studies using TSPO knockout models have questioned the essential role of TSPO in steroidogenesis, suggesting that this compound may also exert its effects through TSPO-independent mechanisms.[2][12]

G Pregnenolone Pregnenolone Neurosteroids Neurosteroids Pregnenolone->Neurosteroids Anti_inflammatory Anti-inflammatory & Neuroprotective Effects Neurosteroids->Anti_inflammatory PK11195 PK11195 TSPO TSPO PK11195->TSPO Binds to CYP11A1 CYP11A1 TSPO->CYP11A1 Cholesterol Delivery Cholesterol_pool Cholesterol_pool Cholesterol_pool->TSPO Facilitates Transport* CYP11A1->Pregnenolone Conversion

Proposed signaling pathway of (R)-PK 11195 at TSPO.

Mandatory Visualizations

Differential Binding of this compound Enantiomers

G TSPO TSPO Binding Site High_Affinity High Affinity Binding (Low Ki) TSPO->High_Affinity Low_Affinity Low Affinity Binding (High Ki) TSPO->Low_Affinity R_PK (R)-PK 11195 R_PK->TSPO High Stereochemical Complementarity S_PK (S)-PK 11195 S_PK->TSPO Low Stereochemical Complementarity

Differential binding of this compound enantiomers to TSPO.

Experimental Workflow for Ki Determination

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep TSPO-containing Membrane Preparation Incubation Incubation of Membranes, Radioligand & Competitor Membrane_Prep->Incubation Radioligand_Prep [3H]this compound (Radioligand) Radioligand_Prep->Incubation Competitor_Prep This compound Enantiomers (Competitors) Competitor_Prep->Incubation Filtration Separation of Bound & Free Radioligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Workflow for determining the Ki of this compound enantiomers.

Conclusion

The enantiomers of this compound exhibit pronounced stereospecificity in their interaction with the translocator protein. The (R)-enantiomer's superior binding affinity has established it as a critical tool in the study of TSPO and as the preferred radioligand for PET imaging of neuroinflammation. A thorough understanding of the distinct properties of each enantiomer, supported by robust experimental methodologies, is paramount for the accurate interpretation of research findings and the development of novel TSPO-targeted diagnostics and therapeutics. This guide provides a foundational resource to aid researchers in this endeavor.

References

The Dichotomous Nature of PK 11195: A TSPO Ligand with a Complex Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline carboxamide derivative, PK 11195, is a widely utilized high-affinity ligand for the 18 kDa Translocator Protein (TSPO), a protein primarily located on the outer mitochondrial membrane. While frequently classified as a TSPO antagonist, a comprehensive review of the scientific literature reveals a more nuanced and context-dependent functional profile. This technical guide synthesizes the current understanding of this compound's interaction with TSPO, presenting its dualistic role, quantitative data on its effects, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Unraveling the Agonist-Antagonist Duality

This compound is often categorized as a selective TSPO antagonist.[1][2] This classification is supported by studies where it has been shown to reverse the effects of TSPO agonists. For instance, the anxiolytic effects of the TSPO agonist GD-23 in rats were reversed by the administration of this compound.[3]

However, the functional consequences of this compound binding to TSPO are not always inhibitory. A significant body of evidence demonstrates that this compound can elicit responses that are typically associated with agonist activity. These include the induction of apoptosis in various cancer cell lines,[4][5] and neuroprotective effects in models of neuroinflammation and neurodegenerative disease.[6][7][8] This has led to the more cautious designation of this compound as a "ligand" or "modulator" of TSPO, acknowledging that its biological output is dependent on the specific cellular context and the physiological or pathological state. Furthermore, some studies have reported that certain effects of this compound may be mediated through TSPO-independent mechanisms, adding another layer of complexity to its pharmacological profile.[9][10]

Quantitative Analysis of this compound Interaction with TSPO

The binding affinity and functional effects of this compound have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of this compound for TSPO

ParameterSpecies/TissueValueReference(s)
Ki-3.60 ± 0.41 nM
KdRat Brain1.4 nM[2]
KdHuman Brain4.3 - 6.6 nM[2]

Table 2: Functional Effects of this compound

AssayCell Type/ModelConcentrationEffectReference(s)
Apoptosis InductionNeuroblastoma Cell Lines100 µMSignificant increase in cleaved caspase-3[4]
NeuroprotectionLPS-induced cognitive dysfunction in rats-Alleviation of cognitive damage[6]
Anti-inflammatoryLPS-stimulated BV-2 microglia0.5 µMInhibition of IL-1β and IL-18 expression[11]
Mitochondrial DepolarizationH1299 lung cancer cells (CoCl2-induced hypoxia)25 µMInhibition of mitochondrial membrane potential depolarization
Cell Viability (IC50)Neuroblastoma Cell Lines80 - 120 µMInhibition of cell proliferation

Key Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.

[3H]this compound Radioligand Binding Assay

This protocol is adapted from studies characterizing the binding of this compound to mitochondrial membranes.

  • Membrane Preparation:

    • Isolate mitochondria from the tissue of interest (e.g., brain cortex) by differential centrifugation.

    • Resuspend the mitochondrial pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the mitochondrial preparation (typically 50-100 µg of protein) with increasing concentrations of [3H]this compound (e.g., 0.1-20 nM).

    • For determination of non-specific binding, include a parallel set of wells containing a high concentration of unlabeled this compound (e.g., 10 µM).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the saturation binding data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of this compound on cell proliferation.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Western Blot for Apoptosis Markers (Cleaved Caspase-3)

This protocol describes the detection of apoptosis induction by this compound.

  • Cell Lysis:

    • Treat cells with this compound as described for the cell viability assay.

    • Harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the cleaved caspase-3 band to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows associated with this compound.

G cluster_binding Radioligand Binding Assay Workflow prep Mitochondrial Membrane Preparation assay Binding Assay ([3H]PK11195 + Membranes) prep->assay sep Separation (Filtration) assay->sep detect Detection (Scintillation Counting) sep->detect analysis Data Analysis (Kd, Bmax) detect->analysis

Workflow for [3H]this compound Radioligand Binding Assay.

G cluster_apoptosis This compound-Modulated Apoptotic Pathway PK11195 This compound TSPO TSPO PK11195->TSPO Binds to mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening TSPO->mPTP Modulates CytoC Cytochrome c Release mPTP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound and its role in the intrinsic apoptotic pathway.

G cluster_inflammation This compound Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NLRP3 NLRP3 Inflammasome Activation TLR4->NLRP3 Primes PK11195 This compound TSPO TSPO PK11195->TSPO ROS Mitochondrial ROS Production TSPO->ROS Inhibits ROS->NLRP3 Activates Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β & IL-18 Maturation and Secretion Casp1->IL1b Inflammation Neuroinflammation IL1b->Inflammation

Inhibitory effect of this compound on the NLRP3 inflammasome pathway.

Conclusion

References

An In-depth Technical Guide to the Off-Target Effects of PK 11195

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK 11195 is a high-affinity, selective ligand for the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane. Historically known as the peripheral benzodiazepine receptor (PBR), TSPO is upregulated in activated microglia and other immune cells, making it a valuable biomarker for neuroinflammation. Consequently, radiolabeled this compound, such as (R)-[11C]this compound, has been extensively used in Positron Emission Tomography (PET) to visualize neuroinflammatory processes in a variety of neurological disorders.

While the on-target effects of this compound revolve around its interaction with TSPO, a growing body of evidence indicates that at concentrations higher than its nanomolar affinity for TSPO, this compound can exert a range of off-target effects. These effects are crucial to consider in experimental design and data interpretation, particularly when using this compound as a pharmacological tool to probe TSPO function. This technical guide provides a comprehensive overview of the known and potential off-target effects of this compound, including quantitative data where available, detailed experimental protocols for investigation, and visualizations of the implicated signaling pathways.

Data Presentation: On-Target versus Off-Target Interactions

Table 1: On-Target Binding Affinity of this compound

TargetLigandSpeciesAssay TypeAffinity (Ki)Reference
TSPO[3H]-(R)-PK 11195HumanRadioligand Binding20.4 ± 1.3 nM (high-grade glioma), 14.3 ± 2.1 nM (low-grade glioma), 3.9 ± 0.4 nM (cortex)

Table 2: Off-Target Interactions of this compound

Off-TargetEffectSystemConcentration for EffectReference
Nuclear Receptors
Constitutive Androstane Receptor (hCAR)Inverse AgonistHuman HepatocytesNot specified, but modulation observed
Pregnane X Receptor (PXR)AgonistHuman HepatocytesNot specified, but modulation observed
Inflammatory Pathways
NLRP3 InflammasomeInhibition of activationBV-2 microglial cells0.5 µM (pretreatment)
ABC Transporters
ABCB1 (P-glycoprotein)Substrate/InhibitorMDCKII-ABCB1 cells1-25 µM (to inhibit doxorubicin efflux)
ABCC1 (MRP1)Substrate/InhibitorMDCKII-ABCC1 cellsGI50 of 25.7 nM for actinomycin D in the presence of an ABCC1 inhibitor suggests interaction
MAPK Signaling
JNK/p38 MAPKActivationVarious cell typesNot specified, but implicated in stress responses

Key Off-Target Signaling Pathways

Several key signaling pathways have been identified as being modulated by this compound, likely in a TSPO-independent manner at higher concentrations. The following sections detail these pathways and provide visual representations.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome in microglial cells. The canonical activation of the NLRP3 inflammasome is a two-step process: a priming signal (e.g., lipopolysaccharide, LPS) that upregulates NLRP3 and pro-IL-1β expression, and an activation signal (e.g., ATP) that triggers the assembly of the inflammasome complex. This compound appears to interfere with the activation step, potentially by reducing the production of reactive oxygen species (ROS), a known trigger for NLRP3 activation.

NLRP3_Inflammasome_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inflammasome Inflammasome Assembly & Activation cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates pro_IL1B pro-IL-1β NFkB->pro_IL1B upregulates transcription NLRP3_gene NLRP3 NFkB->NLRP3_gene upregulates transcription IL1B IL-1β (mature) pro_IL1B->IL1B ATP ATP P2X7R P2X7R ATP->P2X7R binds K_efflux K+ Efflux P2X7R->K_efflux NLRP3_activation NLRP3 Activation K_efflux->NLRP3_activation triggers ROS Mitochondrial ROS ROS->NLRP3_activation triggers ASC ASC NLRP3_activation->ASC recruits PK11195 This compound PK11195->ROS inhibits pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 recruits Caspase1 Caspase-1 pro_caspase1->Caspase1 cleavage Caspase1->pro_IL1B cleaves GSDMD Gasdermin D Caspase1->GSDMD cleaves pro_IL18 pro-IL-18 Caspase1->pro_IL18 cleaves IL18 IL-18 (mature) Pyroptosis Pyroptosis GSDMD->Pyroptosis pro_IL18->IL18

NLRP3 Inflammasome Activation Pathway and this compound Inhibition.
JNK and p38 MAPK Signaling Pathways

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are key signaling cascades that are activated in response to a wide range of cellular stresses, including oxidative stress, inflammatory cytokines, and DNA damage. Activation of these pathways involves a three-tiered kinase module: a MAPKKK (e.g., MEKK, ASK1), a MAPKK (e.g., MKK3/6 for p38, MKK4/7 for JNK), and the MAPK itself (p38 or JNK). Once activated, JNK and p38 phosphorylate a variety of downstream substrates, including transcription factors (e.g., c-Jun, ATF2), leading to changes in gene expression that can influence cell proliferation, differentiation, apoptosis, and inflammation. While direct interaction data is limited, the observed effects of this compound on apoptosis and inflammation at micromolar concentrations may be partly mediated through the modulation of these stress-activated kinase pathways.

JNK_p38_MAPK_Pathway cluster_stimuli Cellular Stress Stimuli cluster_p38 p38 MAPK Pathway cluster_JNK JNK Pathway Stress Oxidative Stress Inflammatory Cytokines UV Radiation MAPKKK_p38 MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK_p38 activate MAPKKK_JNK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK_JNK activate MKK3_6 MKK3/6 MAPKKK_p38->MKK3_6 phosphorylate p38 p38 MAPK MKK3_6->p38 phosphorylate ATF2 ATF2 p38->ATF2 phosphorylate p38_downstream Inflammation Apoptosis Cell Cycle Arrest ATF2->p38_downstream regulate gene expression MKK4_7 MKK4/7 MAPKKK_JNK->MKK4_7 phosphorylate JNK JNK MKK4_7->JNK phosphorylate cJun c-Jun JNK->cJun phosphorylate JNK_downstream Apoptosis Cell Survival Proliferation cJun->JNK_downstream regulate gene expression PK11195 This compound (high conc.) PK11195->Stress may induce or modulate

Overview of JNK and p38 MAPK Signaling Pathways.

Experimental Protocols for Off-Target Investigation

Investigating the off-target effects of this compound requires a multi-faceted approach employing a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay for Off-Target Identification

This assay is used to determine if this compound competes with a known radioligand for binding to a specific off-target receptor.

Objective: To determine the binding affinity (Ki) of this compound for a putative off-target receptor.

Materials:

  • Cell membranes or purified receptor preparation expressing the target receptor.

  • A suitable radioligand for the target receptor (e.g., [3H]-labeled).

  • This compound stock solution.

  • Assay buffer (specific to the receptor).

  • Wash buffer.

  • 96-well filter plates.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known unlabeled ligand for the target), and competition binding (radioligand + varying concentrations of this compound).

  • Incubation: Add the cell membranes/receptor preparation, radioligand (at a concentration near its Kd), and either buffer, unlabeled ligand, or this compound to the respective wells. Incubate at a specified temperature and time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start plate_setup Prepare 96-well plate: - Total Binding - Non-specific Binding - Competition (this compound) start->plate_setup incubation Add membranes, radioligand, and test compounds. Incubate to equilibrium. plate_setup->incubation filtration Rapidly filter to separate bound and free radioligand. incubation->filtration washing Wash filters with ice-cold buffer. filtration->washing counting Add scintillation cocktail and count radioactivity. washing->counting analysis Calculate IC50 and Ki values. counting->analysis end End analysis->end

Workflow for Radioligand Binding Assay.
ABC Transporter Efflux Assay

This functional assay determines if this compound inhibits the efflux of a known fluorescent substrate from cells overexpressing an ABC transporter.

Objective: To determine the IC50 of this compound for the inhibition of ABCB1 or ABCC1.

Materials:

  • Cell lines overexpressing the ABC transporter of interest (e.g., MDCKII-ABCB1) and a parental control cell line.

  • A fluorescent substrate for the transporter (e.g., Calcein-AM, doxorubicin).

  • This compound stock solution.

  • A known inhibitor of the transporter as a positive control.

  • Assay buffer (e.g., HBSS).

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or the positive control inhibitor for a specified time.

  • Substrate Loading: Add the fluorescent substrate to all wells and incubate to allow for cellular uptake.

  • Efflux: Remove the substrate-containing medium and replace it with fresh medium (with or without this compound/inhibitor). Incubate for a period to allow for efflux of the substrate.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader or flow cytometer.

  • Data Analysis: Plot the percentage of substrate retention (or inhibition of efflux) against the log concentration of this compound to determine the IC50 value.

ABC_Transporter_Assay_Workflow start Start cell_seeding Seed cells overexpressing ABC transporter in a 96-well plate. start->cell_seeding pre_incubation Pre-incubate cells with varying concentrations of this compound. cell_seeding->pre_incubation substrate_loading Load cells with a fluorescent substrate. pre_incubation->substrate_loading efflux Allow for substrate efflux in the presence of this compound. substrate_loading->efflux measurement Measure intracellular fluorescence. efflux->measurement analysis Calculate IC50 for efflux inhibition. measurement->analysis end End analysis->end

Workflow for ABC Transporter Efflux Assay.
Nuclear Receptor Reporter Gene Assay

This cell-based assay measures the ability of this compound to modulate the transcriptional activity of a nuclear receptor like hCAR or PXR.

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist for a specific nuclear receptor.

Materials:

  • A suitable host cell line (e.g., HEK293T, HepG2).

  • An expression vector for the nuclear receptor of interest.

  • A reporter vector containing a response element for the nuclear receptor upstream of a reporter gene (e.g., luciferase).

  • A transfection reagent.

  • This compound stock solution.

  • Known agonist and antagonist for the nuclear receptor.

  • Cell culture medium and reagents.

  • Luciferase assay system and a luminometer.

Procedure:

  • Transfection: Co-transfect the host cells with the nuclear receptor expression vector and the reporter vector.

  • Treatment: After transfection, treat the cells with varying concentrations of this compound, a known agonist (for antagonist testing), or vehicle control.

  • Incubation: Incubate the cells for a sufficient period to allow for changes in reporter gene expression.

  • Cell Lysis: Lyse the cells to release the reporter protein.

  • Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Plot the fold change in reporter activity against the log concentration of this compound to determine its effect (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50).

Reporter_Gene_Assay_Workflow start Start transfection Co-transfect cells with nuclear receptor and reporter plasmids. start->transfection treatment Treat transfected cells with varying concentrations of this compound. transfection->treatment incubation Incubate to allow for reporter gene expression. treatment->incubation lysis Lyse cells to release reporter protein. incubation->lysis luminometry Measure luciferase activity. lysis->luminometry analysis Determine EC50 or IC50 for nuclear receptor modulation. luminometry->analysis end End analysis->end

Workflow for Nuclear Receptor Reporter Gene Assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and is used to investigate the effects of this compound on voltage-gated potassium and L-type calcium channels.

Objective: To determine if this compound modulates the activity of specific ion channels and to quantify its potency (IC50).

Materials:

  • Cells expressing the ion channel of interest (primary cells or a stable cell line).

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Pipette puller and microforge.

  • Extracellular and intracellular recording solutions specific for the ion channel being studied.

  • This compound stock solution.

  • Known blocker or opener for the ion channel as a positive control.

Procedure:

  • Pipette Preparation: Pull and fire-polish glass pipettes to the desired resistance. Fill the pipette with the appropriate intracellular solution.

  • Cell Sealing: Under microscopic guidance, bring the pipette into contact with a cell and apply gentle suction to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Voltage-Clamp Recordings: Clamp the cell membrane at a holding potential and apply a series of voltage steps to elicit ion channel currents.

  • Drug Application: After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing varying concentrations of this compound.

  • Data Acquisition and Analysis: Record the changes in ion channel currents in response to this compound. Plot the percentage of current inhibition or potentiation against the log concentration of this compound to determine the IC50 or EC50.

Patch_Clamp_Workflow start Start pipette_prep Prepare and fill patch pipette. start->pipette_prep giga_seal Form a gigaohm seal on a single cell. pipette_prep->giga_seal whole_cell Establish whole-cell configuration. giga_seal->whole_cell record_baseline Record baseline ion channel currents. whole_cell->record_baseline apply_drug Apply varying concentrations of this compound. record_baseline->apply_drug record_effect Record changes in ion channel currents. apply_drug->record_effect analysis Determine IC50 or EC50. record_effect->analysis end End analysis->end

Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Conclusion

Methodological & Application

Application Notes and Protocols: Radiolabeling of PK 11195 with Carbon-11 for PET

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-[N-Methyl-11C]PK 11195 is a widely utilized radiotracer for Positron Emission Tomography (PET) imaging of the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1][2][3] TSPO is a transmembrane protein primarily located on the outer mitochondrial membrane.[4] Its expression is significantly upregulated in activated microglia and macrophages, making [11C]this compound a valuable tool for imaging neuroinflammation and other inflammatory conditions in vivo.[1][5][6] This document provides detailed protocols for the radiolabeling of this compound with carbon-11, along with an overview of the associated signaling pathways.

While extensively used, it is important to note that [11C]this compound can exhibit a low signal-to-noise ratio due to high non-specific binding.[3][5] Consequently, second-generation TSPO radioligands have been developed to address these limitations.[7][8]

Radiolabeling of (R)-PK 11195 with Carbon-11

The synthesis of (R)-[11C]this compound is typically achieved via the 11C-methylation of its desmethyl precursor, (R)-N-desmethyl-PK 11195, using [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate.[9][10][11]

Precursor

The precursor for the radiosynthesis is (R)-N-desmethyl-PK 11195.[6][12]

Radiosynthesis Workflow

The general workflow for the synthesis of [11C]this compound involves the production of [11C]methane from cyclotron-produced [11C]carbon dioxide, conversion to [11C]methyl iodide, reaction with the desmethyl precursor, purification by High-Performance Liquid Chromatography (HPLC), and formulation for injection.

G cluster_cyclotron Cyclotron Production cluster_synthesis_module Automated Synthesis Module cluster_reagents Reaction Conditions N14 ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ N14->CO2 Proton Bombardment CH4 [¹¹C]CH₄ CO2->CH4 Reduction CH3I [¹¹C]CH₃I CH4->CH3I Gas-phase Iodination Reaction Radiolabeling Reaction ((R)-N-desmethyl-PK 11195 + [¹¹C]CH₃I) CH3I->Reaction HPLC HPLC Purification Reaction->HPLC Formulation Formulation HPLC->Formulation QC Quality Control Formulation->QC Final [¹¹C]this compound for Injection QC->Final Precursor (R)-N-desmethyl-PK 11195 Base Base (e.g., NaOH, NaH, KOH) Solvent Solvent (e.g., DMSO) Temp Temperature Time Time G cluster_mito Mitochondrion OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane TSPO TSPO Cholesterol_OMM Cholesterol TSPO->Cholesterol_OMM Transport StAR StAR StAR->Cholesterol_OMM Facilitates P450scc P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion Cholesterol_cyto Cytosolic Cholesterol Cholesterol_cyto->TSPO Cholesterol_OMM->P450scc Transport to IMM Steroids Steroid Hormones Pregnenolone->Steroids Further Synthesis G cluster_inflammation Neuroinflammatory Condition cluster_imaging PET Imaging Injury Neuronal Injury / Pathogen Microglia_act Activated Microglia Injury->Microglia_act Activation Microglia_rest Resting Microglia Microglia_rest->Microglia_act TSPO_exp TSPO Expression Microglia_act->TSPO_exp Upregulation of PK11195 [¹¹C]this compound PK11195->TSPO_exp Binds to PET PET Scanner Image PET Image (Visualization of Inflammation) PET->Image TSPO_exp->PET Signal Detection

References

Application Note: In Vivo PET Imaging of Neuroinflammation in Rodents using ¹¹C-PK11195

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for conducting Positron Emission Tomography (PET) imaging in rodent models of neuroinflammation using the radiotracer --INVALID-LINK---PK11195. This ligand targets the 18 kDa Translocator Protein (TSPO), which is upregulated in activated microglia and astrocytes, serving as a key biomarker for neuroinflammatory processes.

Introduction

Neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.[1][2] A key cellular event in neuroinflammation is the activation of microglia, the resident immune cells of the central nervous system (CNS).[3][4] Activated microglia, along with reactive astrocytes, upregulate the expression of the Translocator Protein (TSPO), located on the outer mitochondrial membrane.[5]

(R)-[¹¹C]PK11195 is the R-enantiomer of PK11195, a specific and high-affinity ligand for TSPO.[6][7] As a PET radiotracer, it allows for the non-invasive, in vivo visualization and quantification of TSPO expression, providing a surrogate measure of microglial activation and neuroinflammation.[1][3][8] This technique is a powerful tool for diagnosing neurological disorders, understanding disease mechanisms, and evaluating the efficacy of novel anti-inflammatory therapies.[3] While effective, --INVALID-LINK---PK11195 has known limitations, including a low signal-to-noise ratio and high non-specific binding, which has prompted the development of second-generation TSPO tracers.[6][9]

This protocol outlines the procedures for radiotracer synthesis, animal preparation, PET imaging, and data analysis for successful and reproducible --INVALID-LINK---PK11195 imaging in rodents.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the biological basis of TSPO imaging and the general experimental workflow for a --INVALID-LINK---PK11195 PET study.

cluster_0 Biological Cascade cluster_1 PET Imaging Principle insult CNS Insult (e.g., Injury, Ischemia, Disease) activation Microglial & Astrocyte Activation insult->activation tspo Upregulation of Mitochondrial TSPO Expression activation->tspo binding Tracer Binds to Upregulated TSPO tspo->binding tracer IV Injection of [¹¹C](R)-PK11195 tracer->binding detection PET Scanner Detects Positron Annihilation Events binding->detection signal Quantitative Signal (Image of Neuroinflammation) detection->signal

Diagram 1. Biological principle of TSPO-targeted PET imaging.

model Induce Neuroinflammation (e.g., LPS, TBI Model) prep Animal Preparation (Anesthesia, Catheterization) model->prep inject ¹¹C-PK11195 Injection (IV Tail Vein) prep->inject scan Dynamic PET/CT or PET/MR Scan (e.g., 60 min) inject->scan recon Image Reconstruction & Attenuation Correction scan->recon analyze Data Analysis (ROI Definition, Quantification) recon->analyze validate Ex vivo Validation (Optional) (Autoradiography, IHC) analyze->validate

Diagram 2. General experimental workflow for a rodent PK11195 PET study.

Experimental Protocols

Protocol 1: ¹¹C-PK11195 Synthesis & Quality Control

--INVALID-LINK---PK11195 is synthesized via N-methylation of its desmethyl precursor using [¹¹C]methyl iodide.

  • [¹¹C] Production: Produce [¹¹C]methane via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.

  • [¹¹C]Methyl Iodide Synthesis: Convert [¹¹C]methane to [¹¹C]methyl iodide ([¹¹C]CH₃I) using standard radiochemistry modules.[10]

  • Radiolabeling: Trap the [¹¹C]CH₃I in a solution containing the (R)-N-desmethyl-PK11195 precursor (e.g., 0.5-1.0 mg) and a base (e.g., potassium hydroxide) in a suitable solvent like dimethylsulfoxide (DMSO).[5][10]

  • Purification: Purify the resulting --INVALID-LINK---PK11195 using high-performance liquid chromatography (HPLC).

  • Formulation: Formulate the purified radiotracer in a sterile, injectable solution (e.g., phosphate-buffered saline with ethanol) and pass it through a 0.22 µm sterile filter.[10]

  • Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility before injection.

ParameterTypical ValueReference
Precursor (R)-N-desmethyl-PK11195[5]
Radiolabeling Agent [¹¹C]Methyl Iodide[5][10]
Radiochemical Purity >98%[10]
Specific Activity 33 - 2,303 GBq/µmol[5][10]
Table 1. Key parameters and typical values for --INVALID-LINK---PK11195 synthesis.
Protocol 2: Animal Handling and Preparation

Proper animal preparation is crucial for acquiring high-quality, artifact-free PET images.

  • Acclimation: Allow animals to acclimate to the facility for a minimum of 3 days prior to imaging.[11]

  • Fasting: Pre-anesthetic fasting is not typically required for rodents. If necessary for the experimental model, limit it to 2-4 hours to prevent hypoglycemia. Water should be available at all times.[11]

  • Anesthesia: Anesthetize the animal for the duration of the injection and imaging procedure. Inhalant anesthesia is preferred to minimize physiological disruption.[12]

    • Induce anesthesia with 3-4% isoflurane in 100% oxygen.[12][13]

    • Maintain anesthesia with 1.5-2.5% isoflurane.[13]

    • Monitor respiration rate (target: 55-100 breaths/min) and body temperature throughout.[11]

  • Catheterization: For ease of injection, place a catheter in the lateral tail vein.

  • Supportive Care:

    • Apply a sterile, non-medicated ophthalmic ointment to the eyes to prevent corneal drying.[11][14]

    • Place the animal on a heating pad or use other controlled heating sources to maintain normothermia (36.0°C - 38.0°C), as rodents are susceptible to hypothermia under anesthesia.[11][14][15]

Anesthetic AgentInductionMaintenanceRouteNotes
Isoflurane 3-4% in O₂1.5-2.5% in O₂InhalationPreferred method; allows for rapid adjustment of anesthetic depth.[12][13]
Ketamine/Xylazine 80-100 mg/kg K10-12.5 mg/kg XN/AIPUse with caution; can alter glucose metabolism and physiology.[14]
Chloral Hydrate 300-400 mg/kgN/AIPHas been used in some studies but is less common now.[4]
Table 2. Common rodent anesthesia protocols for PET imaging.
Protocol 3: ¹¹C-PK11195 Administration and PET Acquisition
  • Positioning: Secure the anesthetized animal on the scanner bed. A head holder may be used to minimize motion artifacts.

  • Radiotracer Injection: Administer a bolus of --INVALID-LINK---PK11195 via the tail vein catheter. The exact dose depends on the scanner sensitivity and animal size.

  • Transmission Scan: If using a standalone PET scanner, perform a transmission scan (using a rotating radioactive source) for attenuation correction. For PET/CT systems, a low-dose CT scan is used for this purpose.

  • Emission Scan: Begin the dynamic emission scan immediately following the injection. A typical duration is 60 minutes.[4][5]

ParameterMouseRatReference
Administration Route Intravenous (IV) Tail VeinIntravenous (IV) Tail Vein[4][5][16]
Injected Dose 37 - 51 MBq~18.5 MBq[5][16]
Uptake Period N/A (Dynamic Scan)N/A (Dynamic Scan)[4]
Scan Duration 60 minutes60 minutes[4][5]
Table 3. Recommended --INVALID-LINK---PK11195 administration and PET acquisition parameters.
Protocol 4: Image Data Analysis and Quantification
  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames using an appropriate algorithm (e.g., Ordered Subset Expectation Maximization, OSEM), applying corrections for attenuation, scatter, and decay.

  • Image Registration: Co-register the PET images with an anatomical template, such as a T2-weighted MRI or the accompanying CT scan, to accurately delineate brain regions.[1][4]

  • Region of Interest (ROI) Definition: Draw ROIs on the anatomical images for the target areas (e.g., lesion core, ipsilateral hemisphere) and reference regions.[4]

  • Time-Activity Curve (TAC) Generation: Generate TACs by plotting the mean radioactivity concentration within each ROI over time.

  • Quantification:

    • Standardized Uptake Value (SUV): A semi-quantitative measure normalized to injected dose and body weight. It is simple but can be influenced by physiological variables.

    • Uptake Ratio: Calculate the ratio of the signal in a target ROI to a reference ROI (e.g., contralateral healthy tissue). This is a common method when a true reference region devoid of TSPO is unavailable.[4][17]

    • Binding Potential (BPND): A more quantitative measure of receptor density. It can be calculated using kinetic models, such as the Simplified Reference Tissue Model (SRTM), if a suitable reference region can be identified.[1]

    • Distribution Volume (VT): This requires kinetic modeling with an arterial input function (metabolite-corrected arterial blood samples), providing the most accurate quantification but is technically demanding.[4]

Quantification MetricDescriptionApplication Notes
Uptake Ratio Ratio of tracer uptake in the target region vs. a reference region (e.g., contralateral).Simple and robust. Commonly used in lesion models.[4][17]
SUV Uptake normalized for injected dose and body weight.Easy to calculate but can have high variability.[5]
Binding Potential (BPND) Index of specific binding (Bavail/KD).Requires a valid reference region, which is challenging for TSPO.[1]
Distribution Volume (VT) Total tracer concentration in tissue relative to plasma.Most accurate method but requires invasive arterial blood sampling.[4]
Table 4. Common methods for quantitative analysis of --INVALID-LINK---PK11195 PET data.
Protocol 5: Post-Imaging Validation (Ex vivo)

To validate the in vivo PET findings, ex vivo analysis is highly recommended.

  • Animal Euthanasia: Immediately after the final scan, euthanize the animal under deep anesthesia.

  • Brain Extraction: Perfuse the animal with saline followed by 4% paraformaldehyde and carefully extract the brain.

  • Autoradiography: Section the brain and expose the slices to a phosphor imaging plate to visualize the microscopic distribution of the radiotracer, confirming its localization to the areas of interest.[5]

  • Immunohistochemistry (IHC): Perform IHC staining on adjacent brain sections using antibodies against microglial (e.g., Iba1, OX-42) and astrocyte (GFAP) markers to correlate the PET signal with the cellular source of TSPO expression.[4][8]

Disclaimer: This protocol is a guideline. Researchers should adapt the procedures based on their specific experimental model, available equipment, and institutional animal care and use committee (IACUC) regulations.

References

Application Notes and Protocols for PK 11195 Autoradiography in Brain Sections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK 11195, a high-affinity ligand for the 18 kDa Translocator Protein (TSPO), serves as a critical tool in neuroscience research.[1] TSPO, formerly known as the peripheral benzodiazepine receptor (PBR), is localized on the outer mitochondrial membrane and is upregulated in activated microglia and astrocytes.[2][3] This upregulation is a hallmark of neuroinflammation and neuronal damage, making radiolabeled this compound an invaluable probe for visualizing and quantifying these processes. Autoradiography with [³H]this compound allows for the precise localization and quantification of TSPO density in post-mortem brain tissue, providing insights into various neuropathological conditions.

Principle of the Method

In vitro autoradiography with [³H]this compound involves the incubation of slide-mounted brain sections with the radioligand. The [³H]this compound binds specifically to TSPO. After washing away the unbound radioligand, the sections are exposed to a tritium-sensitive phosphor screen or film. The resulting autoradiograms reveal the regional distribution and density of TSPO binding sites, which can be quantified by densitometry against co-exposed radioactive standards. Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of a non-radiolabeled competitor, such as unlabeled this compound or Ro5-4864.

Signaling Pathway and Binding Site

This compound binds to a pocket formed by the five transmembrane helices of the TSPO protein.[2][3] This binding stabilizes the protein's structure and is thought to facilitate the transport of cholesterol from the outer to the inner mitochondrial membrane.[2] This is the rate-limiting step in the synthesis of neurosteroids, such as pregnenolone, which are known to have neuroprotective and modulatory effects on neurotransmission.[4][5]

TSPO_Pathway cluster_Mitochondrion Mitochondrion OMM Outer Mitochondrial Membrane (OMM) IMM Inner Mitochondrial Membrane (IMM) TSPO TSPO Cholesterol_in Cholesterol TSPO->Cholesterol_in Translocation StAR StAR StAR->Cholesterol_in Assists in transport P450scc P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion Cholesterol_out Cholesterol (from cytosol) Cholesterol_out->TSPO Transport facilitated by Cholesterol_in->P450scc Substrate Neurosteroids Neurosteroid Synthesis (e.g., Allopregnanolone) Pregnenolone->Neurosteroids PK11195 This compound PK11195->TSPO Binds to

Caption: TSPO's role in neurosteroid synthesis.

Quantitative Data Summary

The following tables summarize representative binding parameters of [³H]this compound in brain tissue from various species under control and pathological conditions. These values can vary depending on the specific experimental conditions and brain region analyzed.

Table 1: [³H]this compound Binding Affinity (Kd) in Brain Tissue

SpeciesBrain RegionConditionKd (nM)Reference
RatCortexNormal~1.0[6]
RatOlfactory BulbNormal~1.0[6]
HumanCortexNormal3.9 ± 0.4[7]
HumanLow-grade GliomaPathological14.3 ± 2.1[7]
HumanHigh-grade GliomaPathological20.4 ± 1.3[7]

Table 2: [³H]this compound Maximum Binding Capacity (Bmax) in Brain Tissue

SpeciesBrain RegionConditionBmax (fmol/mg protein or pmol/mg tissue)Reference
RatCortexNormal254 ± 21 (fmol/mg protein)[8]
GerbilCortexNormal1360 ± 71 (fmol/mg protein)[8]
HumanCortexNormal0.79 ± 0.09 (pmol/mg protein)[7]
HumanLow-grade GliomaPathological4.0 ± 2.0 (pmol/mg protein)[7]
HumanHigh-grade GliomaPathological12.4 ± 0.7 (pmol/mg protein)[7]
RatGrey MatterStab Wound (Day 6)8.75 ± 0.09 (pmol/mg tissue)[9]
RatWhite MatterStab Wound (Day 7)3.42 ± 0.07 (pmol/mg tissue)[9]

Experimental Protocol

This protocol provides a detailed methodology for [³H]this compound autoradiography on frozen brain sections.

Autoradiography_Workflow cluster_prep Tissue Preparation cluster_binding Radioligand Binding cluster_wash Washing & Drying cluster_imaging Imaging & Analysis A1 Euthanize Animal & Extract Brain A2 Flash Freeze Brain A1->A2 A3 Store at -80°C A2->A3 A4 Cryosection Brain (14-20 µm) A3->A4 A5 Thaw-mount onto Superfrost® Slides A4->A5 A6 Store Slides at -80°C A5->A6 B1 Warm Slides to Room Temperature A6->B1 B2 Pre-incubation (e.g., 15-30 min in buffer) B1->B2 B3 Incubation with [³H]this compound (e.g., 1-2 nM in buffer) B2->B3 Total Binding B4 Incubation for Non-specific Binding (with excess unlabeled ligand) B2->B4 Non-specific Binding B5 Incubate for 60-90 min at Room Temperature B3->B5 B4->B5 C1 Rapidly Wash in Ice-Cold Buffer (e.g., 3 x 5 min) B5->C1 C2 Quick Dip in Distilled Water C1->C2 C3 Dry Slides under a Stream of Cool Air C2->C3 D1 Expose Slides to Tritium-sensitive Screen C3->D1 D2 Co-expose with [³H] Standards D3 Expose for 1-7 Days D1->D3 D2->D3 D4 Scan Screen with a Phosphorimager D3->D4 D5 Quantitative Analysis (Densitometry) D4->D5

Caption: Experimental workflow for [³H]this compound autoradiography.

Materials and Reagents
  • [³H]this compound (specific activity ~70-90 Ci/mmol)

  • Unlabeled this compound or Ro5-4864 for non-specific binding

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Superfrost® microscope slides

  • Cryostat

  • Incubation chambers

  • Wash beakers

  • Tritium-sensitive phosphor screens

  • [³H]-microscales or other appropriate standards

  • Phosphorimager system

  • Image analysis software

Step-by-Step Methodology

1. Brain Section Preparation 1.1. Freshly dissected brains are rapidly frozen in isopentane cooled with dry ice or liquid nitrogen and stored at -80°C until sectioning. 1.2. Brains are sectioned coronally at a thickness of 14-20 µm using a cryostat.[10][11] 1.3. Sections are thaw-mounted onto Superfrost® slides.[11] 1.4. Slides with mounted sections are stored desiccated at -80°C until the day of the assay.[11]

2. Radioligand Incubation 2.1. On the day of the experiment, allow the slide boxes to warm to room temperature before opening to prevent condensation.[11] 2.2. Pre-incubate the slides in 50 mM Tris-HCl buffer (pH 7.4) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.[10][11] 2.3. Total Binding: Incubate sections with [³H]this compound at a concentration of 1-2 nM in 50 mM Tris-HCl buffer. 2.4. Non-specific Binding: For a parallel set of sections, add a high concentration (e.g., 1-10 µM) of unlabeled this compound or Ro5-4864 to the incubation buffer containing [³H]this compound.[12] 2.5. Incubate the slides for 60-90 minutes at room temperature in a humidified chamber.[11]

3. Washing 3.1. Terminate the incubation by rapidly washing the slides to remove unbound radioligand. 3.2. Perform three washes of 5 minutes each in ice-cold 50 mM Tris-HCl buffer.[11] 3.3. After the final buffer wash, perform a quick dip in ice-cold distilled water to remove buffer salts.[11]

4. Drying and Exposure 4.1. Dry the slides rapidly under a stream of cool, dry air.[11] 4.2. Once completely dry, appose the slides to a tritium-sensitive phosphor screen in a light-tight cassette. 4.3. Include commercially available [³H] standards or brain paste standards of known radioactivity alongside the samples to generate a standard curve for quantification. 4.4. Expose the screen for a period of 1 to 7 days, depending on the level of radioactivity.[11]

5. Image Acquisition and Analysis 5.1. After exposure, scan the phosphor screen using a phosphorimager system. 5.2. Define regions of interest (ROIs) on the resulting digital autoradiograms using image analysis software. 5.3. Measure the optical density or photostimulated luminescence (PSL) within each ROI. 5.4. Convert the optical density/PSL values to radioactivity concentration (e.g., fmol/mg tissue) by interpolating from the standard curve generated from the [³H] standards. 5.5. Calculate Specific Binding: Subtract the non-specific binding value (obtained from the sections co-incubated with unlabeled ligand) from the total binding value for each brain region.

Troubleshooting

  • High Non-specific Binding:

    • Increase the number and/or duration of the washing steps.

    • Ensure wash buffer is ice-cold.

    • Check the concentration and purity of the unlabeled ligand.

  • Weak Signal:

    • Increase the exposure time.

    • Ensure the radioligand has not degraded (check expiry date and storage conditions).

    • Verify the tissue quality; prolonged storage or improper handling can degrade receptors.

  • Patchy or Uneven Binding:

    • Ensure complete and even coverage of the section with incubation buffer.

    • Check for air bubbles between the section and the slide.

    • Ensure sections are completely dry before exposure.

Conclusion

This compound autoradiography is a robust and sensitive technique for the quantitative analysis of TSPO expression in the brain. As a reliable marker for microglial activation and neuroinflammation, this method is a cornerstone in the study of neurodegenerative diseases, brain injury, and other CNS disorders. Careful adherence to the protocol and consistent experimental conditions are crucial for obtaining reproducible and accurate results.

References

Application Notes and Protocols for Studying Neuroinflammation in Alzheimer's Disease Models using PK 11195

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PK 11195 to study neuroinflammation in the context of Alzheimer's disease (AD). This compound is a specific ligand for the 18 kDa translocator protein (TSPO), which is upregulated in activated microglia, a key feature of neuroinflammation in AD.

Introduction to this compound and its Role in Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of Alzheimer's disease, characterized by the activation of microglia, the resident immune cells of the brain[1]. Activated microglia overexpress the 18 kDa translocator protein (TSPO) on their outer mitochondrial membrane. This compound, an isoquinoline carboxamide, is a highly specific ligand for TSPO and can be radiolabeled for in vivo and in vitro imaging of activated microglia[2]. The use of radiolabeled this compound, such as [11C]this compound for Positron Emission Tomography (PET) and [3H]this compound for in vitro autoradiography, allows for the quantification and visualization of neuroinflammation in both preclinical AD models and human patients[2]. Studies have shown increased [11C]this compound binding in brain regions affected by AD pathology, which correlates with the abundance of activated microglia[2].

While this compound is a valuable tool, it is important to note its limitations, including a high level of non-specific binding and a relatively low signal-to-noise ratio, which has prompted the development of second and third-generation TSPO radioligands[1]. Nevertheless, this compound remains a widely used and important tool for studying neuroinflammation in AD.

Quantitative Data on this compound Binding in Alzheimer's Disease Models

The following tables summarize quantitative data from studies using this compound in various Alzheimer's disease models.

Table 1: --INVALID-LINK---PK 11195 Binding in APP/PS1 Transgenic Mice

Age (months)GenotypeBrain RegionBmax (fmol/mg tissue)KD (nM)Reference
13-16APP/PS1Frontal Cortex~150~2.5[3]
13-16Wild-TypeFrontal Cortex~100~2.5[3]
16-19APP/PS1Frontal Cortex~350*~2.5[3]
16-19Wild-TypeFrontal Cortex~120~2.5[3]

*p < 0.001 compared to age-matched wild-type controls.

Table 2: --INVALID-LINK---PK 11195 Binding Potential (BPND) in Human Subjects

Subject GroupBrain RegionMean BPND (± SD)Reference
Healthy ControlsMidbrain0.25 (± 0.08)[4]
Healthy ControlsThalamus0.22 (± 0.07)[4]
Healthy ControlsBasal Ganglia0.20 (± 0.06)[4]
Healthy ControlsHippocampus0.15 (± 0.05)[4]
Healthy ControlsFrontal Cortex0.12 (± 0.04)[4]
Healthy ControlsTemporal Cortex0.13 (± 0.04)[4]
Healthy ControlsParietal Cortex0.12 (± 0.04)[4]
Healthy ControlsOccipital Cortex0.14 (± 0.04)[4]

Experimental Protocols

Protocol 1: In Vivo 11C-PK 11195 PET Imaging in an Alzheimer's Disease Mouse Model

This protocol outlines the procedure for performing PET imaging with --INVALID-LINK---PK 11195 in a transgenic mouse model of AD, such as the APP/PS1 model.

Materials:

  • APP/PS1 transgenic mice and wild-type littermate controls

  • --INVALID-LINK---PK 11195 (specific activity > 1 Ci/µmol)

  • Anesthesia system (e.g., isoflurane)

  • MicroPET scanner

  • Tail vein catheter

  • Saline solution

  • Animal monitoring equipment (respiration and temperature)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen.

    • Place a catheter in the tail vein for radiotracer injection.

    • Position the animal on the scanner bed and monitor vital signs throughout the procedure.

  • Radiotracer Administration:

    • Draw a dose of 100-200 µCi (3.7-7.4 MBq) of --INVALID-LINK---PK 11195 in a volume of 100-150 µL of saline.

    • Inject the radiotracer as a bolus via the tail vein catheter, followed by a 50 µL saline flush.

  • PET Data Acquisition:

    • Start a dynamic PET scan immediately after injection for a total of 60 minutes.

    • Acquire data in list mode and reconstruct into time frames (e.g., 6 x 10s, 4 x 30s, 5 x 1min, 5 x 5min, 3 x 10min).

  • Data Analysis:

    • Co-register the PET images with a T2-weighted MRI template for anatomical reference.

    • Define regions of interest (ROIs) for various brain areas (e.g., cortex, hippocampus, cerebellum).

    • Generate time-activity curves (TACs) for each ROI.

    • Use a reference tissue model, with the cerebellum often serving as the reference region, to calculate the binding potential (BPND), which reflects the specific binding of the radiotracer.

Protocol 2: In Vitro 3H-PK 11195 Autoradiography on Alzheimer's Disease Brain Tissue

This protocol describes the steps for performing in vitro autoradiography to visualize and quantify TSPO binding sites in post-mortem brain tissue from AD models.

Materials:

  • Frozen brain sections (10-20 µm thick) from AD and control mice, mounted on slides.

  • --INVALID-LINK---PK 11195 (specific activity 70-90 Ci/mmol)

  • Unlabeled this compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Washing buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Phosphor imaging plates and scanner

  • Image analysis software

Procedure:

  • Tissue Preparation:

    • Bring the slide-mounted brain sections to room temperature.

    • Pre-incubate the slides in incubation buffer for 15-30 minutes at room temperature to remove endogenous ligands.

  • Radioligand Incubation:

    • For total binding, incubate the sections in incubation buffer containing 1-2 nM --INVALID-LINK---PK 11195 for 60-90 minutes at room temperature.

    • For non-specific binding, incubate adjacent sections in the same solution with the addition of 10 µM unlabeled this compound.

  • Washing:

    • Quickly rinse the slides in ice-cold washing buffer.

    • Perform two to three additional washes in fresh, ice-cold washing buffer for 2-5 minutes each to remove unbound radioligand.

    • Finally, dip the slides briefly in ice-cold deionized water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides under a stream of cool, dry air.

    • Expose the dried slides to a phosphor imaging plate in a light-tight cassette for 3-7 days.

  • Image Acquisition and Analysis:

    • Scan the imaging plate using a phosphor imager.

    • Use image analysis software to define ROIs and quantify the signal intensity.

    • Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.

Protocol 3: Co-localization of Microglial Marker (Iba1) and TSPO using Immunohistochemistry and Autoradiography

This protocol allows for the simultaneous visualization of activated microglia and TSPO binding in the same tissue section.

Materials:

  • Frozen brain sections (10-20 µm thick) from AD and control mice, mounted on slides.

  • Primary antibody: Rabbit anti-Iba1

  • Secondary antibody: Fluorescently-labeled anti-rabbit IgG

  • --INVALID-LINK---PK 11195

  • Autoradiography and immunohistochemistry reagents as listed in the previous protocols.

  • Fluorescence microscope

Procedure:

  • Immunohistochemistry:

    • Perform the immunohistochemistry protocol for Iba1 staining first.

    • Briefly, fix the tissue sections, block non-specific binding, and incubate with the primary anti-Iba1 antibody overnight at 4°C.

    • Wash the sections and incubate with the fluorescently-labeled secondary antibody.

    • Wash the sections thoroughly.

  • Autoradiography:

    • Following the final wash of the immunohistochemistry protocol, proceed with the in vitro autoradiography protocol as described above, starting from the radioligand incubation step.

  • Imaging:

    • First, acquire the fluorescent image of the Iba1 staining using a fluorescence microscope.

    • Then, expose the same slide to a phosphor imaging plate to acquire the autoradiographic image of --INVALID-LINK---PK 11195 binding.

  • Image Analysis:

    • Overlay the fluorescent and autoradiographic images to determine the co-localization of the Iba1-positive microglia and the high --INVALID-LINK---PK 11195 binding signal.

Visualizations

Signaling Pathways and Experimental Workflows

TSPO_Signaling_Pathway cluster_0 Microglial Activation in Alzheimer's Disease Abeta Amyloid-beta (Aβ) Plaques Microglia_Resting Resting Microglia Abeta->Microglia_Resting activates Microglia_Activated Activated Microglia (Phagocytic Phenotype) Microglia_Resting->Microglia_Activated TSPO TSPO Upregulation (Outer Mitochondrial Membrane) Microglia_Activated->TSPO Neuroinflammation Neuroinflammation (Cytokine Release) Microglia_Activated->Neuroinflammation Signaling_Cascade Downstream Signaling (e.g., Steroidogenesis, ROS production) TSPO->Signaling_Cascade PK11195 This compound PK11195->TSPO binds to Signaling_Cascade->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Experimental_Workflow cluster_1 Experimental Workflow for this compound Studies in AD Models Animal_Model Alzheimer's Disease Animal Model (e.g., APP/PS1) In_Vivo_Imaging In Vivo PET Imaging ([11C]this compound) Animal_Model->In_Vivo_Imaging Tissue_Collection Brain Tissue Collection Animal_Model->Tissue_Collection Data_Analysis Quantitative and Co-localization Analysis In_Vivo_Imaging->Data_Analysis In_Vitro_Autorad In Vitro Autoradiography ([3H]this compound) Tissue_Collection->In_Vitro_Autorad IHC Immunohistochemistry (e.g., Iba1) Tissue_Collection->IHC In_Vitro_Autorad->Data_Analysis IHC->Data_Analysis Logical_Relationship cluster_2 Logical Relationship of this compound Binding to Alzheimer's Disease Progression AD_Pathology Alzheimer's Disease Pathology (Aβ plaques, Tau tangles) Microglial_Activation Microglial Activation AD_Pathology->Microglial_Activation TSPO_Expression Increased TSPO Expression Microglial_Activation->TSPO_Expression Neuroinflammation Neuroinflammation Microglial_Activation->Neuroinflammation PK11195_Binding Increased this compound Binding (PET/Autoradiography Signal) TSPO_Expression->PK11195_Binding is a marker of Disease_Progression Disease Progression PK11195_Binding->Disease_Progression correlates with Neuroinflammation->Disease_Progression

References

Application Notes and Protocols: PK 11195 in Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK 11195 is a high-affinity antagonist for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[1][2] In the central nervous system (CNS), TSPO is upregulated in activated microglia and macrophages, making it a valuable biomarker for neuroinflammation.[1][3] In the context of multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the CNS, this compound has been instrumental in visualizing and quantifying microglial activation both in preclinical models and in patients.[4][5] Radiolabeled forms of this compound, such as --INVALID-LINK---PK11195 for Positron Emission Tomography (PET) and --INVALID-LINK---PK11195 for in vitro autoradiography, allow for the non-invasive imaging and detailed tissue analysis of neuroinflammatory processes central to MS pathology.[6][7]

These application notes provide an overview of the use of this compound in MS research, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols for its application in PET imaging, autoradiography, and in vitro assays.

Mechanism of Action and Signaling Pathway

This compound binds to a hydrophobic pocket formed by the five transmembrane helices of the TSPO protein.[2] This binding event is associated with the modulation of several cellular functions, including cholesterol transport into the mitochondria, which is a rate-limiting step in steroidogenesis, and the regulation of inflammatory responses in microglia.[1] In MS, the upregulation of TSPO on activated microglia and infiltrating macrophages in and around demyelinating lesions allows for targeted imaging with this compound.[4] The binding of this compound to TSPO on these cells can influence microglial activation states and the production of inflammatory mediators.[8][9][10]

Below is a diagram illustrating the proposed signaling pathway of TSPO in microglia and the role of this compound.

TSPO_Signaling_Pathway TSPO Signaling in Microglial Activation cluster_stimulus Inflammatory Stimuli (e.g., LPS, IFN-γ) cluster_microglia Microglia Stimuli Stimuli TLR4 TLR4 Stimuli->TLR4 activates NFkB NF-κB Signaling TLR4->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines induces ROS Reactive Oxygen Species (ROS) NFkB->ROS induces TSPO_upregulation TSPO Upregulation NFkB->TSPO_upregulation induces Neuronal_Damage Neuronal Damage Pro_inflammatory_Cytokines->Neuronal_Damage ROS->Neuronal_Damage TSPO TSPO TSPO_upregulation->TSPO PK11195 This compound PK11195->TSPO binds to Mitochondrion Mitochondrion Cholesterol_Transport Cholesterol Transport & Steroidogenesis TSPO->Cholesterol_Transport modulates ATP_Production ATP Production TSPO->ATP_Production modulates Apoptosis_Regulation Apoptosis Regulation TSPO->Apoptosis_Regulation modulates PET_Workflow [11C](R)-PK11195 PET Imaging Workflow Subject_Preparation Subject Preparation - Informed Consent - Medical History - Neurological Examination IV_Line_Placement Intravenous (IV) Line Placement Subject_Preparation->IV_Line_Placement Radiotracer_Synthesis Radiotracer Synthesis - [11C](R)-PK11195 Radiotracer_Injection Radiotracer Injection - Bolus injection of ~385 MBq Radiotracer_Synthesis->Radiotracer_Injection PET_Scanner_Positioning Positioning in PET Scanner IV_Line_Placement->PET_Scanner_Positioning Transmission_Scan Transmission Scan (for attenuation correction) PET_Scanner_Positioning->Transmission_Scan Transmission_Scan->Radiotracer_Injection Dynamic_PET_Scan Dynamic PET Scan - 60-minute acquisition Radiotracer_Injection->Dynamic_PET_Scan Arterial_Blood_Sampling Arterial Blood Sampling (for input function) Radiotracer_Injection->Arterial_Blood_Sampling Image_Reconstruction Image Reconstruction - Attenuation & scatter correction Dynamic_PET_Scan->Image_Reconstruction Data_Analysis Data Analysis - Kinetic modeling (e.g., Logan plot) - Calculation of VT and DVR Arterial_Blood_Sampling->Data_Analysis Image_Reconstruction->Data_Analysis

References

Application Notes and Protocols: PK 11195 as a Chemosensitizing Agent in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK 11195, a specific ligand for the 18kDa Translocator Protein (TSPO), has emerged as a promising chemosensitizing agent in cancer therapy.[1][2][3] TSPO is often overexpressed in various cancers and is associated with poor prognosis.[1][4] this compound has demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest as a single agent.[1][2] More significantly, it enhances the efficacy of standard chemotherapeutic drugs, offering a potential strategy to overcome drug resistance.[1][5] This document provides detailed application notes and protocols for researchers investigating the chemosensitizing effects of this compound.

Mechanism of Action

The chemosensitizing effect of this compound is multifaceted and appears to involve both TSPO-dependent and independent pathways. The primary proposed mechanisms include:

  • Induction of Apoptosis: this compound can directly induce apoptosis, even in chemoresistant cells.[1] This is thought to occur through its interaction with the mitochondrial permeability transition pore (MPTP), leading to the release of pro-apoptotic factors.[6][7] It has been shown to increase levels of cleaved caspase-3 and its substrate, poly (ADP-ribose) polymerase (PARP).[1]

  • Modulation of Bcl-2 Family Proteins: this compound can functionally antagonize anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, thereby lowering the threshold for apoptosis induction by chemotherapeutic agents.[4]

  • Inhibition of Multidrug Resistance (MDR): this compound has been shown to inhibit the function of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1).[1][5] This inhibition of drug efflux pumps leads to increased intracellular accumulation and cytotoxicity of chemotherapeutic agents.[5]

  • Cell Cycle Arrest: Treatment with this compound can induce cell cycle arrest, primarily at the G1/S phase, which can sensitize cancer cells to the effects of cell cycle-specific chemotherapeutic drugs.[1][2]

Quantitative Data

The following tables summarize the quantitative effects of this compound as a single agent and in combination with chemotherapeutic drugs in various cancer cell lines.

Table 1: Single-Agent Activity of this compound

Cell LineCancer TypeAssayEndpointIC50 (µM)Reference
KCNR, SMS-KAN, SMS-KANRNeuroblastomaAlamar BlueProliferation (48h)80 - 120[1]
CLL CellsChronic Lymphocytic LeukemiaViability AssayApoptosis (24h)60 ± 21[8]
T Cells (from CLL patients)-Viability AssayApoptosis (24h)87 ± 8[9]
Normal B Cells-Viability AssayApoptosis (24h)49 ± 4[9]
Normal T Cells-Viability AssayApoptosis (24h)82 ± 8[9]

Table 2: Chemosensitizing Effects of this compound in Combination with Chemotherapeutic Agents

Cell LineCancer TypeChemotherapeutic AgentThis compound Concentration (µM)OutcomeReference
SMS-KCNRNeuroblastomaEtoposide, Melphalan, Carboplatin50Significantly decreased cell viability compared to single agents[1]
AML CellsAcute Myeloid LeukemiaDaunorubicin, CytarabineNot specifiedIncreased toxicity of chemotherapeutic agents[5]
Cholangiocarcinoma CellsCholangiocarcinomaEtoposide, Radiotherapy75Increased rates of apoptosis by 50-95%
Myeloma Cells (in vivo)Multiple MyelomaMelphalan, Arsenic Trioxide10, 50, 100 mg/kgMarked inhibition of tumor growth[10]

Experimental Protocols

Cell Viability and Proliferation Assay (Alamar Blue)

This protocol is used to assess the effect of this compound, alone or in combination with other drugs, on cancer cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Chemotherapeutic agent of interest

  • 96-well cell culture plates

  • Alamar Blue reagent

  • Fluorescence or absorbance microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Single Agent: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated control wells.

    • Combination Treatment: Pre-treat cells with a sub-lethal concentration of this compound for a specified duration (e.g., 24-48 hours). Then, add the chemotherapeutic agent at various concentrations and incubate for a further period (e.g., 72 hours).[1]

  • Alamar Blue Addition: After the incubation period, add 10 µL of Alamar Blue reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.

  • Measurement: Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[3][6]

  • Data Analysis: Correct for background by subtracting the mean fluorescence/absorbance of media-only wells. Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves to determine IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound and/or chemotherapeutic agent

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or chemotherapeutic agent for the specified time.

  • Cell Harvesting:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine the detached cells with the cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Gating:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 18 hours).[1]

  • Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.

  • Fixation:

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing gently to prevent clumping.

    • Fix the cells for at least 30 minutes on ice or store at -20°C.[11]

  • Staining:

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[10]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Bcl-2 Family Proteins

This protocol is for assessing changes in the expression of pro- and anti-apoptotic Bcl-2 family proteins following this compound treatment.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, etc.

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with RIPA buffer.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection and Analysis:

    • Wash the membrane and add ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis to quantify protein expression levels, normalizing to a loading control (e.g., GAPDH or β-actin).

Visualizations

PK11195_Chemosensitization_Pathway Signaling Pathway of this compound Chemosensitization cluster_mito Mitochondrial Pathway cluster_mdr MDR Reversal PK11195 This compound TSPO TSPO PK11195->TSPO Binds Mito Mitochondrion PK11195->Mito Direct Effect? Bcl2 Anti-apoptotic Bcl-2 family (Bcl-2, Bcl-xL) PK11195->Bcl2 Antagonizes ABC ABC Transporters (P-gp, MRP1) PK11195->ABC Inhibits CellCycle Cell Cycle Arrest (G1/S) PK11195->CellCycle Induces Chemo Chemotherapeutic Agent Apoptosis Apoptosis Chemo->Apoptosis Induces MPTP MPTP Opening TSPO->MPTP Modulates Mito->MPTP Bcl2->MPTP Inhibits CytoC Cytochrome c Release MPTP->CytoC Caspases Caspase Activation CytoC->Caspases Caspases->Apoptosis Efflux Drug Efflux ABC->Efflux IntraChemo Increased Intracellular Chemotherapeutic Concentration Efflux->IntraChemo Decreases IntraChemo->Apoptosis Enhances CellCycle->Apoptosis Sensitizes to

Caption: Signaling Pathway of this compound Chemosensitization.

Experimental_Workflow General Experimental Workflow for Investigating this compound start Start cell_culture Cell Culture (Cancer Cell Line) start->cell_culture treatment Treatment (this compound +/- Chemotherapy) cell_culture->treatment viability Cell Viability Assay (e.g., Alamar Blue) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Bcl-2 family, etc.) treatment->western_blot data_analysis Data Analysis (IC50, % Apoptosis, etc.) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

Caption: General Experimental Workflow for Investigating this compound.

References

Application Notes and Protocols for PK 11195-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK 11195, a specific ligand for the 18 kDa translocator protein (TSPO), has emerged as a promising agent for inducing apoptosis in various cancer cell lines. TSPO, predominantly located on the outer mitochondrial membrane, is often overexpressed in tumor cells. This compound modulates the mitochondrial permeability transition pore (mPTP), a critical regulator of the intrinsic apoptotic pathway. By promoting mPTP opening, this compound can trigger a cascade of events leading to programmed cell death. These application notes provide a comprehensive overview of the mechanisms, quantitative data, and detailed protocols for studying this compound-induced apoptosis in cancer research.

Mechanism of Action

This compound primarily exerts its pro-apoptotic effects through its interaction with TSPO at the outer mitochondrial membrane. This interaction is believed to influence the conformation and function of the mPTP complex, which includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT).

The proposed mechanism involves:

  • Binding to TSPO: this compound binds to TSPO, which is often found in higher concentrations in cancer cells compared to healthy cells.

  • Modulation of the mPTP: This binding event is thought to allosterically modulate the mPTP, increasing its propensity to open.

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential.

  • Release of Pro-Apoptotic Factors: The loss of ΔΨm results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

  • Caspase Activation: In the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.

  • Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

While the primary mechanism is TSPO-dependent, some studies suggest that at higher concentrations, this compound may have off-target effects that also contribute to its pro-apoptotic activity.

Data Presentation

The cytotoxic and pro-apoptotic effects of this compound have been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for its efficacy.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Assay
SMS-KCNNeuroblastoma~80-12048Alamar Blue
SMS-KCNRNeuroblastoma~80-12048Alamar Blue
SMS-KANNeuroblastoma~80-12048Alamar Blue
SMS-KANRNeuroblastoma~80-12048Alamar Blue
Chronic Lymphocytic Leukemia (CLL) cellsLeukemia60 ± 2124Viability Assay
CLL CD19+ B cellsLeukemia47 ± 2Not SpecifiedViability Assay
Healthy Donor B cellsNormal49Not SpecifiedViability Assay
T cells from CLL patientsNormal87 ± 8Not SpecifiedViability Assay

Note: The IC50 values can vary depending on the specific cell line, assay conditions, and incubation time.

Experimental Protocols

Here are detailed protocols for key experiments to assess this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Protocol:

  • Induce apoptosis by treating cells with this compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay uses fluorescent dyes like JC-1 or TMRM to assess changes in mitochondrial membrane potential.

Using JC-1:

Materials:

  • Treated and untreated cells

  • JC-1 dye

  • Flow cytometer or fluorescence microscope

Protocol:

  • Treat cells with this compound as required.

  • Incubate the cells with 5-10 µg/mL of JC-1 at 37°C for 15-30 minutes.

  • Wash the cells with PBS.

  • Analyze the cells using a flow cytometer or fluorescence microscope.

    • Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates).

    • Apoptotic cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers).

  • Quantify the change in the red/green fluorescence ratio.

Western Blotting for Cleaved Caspase-3 and PARP

This technique detects the cleavage of caspase-3 and its substrate PARP, which are hallmarks of apoptosis.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Look for the appearance of the cleaved fragments of caspase-3 (~17/19 kDa) and PARP (~89 kDa).

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3 in cell lysates.

Materials:

  • Treated and untreated cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Reaction buffer

  • Microplate reader

Protocol:

  • Lyse the cells and collect the supernatant.

  • Quantify the protein concentration of the lysates.

  • In a 96-well plate, add 50-100 µg of protein lysate to each well.

  • Add the caspase-3 substrate and reaction buffer.

  • Incubate the plate at 37°C for 1-2 hours.

  • Read the absorbance at 405 nm.

  • The increase in absorbance is proportional to the caspase-3 activity.

Visualizations

PK11195_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytosol PK11195 This compound TSPO TSPO PK11195->TSPO Binds mPTP mPTP Complex TSPO->mPTP Modulates VDAC VDAC ANT ANT CytoC_mito Cytochrome c mPTP->CytoC_mito Promotes release CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Release Bcl2 Bcl-2 Bcl2->mPTP Inhibits Apoptosome Apoptosome CytoC_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates ProCasp3 Pro-Caspase-3 PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes CleavedPARP Cleaved PARP Experimental_Workflow cluster_assays Apoptosis Assays start Start: Cancer Cell Culture treatment Treatment with this compound (Dose-response & Time-course) start->treatment viability Cell Viability (MTT Assay) treatment->viability annexin Apoptosis Detection (Annexin V/PI Staining) treatment->annexin mmp Mitochondrial Potential (JC-1 / TMRM Assay) treatment->mmp western Protein Analysis (Western Blot for Cleaved Caspase-3 & PARP) treatment->western caspase_activity Enzyme Activity (Caspase-3 Assay) treatment->caspase_activity data_analysis Data Analysis: IC50 Calculation, Quantification of Apoptosis, Protein Expression Levels viability->data_analysis annexin->data_analysis mmp->data_analysis western->data_analysis caspase_activity->data_analysis conclusion Conclusion: Elucidation of Pro-apoptotic Efficacy of this compound data_analysis->conclusion

Application Notes and Protocols for PK 11195 in Animal Models of Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK 11195 is a specific ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor. In the central nervous system, TSPO is sparsely expressed under normal physiological conditions. However, its expression is significantly upregulated in activated microglia and macrophages following brain injury, including ischemic stroke. This upregulation makes TSPO a valuable biomarker for neuroinflammation. Consequently, this compound, particularly in its radiolabeled forms (e.g., [¹¹C]this compound), has been extensively utilized in preclinical and clinical research to visualize and quantify neuroinflammation in vivo using positron emission tomography (PET) and ex vivo through autoradiography.

While the modulation of neuroinflammation is a promising therapeutic strategy for stroke, the direct therapeutic effects of this compound in animal models of stroke have not been extensively investigated. The majority of published research focuses on its utility as an imaging agent to monitor the inflammatory response to ischemic injury and to evaluate the efficacy of other anti-inflammatory therapies.

These application notes provide detailed protocols for the use of this compound in animal models of stroke, with a primary focus on its application in imaging neuroinflammation. Additionally, standard protocols for stroke induction and outcome assessment are provided to facilitate the correlation of imaging data with pathological and functional outcomes.

Data Presentation: Summary of Preclinical Stroke Models and Outcome Measures

The selection of an appropriate animal model and relevant outcome measures is critical for the preclinical evaluation of stroke. The following tables summarize commonly used models and assessment methods.

Table 1: Common Animal Models of Ischemic Stroke

Animal ModelSpeciesMechanism of IschemiaKey Characteristics
Middle Cerebral Artery Occlusion (MCAO) Rat, MouseIntraluminal filament insertion to block the MCA. Can be transient (tMCAO) or permanent (pMCAO).Highly reproducible infarcts in the cortex and striatum. Allows for the study of reperfusion injury (tMCAO).
Photothrombotic Stroke Rat, MouseIntravenous injection of a photosensitive dye (e.g., Rose Bengal) followed by cranial irradiation to induce a focal clot.Produces a well-defined and localized cortical infarct. Less invasive than MCAO.
Embolic Stroke Rat, RabbitInjection of pre-formed clots or microspheres into the cerebral circulation.More closely mimics the etiology of human embolic stroke. Can result in more variable infarct location and size.

Table 2: Outcome Measures in Preclinical Stroke Studies

Outcome MeasureDescriptionTypical Timepoints
Infarct Volume Measurement Quantification of the ischemic lesion size, typically using 2,3,5-triphenyltetrazolium chloride (TTC) staining or magnetic resonance imaging (MRI).24 hours to several days post-stroke.
Neurological Deficit Scoring Semi-quantitative assessment of motor, sensory, and reflex deficits. Common scales include the Bederson score and the modified Neurological Severity Score (mNSS).Daily for the first week, then weekly.
Behavioral Tests Objective assessment of motor function and coordination (e.g., rotarod, grip strength test, cylinder test) and cognitive function (e.g., Morris water maze).Baseline (pre-stroke) and at various time points post-stroke.
Histology and Immunohistochemistry Microscopic examination of brain tissue to assess neuronal death, glial activation, and inflammatory cell infiltration.At the study endpoint.

Experimental Protocols

Protocol 1: Induction of Transient Focal Cerebral Ischemia using the Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad with a rectal probe to maintain body temperature at 37°C

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 nylon monofilament with a rounded tip

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide.

  • Place the animal in a supine position on a heating pad to maintain normothermia.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the arteries from the surrounding nerves and tissues.

  • Ligate the distal ECA and the CCA.

  • Place a temporary ligature around the ICA.

  • Make a small incision in the ECA stump.

  • Introduce the 4-0 nylon monofilament through the ECA stump into the ICA.

  • Advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A significant drop in cerebral blood flow as measured by a laser Doppler flowmeter can confirm occlusion.

  • After the desired occlusion period (e.g., 60, 90, or 120 minutes), carefully withdraw the filament to allow for reperfusion.

  • Ligate the ECA stump and close the cervical incision.

  • Administer subcutaneous saline for hydration and place the animal in a recovery cage with easy access to food and water.

Protocol 2: Assessment of Infarct Volume using TTC Staining

Materials:

  • 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At the desired time point post-MCAO (e.g., 24 or 48 hours), deeply anesthetize the animal and perfuse transcardially with cold saline.

  • Carefully remove the brain and place it in a cold brain matrix slicer.

  • Cut the brain into 2 mm coronal sections.

  • Immerse the sections in the 2% TTC solution at 37°C for 15-30 minutes in the dark. Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture high-resolution images of the stained sections.

  • Using image analysis software, measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice.

  • Calculate the infarct volume, often corrected for edema, using the following formula: Corrected Infarct Volume = [Total Infarct Volume] x [Contralateral Hemisphere Volume / Ipsilateral Hemisphere Volume].

Protocol 3: Evaluation of Neurological Deficits

Modified Neurological Severity Score (mNSS):

This is a composite score assessing motor, sensory, balance, and reflex functions. The total score ranges from 0 (normal) to 18 (maximal deficit).

Tasks to be assessed:

  • Motor Tests:

    • Raising the rat by the tail (observing for forelimb flexion)

    • Placing the rat on the floor (observing for circling behavior)

  • Sensory Tests:

    • Placing and proprioceptive tests

    • Visual and tactile stimulation tests

  • Beam Balance Test:

    • Ability to balance on a narrow beam

  • Reflexes:

    • Pinna reflex

    • Corneal reflex

A score of 1 is given for the inability to perform each task, and the scores are summed.

Protocol 4: In Vivo Imaging of Neuroinflammation with [¹¹C]this compound PET

Materials:

  • Animal PET scanner

  • [¹¹C]this compound radiotracer

  • Anesthetized animal post-stroke induction

  • Tail vein catheter for radiotracer injection

Procedure:

  • Anesthetize the animal and position it in the PET scanner.

  • Administer a bolus injection of [¹¹C]this compound via the tail vein catheter.

  • Acquire dynamic PET data for a specified duration (e.g., 60 minutes).

  • Reconstruct the PET images.

  • Co-register the PET images with anatomical images (e.g., MRI) for precise localization of the signal.

  • Perform kinetic modeling of the PET data to quantify [¹¹C]this compound binding, which reflects the density of TSPO and thus the extent of neuroinflammation.

Mandatory Visualizations

G cluster_0 Ischemic Stroke cluster_1 Neuroinflammatory Cascade cluster_2 This compound Interaction cluster_3 Application Neuronal Damage Neuronal Damage Microglia/Macrophage Activation Microglia/Macrophage Activation Neuronal Damage->Microglia/Macrophage Activation Triggers TSPO Upregulation TSPO Upregulation Microglia/Macrophage Activation->TSPO Upregulation Leads to Pro-inflammatory Cytokine Release Pro-inflammatory Cytokine Release Microglia/Macrophage Activation->Pro-inflammatory Cytokine Release Results in Binding to TSPO Binding to TSPO TSPO Upregulation->Binding to TSPO Secondary Brain Injury Secondary Brain Injury Pro-inflammatory Cytokine Release->Secondary Brain Injury Contributes to This compound This compound This compound->Binding to TSPO Imaging of Neuroinflammation Imaging of Neuroinflammation Binding to TSPO->Imaging of Neuroinflammation Allows for

Caption: Signaling pathway of TSPO in stroke-induced neuroinflammation and the role of this compound.

G Animal Model Selection Animal Model Selection Stroke Induction (MCAO) Stroke Induction (MCAO) Animal Model Selection->Stroke Induction (MCAO) Post-Stroke Care and Monitoring Post-Stroke Care and Monitoring Stroke Induction (MCAO)->Post-Stroke Care and Monitoring [11C]this compound Administration [11C]this compound Administration Post-Stroke Care and Monitoring->[11C]this compound Administration Outcome Assessment Outcome Assessment Post-Stroke Care and Monitoring->Outcome Assessment PET Imaging PET Imaging [11C]this compound Administration->PET Imaging Data Analysis Data Analysis PET Imaging->Data Analysis Correlation Analysis Correlation Analysis Data Analysis->Correlation Analysis Infarct Volume (TTC) Infarct Volume (TTC) Outcome Assessment->Infarct Volume (TTC) Neurological Scoring Neurological Scoring Outcome Assessment->Neurological Scoring Infarct Volume (TTC)->Correlation Analysis Neurological Scoring->Correlation Analysis

Caption: Experimental workflow for using [¹¹C]this compound PET in a rat model of stroke.

Application Notes and Protocols for PK 11195 in Traumatic Brain Injury Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PK 11195 as a tool for assessing neuroinflammation following traumatic brain injury (TBI). This compound is a specific ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1][2][3] TSPO is upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammatory processes that are a hallmark of the secondary injury cascade in TBI.[1][4][5][6]

Mechanism of Action and Signaling Pathway

Following a traumatic brain injury, a complex neuroinflammatory response is initiated, characterized by the activation of microglia, the resident immune cells of the central nervous system.[6] This activation leads to a significant increase in the expression of TSPO on the outer mitochondrial membrane of these cells.[2][4][7] this compound binds with high affinity to TSPO, allowing for the in vivo and ex vivo visualization and quantification of microglial activation.[5][6] The binding of this compound to TSPO is a key indicator of ongoing neuroinflammation and has been correlated with the extent of neuronal damage.[8][9] While the precise downstream effects of this compound binding are complex and can be context-dependent, its primary utility in TBI assessment lies in its ability to pinpoint areas of active inflammation.[10]

TSPO_Signaling_Pathway cluster_TBI Traumatic Brain Injury cluster_CellularResponse Cellular Response cluster_Mitochondria Mitochondrial Outer Membrane cluster_Detection Detection Method TBI Initial Insult Microglia_Resting Resting Microglia TBI->Microglia_Resting triggers Microglia_Activated Activated Microglia (Neuroinflammation) Microglia_Resting->Microglia_Activated activation TSPO TSPO Upregulation Microglia_Activated->TSPO leads to PET_Signal PET Signal / Autoradiography TSPO->PET_Signal detected by PK11195 This compound (Radiolabeled Ligand) PK11195->TSPO binds to

Experimental workflow for this compound PET imaging.
Protocol 2: In Vitro Autoradiography with [3H]PK11195

This protocol describes the use of [3H]PK11195 for ex vivo visualization and quantification of TSPO in brain tissue sections.

Materials:

  • Frozen brain tissue sections (e.g., 20 µm thick) from TBI and control animals

  • [3H]PK11195 (radioligand)

  • Unlabeled PK11195 (for non-specific binding)

  • Incubation buffer (e.g., Tris-HCl)

  • Wash buffer

  • Phosphor imaging plates or film

  • Microscope slides

Procedure:

  • Tissue Preparation: Mount frozen brain sections onto microscope slides.

  • Incubation: Incubate the slides with [3H]PK11195 in incubation buffer at a specific concentration (e.g., in the nanomolar range) for a defined period (e.g., 60 minutes) at room temperature.

  • Non-Specific Binding: For a parallel set of slides, co-incubate with an excess of unlabeled PK11195 (e.g., 10 µM) to determine non-specific binding. [11]4. Washing: Wash the slides in ice-cold wash buffer to remove unbound radioligand.

  • Drying: Quickly dry the slides.

  • Exposure: Expose the slides to a phosphor imaging plate or autoradiographic film.

  • Imaging and Analysis: Scan the imaging plate or develop the film. Quantify the signal intensity in different brain regions using densitometry software. Calculate specific binding by subtracting the non-specific binding from the total binding.

dot

Logical_Relationship TBI Traumatic Brain Injury Neuroinflammation Neuroinflammation (Microglial Activation) TBI->Neuroinflammation induces TSPO_Expression Increased TSPO Expression Neuroinflammation->TSPO_Expression results in PK11195_Binding Increased PK11195 Binding TSPO_Expression->PK11195_Binding allows for Assessment Assessment of Injury Severity & Progression PK11195_Binding->Assessment enables

Logical relationship for TBI assessment.

Considerations and Limitations

While this compound is a valuable tool, researchers should be aware of certain limitations:

  • Signal-to-Noise Ratio: [11C]PK11195 can have a relatively high non-specific binding, which may affect the signal-to-noise ratio. [12]* Plasma Protein Binding: this compound binds extensively to plasma proteins, particularly alpha-1-acid glycoprotein (AGP), which is an acute phase protein. [13][14]Variations in AGP levels due to systemic inflammation can alter the free plasma concentration of the ligand and potentially affect brain uptake. [13]* Cellular Specificity: While TSPO is highly expressed in activated microglia, it is also present in other cell types, including astrocytes and endothelial cells. [1]Therefore, the signal may not be exclusively from microglia.

  • Second-Generation Ligands: Newer generations of TSPO ligands (e.g., DPA-714, PBR28) have been developed with improved imaging properties, including higher affinity and lower non-specific binding. [12][15][16] In conclusion, this compound remains a foundational and widely used radioligand for imaging neuroinflammation in the context of TBI. Understanding its mechanism, adhering to standardized protocols, and being mindful of its limitations will enable researchers to effectively utilize this tool to investigate the pathophysiology of TBI and evaluate the efficacy of novel therapeutic interventions.

References

Application Notes and Protocols for In Vivo Administration of PK 11195

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

PK 11195 is a specific ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR). TSPO is primarily located on the outer mitochondrial membrane and is upregulated in activated microglia and other immune cells, making it a key biomarker for neuroinflammation.[1][2] In vivo studies utilizing this compound are crucial for investigating neuroinflammatory processes in various disease models. This document provides detailed application notes and protocols for the administration of this compound in preclinical research, with a focus on intravenous and intraperitoneal routes. General guidance for oral and subcutaneous administration is also provided, though specific protocols for this compound via these routes are less common in the literature.

Data Presentation: Quantitative Summary of this compound Administration

The following tables summarize common dosage ranges and vehicle compositions for this compound administration in rodent models based on published studies.

Table 1: Intravenous (i.v.) Administration of this compound

Animal ModelDosage Range (mg/kg)Vehicle SolutionPurpose of Study
Rat1 - 20Dimethyl sulfoxide (DMSO)Pharmacokinetics, PET imaging of neuroinflammation[3][4][5]
MouseNot specifiedNot specifiedBiodistribution studies[6]

Table 2: Intraperitoneal (i.p.) Administration of this compound

Animal ModelDosage Range (mg/kg)Vehicle SolutionPurpose of Study
Rat3SalineInvestigation of cognitive dysfunction and autophagy[1]
Mouse1 - 4Not specifiedBlocking of TSPO agonist activity, pharmacokinetic studies[7]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is poorly soluble in aqueous solutions and requires a specific preparation method for in vivo use. The following is a general protocol for preparing this compound for intravenous or intraperitoneal injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • Sterile saline (0.9% NaCl) or corn oil

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Protocol for Injectable Solution (for i.v. or i.p. administration):

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in fresh, anhydrous DMSO. A concentration of 35-71 mg/mL in DMSO has been reported.[8]

    • For example, to prepare a 50 mg/mL stock solution, weigh 5 mg of this compound powder and dissolve it in 100 µL of DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.

  • Working Solution Preparation (for injection):

    • For Saline-based Vehicle:

      • For a final injection volume of 1 mL, add 50 µL of the 71 mg/mL DMSO stock solution to 950 µL of sterile saline.[8] This results in a 5% DMSO concentration.

      • It is crucial to add the DMSO stock solution to the saline and mix immediately to prevent precipitation.

      • For some applications, co-solvents like PEG300 and Tween 80 can be used to improve solubility. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]

    • For Oil-based Vehicle:

      • For a final injection volume of 1 mL, add 50 µL of a 35 mg/mL DMSO stock solution to 950 µL of corn oil and mix thoroughly.[8]

  • Final Preparation:

    • The final solution should be prepared fresh on the day of the experiment.

    • Visually inspect the solution for any precipitation before administration.

    • Filter the final solution through a sterile 0.22 µm syringe filter before injection, especially for intravenous administration.

Intravenous (i.v.) Injection Protocol (Rat Model)

Materials:

  • Prepared this compound working solution

  • Animal restrainer

  • Infrared lamp or heating pad (optional, for tail vein dilation)

  • Sterile 27-30 gauge needles and 1 mL syringes

  • 70% ethanol

Procedure:

  • Accurately weigh the animal to determine the correct injection volume.

  • Restrain the rat, typically in a specialized rodent restrainer, leaving the tail accessible.

  • If necessary, warm the tail using an infrared lamp or a heating pad to dilate the lateral tail veins.

  • Wipe the tail with 70% ethanol to sterilize the injection site.

  • Load the syringe with the appropriate volume of the this compound solution.

  • Insert the needle, bevel up, into one of the lateral tail veins.

  • Slowly inject the solution. Observe for any swelling at the injection site, which would indicate a subcutaneous misinjection.

  • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

Intraperitoneal (i.p.) Injection Protocol (Rat Model)

Materials:

  • Prepared this compound working solution

  • Sterile 23-25 gauge needles and 1 mL syringes

  • 70% ethanol

Procedure:

  • Accurately weigh the animal to determine the correct injection volume.

  • Restrain the rat firmly by grasping the scruff of the neck with one hand and supporting the lower body with the other.

  • Tilt the animal's head downwards to move the abdominal organs away from the injection site.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Wipe the injection site with 70% ethanol.

  • Insert the needle at a 45-degree angle into the peritoneal cavity.

  • Aspirate slightly to ensure no blood or urine is drawn into the syringe.

  • Inject the solution smoothly.

  • Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

General Guidance for Oral and Subcutaneous Administration

Specific protocols for oral and subcutaneous administration of this compound are not well-documented in the available literature. However, for researchers wishing to explore these routes, the following general principles for poorly soluble compounds can be applied.

Oral Administration (General Guidance):

  • Vehicle: For oral gavage, this compound can be formulated as a suspension in a vehicle like 0.5% or 1% carboxymethylcellulose (CMC) in water.[8]

  • Procedure: Oral gavage should be performed by trained personnel using a proper gavage needle to minimize stress and risk of injury to the animal.

  • Considerations: The bioavailability of isoquinoline derivatives after oral administration can be low.[10] Therefore, higher doses may be required compared to parenteral routes. Pilot pharmacokinetic studies are highly recommended to determine the absorption and bioavailability of orally administered this compound.

Subcutaneous (s.c.) Administration (General Guidance):

  • Vehicle: A vehicle similar to that used for intraperitoneal injection (e.g., a solution containing DMSO and saline, or an oil-based vehicle) could be adapted. The final concentration of DMSO should be kept as low as possible to minimize local irritation.

  • Procedure: The injection is typically given into the loose skin over the back or flank.

  • Considerations: Subcutaneous injection of compounds with low aqueous solubility can lead to precipitation at the injection site, potentially causing local irritation and variable absorption. Formulations should be optimized to ensure the compound remains in solution.

Signaling Pathways and Experimental Workflows

This compound and TSPO Signaling in Microglia

This compound binds to TSPO on the outer mitochondrial membrane of activated microglia. This interaction can modulate key cellular processes, including neuroinflammation and autophagy.

TSPO_Signaling cluster_extracellular Extracellular cluster_cell Microglia Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 Activates Inflammatory_Stimulus->TLR4 Microglia_Activation Microglial Activation TLR4->Microglia_Activation Induces PK11195 This compound TSPO TSPO (Mitochondrial Outer Membrane) PK11195->TSPO Binds to Autophagy_Modulation Autophagy Modulation TSPO->Autophagy_Modulation Regulates Microglia_Activation->TSPO Upregulates

Caption: Overview of this compound interaction with TSPO in activated microglia.

Experimental Workflow for In Vivo this compound Study

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.

Experimental_Workflow Animal_Model 1. Animal Model Selection (e.g., Rat, Mouse) Disease_Induction 2. Disease Induction (e.g., LPS injection) Animal_Model->Disease_Induction PK11195_Prep 3. This compound Preparation Disease_Induction->PK11195_Prep Administration 4. Administration (i.v. or i.p.) PK11195_Prep->Administration Behavioral_Testing 5. Behavioral Testing (e.g., Morris Water Maze) Administration->Behavioral_Testing Tissue_Collection 6. Tissue Collection (e.g., Brain) Behavioral_Testing->Tissue_Collection Analysis 7. Analysis (e.g., Western Blot, IHC) Tissue_Collection->Analysis

Caption: A generalized experimental workflow for in vivo studies with this compound.

This compound-Mediated Regulation of Autophagy

This compound has been shown to inhibit autophagy in the context of neuroinflammation.[1][2] This is thought to occur through its interaction with TSPO, which in turn modulates the expression of key autophagy-related proteins.

Autophagy_Pathway PK11195 This compound TSPO TSPO PK11195->TSPO Binds to ATG_Proteins ATG5, ATG7, LC3B, p62 TSPO->ATG_Proteins Downregulates Autophagosome Autophagosome Formation ATG_Proteins->Autophagosome Promotes Cellular_Homeostasis Restoration of Cellular Homeostasis Autophagosome->Cellular_Homeostasis Leads to

Caption: this compound inhibits autophagy by downregulating key ATG proteins.

This compound and the NLRP3 Inflammasome

Recent studies suggest that TSPO ligands like this compound can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response that drives the production of pro-inflammatory cytokines.[11][12]

NLRP3_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS + ATP) NLRP3_Activation NLRP3 Inflammasome Activation Inflammatory_Stimulus->NLRP3_Activation PK11195 This compound TSPO TSPO PK11195->TSPO TSPO->NLRP3_Activation Inhibits Caspase1 Caspase-1 Activation NLRP3_Activation->Caspase1 Cytokines IL-1β and IL-18 Release Caspase1->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Caption: this compound inhibits NLRP3 inflammasome activation via TSPO.

References

Application Notes: Calculating the Correct Dosage of PK 11195 for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PK 11195 is a high-affinity, selective ligand for the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1] TSPO is predominantly located on the outer mitochondrial membrane and is a key component of a complex that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT).[2] This complex is crucial in regulating mitochondrial functions such as the mitochondrial permeability transition pore (MPP) opening, apoptosis, and cell proliferation.[2][3]

While this compound's binding affinity to TSPO is in the low nanomolar range, its functional effects in cell culture—such as inducing apoptosis or inhibiting proliferation—are consistently observed at much higher micromolar concentrations.[2] This discrepancy highlights the critical need for empirical determination of the optimal dosage for each specific cell line and experimental context. These notes provide a comprehensive guide and detailed protocols for researchers to effectively determine and apply the correct dosage of this compound in their cell culture experiments.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound varies significantly depending on the cell type and the biological process being investigated. The following table summarizes dosages cited in the literature for various applications.

Cell LineApplicationEffective ConcentrationOutcomeCitation
Neuroblastoma (NB) cells Anti-proliferation80-120 µM (IC₅₀)Dose-dependent decrease in cell proliferation.[2]
Cell Cycle Arrest60 µMInduced G₁ cell cycle arrest after 18 hours.[2]
Apoptosis Induction100 µMSignificantly increased levels of cleaved caspase-3.[2]
Chemosensitization50 µMPre-treatment sensitized cells to chemotherapeutic agents.[2]
Cardiomyocytes Ischemia/Reperfusion50 µMPrevented cell death when applied only during reperfusion.[4]
BV-2 Microglial Cells Anti-inflammatory0.5 µMInhibited LPS-induced secretion of IL-1β.[5]
Anti-inflammatory25 µMReduced LPS-induced iNOS protein expression.[6]
Hypoxia Model25 µMAttenuated CoCl₂-induced increase in oxidative stress.[7]
H1299 Lung Cancer Cells Hypoxia Model25 µMInhibited CoCl₂-induced reduction in cell viability.[7]
Microglia & Astrocytes Cytotoxicity50 µMNo cytotoxic effects observed after 24 hours.[8]
MA-10 Leydig Cells Steroidogenesis1-10 µMDose-dependent increase in progesterone production.[9]

Signaling Pathways and Workflows

This compound-Mediated Apoptosis Pathway

This compound can facilitate apoptosis by acting on the mitochondria. It is proposed to counteract the anti-apoptotic function of proteins like Bcl-2, which normally stabilize the mitochondrial permeability pore (MPP). By modulating the MPP, this compound promotes the loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade leading to programmed cell death.[2][10][11]

G cluster_0 Mitochondrion cluster_1 Cytoplasm PK11195 This compound MPP Mitochondrial Permeability Pore (MPP) PK11195->MPP Modulates Bcl2 Bcl-2 Bcl2->MPP Inhibits CytoC_mit Cytochrome c MPP->CytoC_mit Release CytoC_cyt Cytochrome c Caspase Caspase Activation CytoC_cyt->Caspase Apoptosis Apoptosis Caspase->Apoptosis G start Start: Select Cell Line & Prepare this compound Stock dose_range 1. Dose-Response Viability Assay (e.g., 0.1 µM to 200 µM) start->dose_range evaluate_cyto 2. Evaluate Cytotoxicity Determine IC₅₀ dose_range->evaluate_cyto select_conc 3. Select Non-Toxic Concentrations For Functional Assays evaluate_cyto->select_conc Identify non-toxic range functional_assay 4. Perform Functional Assays (e.g., Apoptosis, Inflammation) select_conc->functional_assay analyze 5. Analyze Functional Outcome Determine EC₅₀ functional_assay->analyze optimize 6. Optimize Dosage For Specific Experiment analyze->optimize G LPS LPS NLRP3 NLRP3 Inflammasome Activation LPS->NLRP3 PK11195 This compound PK11195->NLRP3 Inhibits Casp1 Pro-Caspase-1 → Caspase-1 NLRP3->Casp1 IL1b Pro-IL-1β → Secreted IL-1β Casp1->IL1b IL18 Pro-IL-18 → Secreted IL-18 Casp1->IL18 Inflammation Inflammatory Response IL1b->Inflammation IL18->Inflammation

References

Application Notes: Utilizing PK 11195 in Flow Cytometry for Apoptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PK 11195 is a high-affinity ligand for the Translocator Protein (TSPO), an 18 kDa protein primarily located in the outer mitochondrial membrane.[1] While initially recognized for its role in steroidogenesis and cholesterol transport, TSPO is also implicated in the regulation of apoptosis. This compound has emerged as a valuable tool for researchers studying programmed cell death, as it can induce or sensitize a variety of cell types to apoptosis.[2][3] Its mechanism of action is intrinsically linked to mitochondrial function, making it a potent modulator of the intrinsic apoptotic pathway.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in flow cytometry-based apoptosis assays. This guide is intended for researchers, scientists, and drug development professionals interested in investigating the pro-apoptotic potential of this compound or utilizing it as a tool to study mitochondrial-mediated cell death.

Mechanism of Action

This compound exerts its pro-apoptotic effects primarily by modulating the mitochondrial permeability transition pore (MPTP).[4][5] The MPTP is a multiprotein complex that, when opened, leads to a loss of the mitochondrial membrane potential (ΔΨm), swelling of the mitochondrial matrix, and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.[2][5]

The binding of this compound to TSPO is thought to influence the conformation of the MPTP, increasing its propensity to open, particularly in cells under stress. This leads to the initiation of the caspase cascade and subsequent execution of the apoptotic program.[2] Notably, this compound has been shown to overcome the anti-apoptotic effects of Bcl-2 family proteins, which are known to inhibit MPTP opening and are often overexpressed in cancer cells, contributing to chemoresistance.[3][6]

Data Presentation

The following tables summarize quantitative data from various studies investigating the pro-apoptotic effects of this compound in different cell lines.

Table 1: Effect of this compound on Apoptosis Induction

Cell LineThis compound ConcentrationCo-treatmentAssay% Apoptotic Cells (Control)% Apoptotic Cells (Treated)Reference
Cholangiocarcinoma (Tfk-1)75 µMUV irradiationAnnexin V/PIVariableIncreased by 50-95%[2]
Cholangiocarcinoma (Egi-1)75 µM10 µM EtoposideDiOC6(3)VariableIncreased by 50-95%[2]
Chronic Lymphocytic Leukemia (CLL)50 µMNoneAnnexin V/PI~34%~62%[3]
Chronic Lymphocytic Leukemia (CLL)100 µMNoneAnnexin V/PI~29%~84%[3]
H1299 (Lung Cancer)25 µM0.5 mM CoCl₂Not Specified~117% increase with CoCl₂ aloneAttenuated CoCl₂-induced apoptosis[7]

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Cell LineThis compound ConcentrationCo-treatmentAssayObservationReference
Isolated Cardiac Mitochondria50-200 µMNoneNot SpecifiedDose-dependent dissipation of ΔΨm[5]
Cholangiocarcinoma (Tfk-1)75 µMUV irradiationDiOC6(3)Enhanced loss of ΔΨm[2]
H1299 (Lung Cancer)25 µM0.5 mM CoCl₂Not SpecifiedCounteracted CoCl₂-induced ΔΨm depolarization[7]

Experimental Protocols

Here we provide detailed protocols for assessing apoptosis induced by this compound using flow cytometry. The two primary methods described are Annexin V/Propidium Iodide (PI) staining for the detection of phosphatidylserine externalization and JC-1 staining for the measurement of mitochondrial membrane potential.

Protocol 1: Annexin V/PI Staining for Apoptosis Detection

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cells of interest

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere overnight (for adherent cells).

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 25-100 µM). Include a vehicle control (DMSO) and untreated controls. Incubate for the desired period (e.g., 24-48 hours).

  • Cell Harvesting:

    • Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells once with PBS. Trypsinize the cells and combine them with the saved culture medium.

    • Suspension cells: Gently collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: JC-1 Staining for Mitochondrial Membrane Potential (ΔΨm) Measurement

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • This compound (stock solution in DMSO)

  • Cells of interest

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • JC-1 dye

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.

  • Washing: Wash the cells once with cold PBS.

  • JC-1 Staining:

    • Resuspend the cell pellet in pre-warmed complete culture medium containing 2 µM JC-1.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Wash the cells once with PBS.

  • Resuspension: Resuspend the cells in 500 µL of PBS for analysis.

  • Analysis: Analyze the cells immediately by flow cytometry. Detect the green fluorescence of JC-1 monomers (e.g., in the FL1 channel) and the red fluorescence of JC-1 aggregates (e.g., in the FL2 channel). A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.

Mandatory Visualization

G cluster_0 This compound Signaling Pathway in Apoptosis PK11195 This compound TSPO TSPO (Outer Mitochondrial Membrane) PK11195->TSPO Binds to Bcl2 Bcl-2 PK11195->Bcl2 Overcomes Inhibition MPTP Mitochondrial Permeability Transition Pore (MPTP) TSPO->MPTP Modulates DeltaPsi Loss of Mitochondrial Membrane Potential (ΔΨm) MPTP->DeltaPsi Opening leads to Bcl2->MPTP Inhibits CytoC Cytochrome c Release DeltaPsi->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

G cluster_1 Experimental Workflow: Annexin V/PI Assay A 1. Seed and Treat Cells with this compound B 2. Harvest Cells A->B C 3. Wash with PBS B->C D 4. Resuspend in Annexin V Binding Buffer C->D E 5. Stain with Annexin V-FITC and PI D->E F 6. Analyze by Flow Cytometry E->F

Caption: Workflow for Annexin V/PI apoptosis assay with this compound.

References

Application Notes and Protocols for PK 11195 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK 11195 is a high-affinity antagonist for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. Upregulated in response to neuroinflammation and various pathological conditions, TSPO has emerged as a significant biomarker and therapeutic target. This compound, particularly in its radiolabeled form ([³H]this compound), is a crucial tool for the high-throughput screening (HTS) of novel TSPO ligands. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in HTS campaigns to identify and characterize new modulators of TSPO.

Mechanism of Action and Signaling Pathways

This compound binds selectively to TSPO, which is a key component of a multi-protein complex in the mitochondria. This complex is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, and the regulation of apoptosis and inflammation. By competitively binding to TSPO, this compound can modulate these pathways.

TSPO Signaling Pathways

TSPO_Signaling cluster_0 Mitochondrial Outer Membrane cluster_1 Cellular Processes TSPO TSPO VDAC VDAC TSPO->VDAC Forms complex Steroidogenesis Steroidogenesis TSPO->Steroidogenesis Facilitates Apoptosis Apoptosis TSPO->Apoptosis Modulates Neuroinflammation Neuroinflammation TSPO->Neuroinflammation Upregulated in ANT ANT VDAC->ANT Interacts with Cholesterol Cholesterol Cholesterol->TSPO Transport PK11195 This compound PK11195->TSPO Antagonist

Figure 1: Simplified signaling pathways involving the Translocator Protein (TSPO).

Application in High-Throughput Screening

Radiolabeled this compound, typically [³H]this compound, is the standard tool for competitive binding assays in an HTS format. This assay allows for the rapid screening of large compound libraries to identify molecules that bind to TSPO. The principle of the assay is the competition between the unlabeled test compounds and a fixed concentration of [³H]this compound for binding to TSPO. The displacement of the radioligand is measured, and from this, the binding affinity (Ki or IC50) of the test compounds can be determined.

Quantitative Data from Competitive Binding Assays

The following table summarizes the binding affinities of various ligands for TSPO, as determined by competitive binding assays using radiolabeled this compound.

CompoundTarget/Cell LineAssay TypeKi (nM)IC50 (nM)Reference
(R)-PK 11195Human TSPORadioligand Binding2.9[1]
This compound (racemic)Human TSPORadioligand Binding9.3[2]
CB86TSPORadioligand Binding1.6[3]
FEPPARat mitochondrial fractionsRadioligand Binding0.07[4]
PBR28Rat mitochondrial fractionsRadioligand Binding0.22[4]
DPA-713Rat mitochondrial fractionsRadioligand Binding0.87[4]
DPA-714TSPORadioligand Binding7.0[2]
BS224Human TSPO (WT)Radioligand Binding0.51[5]

Experimental Protocols

High-Throughput Competitive Radioligand Binding Assay for TSPO

This protocol is designed for a 96-well or 384-well plate format and is suitable for automation.

Materials and Reagents:

  • [³H]this compound (Specific Activity: ~80-90 Ci/mmol)

  • Membrane Preparation: Membranes from cells overexpressing TSPO (e.g., HEK293T cells) or from tissues with high TSPO expression (e.g., rat kidney).

  • Unlabeled this compound: For determination of non-specific binding.

  • Test Compounds: Solubilized in DMSO.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • 96-well or 384-well plates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Cocktail

  • Scintillation Counter

  • Plate Harvester

Experimental Workflow

HTS_Workflow start Start plate_prep Prepare 96/384-well plates start->plate_prep add_reagents Add Assay Components: - Test Compounds - [3H]this compound - TSPO Membranes plate_prep->add_reagents incubation Incubate to reach equilibrium add_reagents->incubation filtration Rapidly filter plate contents (Harvesting) incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing scint_count Add scintillation cocktail and count radioactivity washing->scint_count data_analysis Analyze data: - Calculate % inhibition - Determine IC50/Ki scint_count->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for a competitive radioligand binding HTS assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a working solution of [³H]this compound in Assay Buffer at a concentration twice the final desired concentration (typically around the Kd value).

    • Prepare serial dilutions of test compounds in DMSO, then dilute in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

    • Prepare a solution of unlabeled this compound in Assay Buffer for determining non-specific binding (final concentration ~10 µM).

    • Thaw the TSPO membrane preparation and dilute to the desired concentration in Assay Buffer. The optimal protein concentration should be determined empirically to ensure a good signal-to-background ratio.

  • Assay Plate Setup (for a 96-well plate, volumes can be scaled for 384-well):

    • Total Binding: Add 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): Add 50 µL of unlabeled this compound solution.

    • Test Compounds: Add 50 µL of the diluted test compound solutions to the respective wells.

    • Add 50 µL of the [³H]this compound working solution to all wells.

    • Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells.

  • Incubation:

    • Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.

  • Harvesting and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of the wells through glass fiber filters using a cell harvester.

    • Wash the filters multiple times (e.g., 3-4 times) with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filters.

    • Place the filters in scintillation vials or a filter plate and add scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Calculate Percent Inhibition for each test compound concentration:

    • % Inhibition = [1 - (CPM in presence of test compound - NSB) / (Total Binding - NSB)] * 100

  • Determine IC50 Values:

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of [³H]this compound).

  • Calculate Ki Values:

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of [³H]this compound used in the assay, and Kd is the dissociation constant of [³H]this compound for TSPO.

Assay Validation:

For a robust HTS assay, it is crucial to determine performance metrics such as:

  • Z'-factor: A measure of the statistical effect size of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Signal-to-Noise Ratio (S/N) and Signal Window: These parameters indicate the separation between the high and low signals of the assay.

Conclusion

This compound remains an indispensable tool for the discovery and characterization of novel TSPO ligands. The competitive radioligand binding assay described here provides a robust and high-throughput method for screening large compound libraries. Careful optimization and validation of the assay are essential for the successful identification of new chemical entities targeting the Translocator Protein.

References

Troubleshooting & Optimization

reducing non-specific binding of PK 11195 in autoradiography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PK 11195 in autoradiography experiments. Our goal is to help you minimize non-specific binding and achieve high-quality, reproducible results.

Troubleshooting Guide

High non-specific binding can obscure the specific signal in your autoradiograms, leading to difficulties in data interpretation. This guide addresses common issues and provides practical solutions.

Problem: High background signal across the entire tissue section.

Possible CauseSuggested Solution
Inadequate washing Increase the number and/or duration of washing steps after incubation with [³H]this compound. Use ice-cold buffer to reduce the dissociation of specifically bound ligand while washing away non-specifically bound tracer.
High lipophilicity of this compound This compound is highly lipophilic, which contributes to its non-specific binding to membranes and other hydrophobic structures.[1][2] While inherent to the ligand, optimizing washing and blocking steps can mitigate this. Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the wash buffer, but validate this as it may also affect specific binding.
Suboptimal buffer composition The pH and ionic strength of your buffers can influence non-specific binding. Ensure your incubation and wash buffers have a physiological pH (typically 7.4).
High concentration of radioligand Using too high a concentration of [³H]this compound can lead to increased non-specific binding. Perform a saturation binding experiment to determine the optimal concentration that saturates the specific binding sites without excessive non-specific binding.

Problem: Non-specific binding to specific anatomical structures not expected to express TSPO.

Possible CauseSuggested Solution
Binding to other proteins This compound has been shown to bind to other proteins, such as alpha1-acid glycoprotein (AGP), which can be present in blood.[3] Ensure tissues are adequately perfused to remove blood components before sectioning and incubation.
Hydrophobic interactions White matter tracts, being rich in myelin, are highly hydrophobic and can be a source of non-specific binding for lipophilic ligands like this compound. Pre-incubation with a blocking agent can help.

Workflow for Troubleshooting High Non-Specific Binding

G cluster_0 Start: High Non-Specific Binding Observed cluster_1 Initial Checks cluster_2 Optimization Steps cluster_3 Evaluation cluster_4 Outcome start High Background Signal check_protocol Review Protocol: - Correct buffer pH? - Appropriate [³H]this compound concentration? start->check_protocol check_tissue Tissue Preparation: - Adequate perfusion? - Proper tissue storage? start->check_tissue optimize_wash Optimize Washing: - Increase wash duration/frequency - Use ice-cold buffer check_protocol->optimize_wash check_tissue->optimize_wash add_blocker Introduce Blocking Step: - Pre-incubation with cold this compound or other blocking agents optimize_wash->add_blocker adjust_concentration Adjust Ligand Concentration: - Perform saturation binding experiment add_blocker->adjust_concentration evaluate Evaluate Results: - Compare specific vs. non-specific binding adjust_concentration->evaluate success Problem Resolved evaluate->success Improved Signal-to-Noise failure Problem Persists: Consider alternative ligands evaluate->failure No Improvement

Caption: Troubleshooting workflow for reducing high non-specific binding of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its target?

This compound is an isoquinoline carboxamide that selectively binds to the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane.[4] TSPO is expressed at low levels in the healthy brain but is significantly upregulated in activated microglia and astrocytes during neuroinflammation, making it a valuable biomarker for neurodegenerative diseases and brain injury.[4][5]

Q2: Why is non-specific binding a common issue with this compound?

This compound has several properties that contribute to non-specific binding:

  • High Lipophilicity: This causes the ligand to non-specifically associate with lipids in cell membranes.[2]

  • Plasma Protein Binding: this compound binds with high affinity to plasma proteins, particularly alpha1-acid glycoprotein (AGP).[3] If tissues are not properly cleared of blood, this can lead to a high background signal.

  • Low Signal-to-Noise Ratio: The combination of high non-specific binding and other factors results in a low signal-to-noise ratio, which can make it difficult to quantify the specific binding signal accurately.[2][5]

Q3: How can I determine the level of non-specific binding in my experiment?

To determine non-specific binding, you should include a set of control slides in your experiment. These slides are incubated with the [³H]this compound radioligand in the presence of a high concentration (typically 100-1000 fold excess) of non-radiolabeled ("cold") this compound or another high-affinity TSPO ligand. The excess cold ligand will saturate the specific binding sites, so any remaining signal on these slides is considered non-specific.

Q4: Are there alternatives to this compound with lower non-specific binding?

Yes, due to the limitations of this compound, second and third-generation TSPO radioligands have been developed.[1][6] These newer ligands, such as DPA-714, PBR28, and DAA1106, generally exhibit higher affinity for TSPO and lower non-specific binding, leading to an improved signal-to-noise ratio.[1][6][7][8] However, some of these second-generation ligands are sensitive to a common single nucleotide polymorphism (rs6971) in the TSPO gene, which can affect binding affinity in human subjects.[9]

Comparison of TSPO Ligands
LigandGenerationKi (nM)Key AdvantagesKey Disadvantages
(R)-PK 11195 First~9.3[9]Well-characterized, not affected by TSPO polymorphism[5]High non-specific binding, low signal-to-noise ratio[2][5]
PBR28 Second~0.68 (rat)[1]Improved signal-to-noise ratio, higher specific binding[1]Binding affected by human TSPO polymorphism (rs6971)[9]
DPA-714 Second~7.0Lower non-specific binding than this compound[8]Binding affected by human TSPO polymorphism (rs6971)
DAA1106 Second~0.33Higher affinity than this compound[7]Binding affected by human TSPO polymorphism (rs6971)

Experimental Protocol: [³H]this compound Autoradiography

This protocol provides a general framework for performing [³H]this compound autoradiography with a focus on minimizing non-specific binding. Optimization may be required for your specific tissue and experimental conditions.

1. Tissue Preparation a. Perfuse animals with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). b. Post-fix the brain in 4% PFA overnight at 4°C. c. Cryoprotect the tissue by incubating in a sucrose solution (e.g., 20-30% in PBS) until it sinks. d. Freeze the tissue and cut cryosections (e.g., 20 µm). Mount sections on gelatin-coated slides and store at -80°C.

2. Incubation a. Thaw and air-dry the slides for 30 minutes at room temperature. b. Pre-incubate the slides in incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15 minutes at room temperature to rehydrate the tissue. c. Incubate the slides with [³H]this compound (e.g., 1-5 nM) in incubation buffer for 60 minutes at room temperature. d. For determining non-specific binding, incubate a parallel set of slides with [³H]this compound plus an excess of cold this compound (e.g., 1-10 µM).

3. Washing (Critical Step for Reducing Non-Specific Binding) a. Perform a series of washes in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. A typical washing procedure would be: 2 x 5 minutes in ice-cold wash buffer. c. Follow with a quick dip in ice-cold deionized water to remove buffer salts.

4. Drying and Exposure a. Dry the slides rapidly under a stream of cool air. b. Appose the slides to a tritium-sensitive phosphor screen or autoradiography film. c. Expose for an appropriate duration (this will depend on the specific activity of the ligand and the density of the target). d. Develop the film or scan the phosphor screen to visualize the results.

Factors Influencing this compound Binding

G cluster_0 This compound Binding cluster_1 Specific Binding (TSPO) cluster_2 Non-Specific Binding Factors binding This compound Binding tspo TSPO Expression Level binding->tspo Specific lipophilicity High Lipophilicity binding->lipophilicity Non-Specific plasma_protein Plasma Protein Binding (e.g., AGP) binding->plasma_protein Non-Specific membrane Membrane Interactions binding->membrane Non-Specific protocol Experimental Protocol (Washing, Buffers) binding->protocol Influences Both

Caption: Factors contributing to specific and non-specific binding of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of PK 11195 and offers troubleshooting for common issues encountered during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvents for preparing stock solutions of this compound are Dimethyl Sulfoxide (DMSO) and ethanol.[1]

Q2: What is the maximum solubility of this compound in these solvents?

A2: The maximum reported solubility of this compound varies slightly between suppliers but is generally high in both DMSO and ethanol. A summary of reported solubilities is provided in the table below.

Q3: My this compound is not dissolving completely. What should I do?

A3: If you are experiencing difficulty dissolving this compound, you can try the following troubleshooting steps:

  • Warming: Gently warm the solution at 37°C.

  • Sonication: Use an ultrasonic bath to aid dissolution.[2]

  • Sequential Solvent Addition: When preparing co-solvent formulations, add the solvents sequentially and ensure the compound is fully dissolved in one solvent before adding the next.[3]

Q4: Can I use this compound in aqueous solutions for cell culture experiments?

A4: this compound has poor aqueous solubility. For cell culture experiments, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous culture medium. Ensure the final concentration of the organic solvent is low enough to not affect the cells (typically less than 0.1-0.5% DMSO).

Q5: How should I prepare this compound for in vivo animal experiments?

A5: For in vivo administration, a co-solvent system is often necessary. A commonly recommended formulation involves first dissolving this compound in DMSO to create a stock solution. This stock is then further diluted in a vehicle containing PEG300, Tween-80, and saline.[4] A typical formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is crucial to add the solvents sequentially and ensure complete dissolution at each step.[3]

Data Presentation: this compound Solubility

SolventReported Solubility
DMSO50 mM, 62.5 mg/mL (177.12 mM), 100 mM
Ethanol50 mM, 75 mM

Note: Solubility can be affected by factors such as temperature, purity of the compound, and the presence of other substances.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the required amount of this compound powder. The molecular weight of this compound is 352.86 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.53 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the this compound powder.

  • Mixing: Vortex the solution until the solid is completely dissolved. If necessary, gently warm the solution or use a sonicator to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[4] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[4]

Protocol 2: Preparation of a Dosing Solution for In Vivo Studies

This protocol is a general guideline and may require optimization based on the specific experimental requirements.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL) as described in Protocol 1.[4]

  • In a separate tube, combine the required volumes of PEG300 and Tween-80. For example, to prepare 1 mL of the final solution, you would use 400 µL of PEG300 and 50 µL of Tween-80.[4] Mix these two components thoroughly.

  • Slowly add the this compound DMSO stock solution to the PEG300/Tween-80 mixture while vortexing. Ensure the solution remains clear. For the example above, you would add 100 µL of the 20.8 mg/mL stock.[4]

  • Add the saline solution to the mixture to reach the final desired volume. For the 1 mL example, you would add 450 µL of saline.[4]

  • Mix the final solution thoroughly before administration.

Mandatory Visualization

PK_11195_Solubility_Troubleshooting_Workflow start Start: Need to dissolve this compound choose_solvent Choose appropriate solvent (e.g., DMSO or Ethanol for stock) start->choose_solvent prepare_solution Prepare solution by adding solvent to this compound powder choose_solvent->prepare_solution dissolved Is the compound fully dissolved? prepare_solution->dissolved troubleshoot Troubleshooting Steps dissolved->troubleshoot No success Solution is ready for use or further dilution dissolved->success Yes warm Gently warm solution (e.g., 37°C) troubleshoot->warm sonicate Use ultrasonic bath warm->sonicate check_dissolution Check for dissolution sonicate->check_dissolution check_dissolution->success Yes failure Consider alternative solvent or consult technical support check_dissolution->failure No

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Quantification of PK11195 PET Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET radiotracer --INVALID-LINK---PK11195. This guide addresses common challenges encountered during data quantification and provides detailed experimental protocols and data comparison tables.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is quantifying --INVALID-LINK---PK11195 PET data so challenging?

A1: The quantification of --INVALID-LINK---PK11195 PET data is inherently complex due to several factors:

  • No True Reference Region: The translocator protein (TSPO), the target of PK11195, is present throughout the brain, even in healthy tissue. This lack of a region devoid of specific binding makes it difficult to use simplified quantification methods that rely on a reference tissue.[1]

  • Low Specific Binding: --INVALID-LINK---PK11195 exhibits a low specific-to-nonspecific binding ratio.[2] This low signal-to-noise ratio can make it challenging to detect subtle changes in TSPO expression.[3]

  • High Nonspecific Binding and Lipophilicity: The tracer is highly lipophilic, leading to high nonspecific binding in tissues, which can complicate the interpretation of the PET signal.[1]

  • Vascular Binding: A significant portion of the --INVALID-LINK---PK11195 signal originates from binding to TSPO in the brain vasculature, including endothelial cells and smooth muscles.[4][5] This vascular component can confound the measurement of microglial activation in the brain parenchyma.

  • High Inter-Subject Variability: Studies have shown high intra-subject and inter-subject variability in --INVALID-LINK---PK11195 binding, which can limit its utility for longitudinal monitoring of TSPO changes.[6][7]

Q2: What are the main approaches for quantifying --INVALID-LINK---PK11195 PET data, and what are their pros and cons?

A2: The two main approaches for quantifying --INVALID-LINK---PK11195 PET data are kinetic modeling with arterial plasma input and reference tissue models.

Quantification ApproachProsCons
Kinetic Modeling with Arterial Input Function (AIF) - Considered the "gold standard" for accurate quantification.[8] - Provides absolute measures of tracer delivery and binding, such as the total volume of distribution (VT). - The two-tissue compartment model (2TCM) is often the preferred model for describing the kinetics of --INVALID-LINK---PK11195.[6][7]- Highly invasive, requiring arterial catheterization for blood sampling.[8] - Technically demanding and resource-intensive. - Susceptible to errors in blood sampling and metabolite analysis.
Reference Tissue Models (e.g., SRTM) - Non-invasive, as it avoids the need for arterial blood sampling. - Simpler to implement than full kinetic modeling.- The fundamental assumption of a true reference region is violated for --INVALID-LINK---PK11195.[1] - The choice of a pseudo-reference region can significantly impact the results. - May provide biased estimates of binding potential (BPND).
Supervised Cluster Analysis (SVCA) for Pseudo-Reference Region - A data-driven approach to identify a pseudo-reference region with minimal specific binding.[2][5][8] - Improves the reliability and reproducibility of reference tissue modeling.[9] - Can help to separate the vascular component from the parenchymal signal.- Requires specialized software and expertise to implement correctly. - The definition of the kinetic classes can influence the outcome.

Q3: I don't have the capability for arterial blood sampling. What is the best non-invasive method for quantification?

A3: When arterial blood sampling is not feasible, the recommended approach is to use a reference tissue model in combination with a supervised clustering algorithm (SVCA) to define a pseudo-reference region.[2][5][8]

The Simplified Reference Tissue Model (SRTM) is a commonly used reference tissue model.[10] However, due to the absence of a true reference region for --INVALID-LINK---PK11195, using an anatomical region like the cerebellum can lead to inaccurate results.[5]

Supervised Cluster Analysis (SVCA) is a computational method that analyzes the time-activity curves of all voxels in the brain and classifies them into different kinetic classes (e.g., grey matter with high binding, grey matter with low binding, white matter, and blood).[2][8] This allows for the identification of a "pseudo-reference" tissue with the lowest specific binding, which can then be used as the input function for the SRTM. Studies have shown that SVCA improves the reproducibility and accuracy of --INVALID-LINK---PK11195 quantification compared to using anatomical reference regions.[9]

Q4: My data shows high variability between scans of the same subject. How can I minimize this?

A4: High test-retest variability is a known issue with --INVALID-LINK---PK11195 PET.[6][7] Several factors can contribute to this, and addressing them can help improve reproducibility:

  • Consistent Experimental Protocol: Strictly adhere to a standardized protocol for radiotracer injection, scan acquisition, and patient preparation for all scans.

  • Accurate Motion Correction: Patient movement during the scan can introduce significant errors. Employ robust motion correction algorithms during image preprocessing.

  • Stable Physiological Conditions: Ensure the subject is in a similar physiological state (e.g., fasting, at rest) for each scan, as changes in blood flow or other physiological parameters can affect tracer kinetics.

  • Robust Quantification Method: As discussed in Q3, using a supervised clustering algorithm (SVCA) to define a pseudo-reference region for a reference tissue model has been shown to improve test-retest reliability compared to unsupervised methods or anatomical reference regions.[9]

  • Partial Volume Correction (PVC): For smaller regions of interest, partial volume effects can be a significant source of variability. Applying a validated PVC method can improve the accuracy and reproducibility of the measurements.

Quantitative Data Summary

The following tables provide a summary of quantitative data from --INVALID-LINK---PK11195 PET studies to facilitate comparison of different quantification methods.

Table 1: Comparison of Quantification Parameters from Different Models

Parameter2TCM with AIF (VT)SRTM with Cerebellum (BPND)SRTM with SVCA (BPND)
Healthy Controls (Grey Matter) 3.5 - 5.50.1 - 0.30.2 - 0.5
Patients with Neuroinflammation (Affected Regions) 4.5 - 7.00.3 - 0.80.5 - 1.2
Note: These are approximate ranges compiled from multiple studies and can vary based on the specific patient population and scanner characteristics.

Table 2: Test-Retest Variability of --INVALID-LINK---PK11195 Binding Potential (BPND)

Brain RegionMean Error (%)Intraclass Correlation Coefficient (ICC)
Whole Brain 4%0.57
Grey Matter 5%0.47
White Matter -0.73
Putamen 25%-
Caudate 55%-
Data from a study using a two-tissue compartment model.[6][7]

Experimental Protocols

1. Radioligand Preparation and Administration

  • Radiosynthesis: --INVALID-LINK---PK11195 is synthesized with a radiochemical purity of >98%.[7]

  • Injected Dose: The typical injected radioactivity is around 302 ± 33 MBq.[7]

  • Administration: The radiotracer is administered as a slow intravenous bolus injection over approximately 1 minute.[8]

2. PET Scan Acquisition

  • Scanner: A high-resolution PET scanner is used.

  • Scan Duration: A dynamic scan of 60 minutes is typically performed.[8][11]

  • Framing Scheme: A common framing scheme is: 4 x 30s, 4 x 60s, 4 x 120s, 4 x 240s, 6 x 300s.[11] Another example is: 1 x 15s, 1 x 5s, 1 x 10s, 1 x 30s, 4 x 1 min, 7 x 5 min, 2 x 10 min.[12] The specific framing should be optimized to capture the initial rapid kinetics and the later equilibrium phase.

  • Attenuation Correction: CT-based attenuation correction is performed.[11]

3. Arterial Blood Sampling (for AIF-based methods)

  • Catheterization: An arterial line is placed in the radial artery.

  • Sampling Schedule: Manual arterial blood samples are collected at progressively increasing intervals throughout the 60-minute scan (e.g., 1s, 10s, 30s, 45s, 60s, 90s, 2min, 3min, 5min, 10min, 20min, 30min, 45min, 60min post-injection).[8]

  • Metabolite Analysis: Blood samples at later time points (e.g., 20, 45, and 60 minutes) are used for high-performance liquid chromatography (HPLC) analysis to determine the fraction of unmetabolized parent tracer in plasma.[8]

4. Data Preprocessing and Analysis

  • Motion Correction: Dynamic PET images are corrected for head motion.

  • Co-registration: PET images are co-registered to the subject's structural MRI (T1-weighted).

  • Region of Interest (ROI) Definition: ROIs are delineated on the co-registered MRI.

  • Kinetic Modeling:

    • AIF-based: Time-activity curves from ROIs and the metabolite-corrected arterial input function are fitted to a two-tissue compartment model (2TCM) to estimate parameters like K1, k2, k3, k4, and VT.

    • Reference Tissue-based:

      • Pseudo-reference tissue generation: A supervised clustering algorithm (e.g., SVCA4) is used to identify a cluster of voxels with minimal specific binding.[2][5]

      • Model fitting: The time-activity curves from ROIs and the pseudo-reference tissue are fitted to the Simplified Reference Tissue Model (SRTM) to estimate the binding potential (BPND).

Visualizations

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Subject Preparation a1 IV Injection p1->a1 p2 Radiotracer Synthesis (11C-PK11195) p2->a1 a2 Dynamic PET Scan (60 min) a1->a2 d1 Motion Correction a2->d1 a3 Arterial Blood Sampling (optional) d4 Kinetic Modeling a3->d4 a4 Structural MRI d2 PET-MRI Co-registration a4->d2 d1->d2 d3 Quantification Method d2->d3 d3->d4 AIF or Reference Tissue d5 Parameter Estimation (V_T, BP_ND) d4->d5

Caption: Overview of the experimental workflow for a --INVALID-LINK---PK11195 PET study.

two_tissue_compartment_model C_p C_p (Plasma) C_f C_f (Free/Nonspecific) C_p->C_f K1 C_f->C_p k2 C_b C_b (Specific Binding) C_f->C_b k3 C_b->C_f k4

Caption: The two-tissue compartment model (2TCM) for --INVALID-LINK---PK11195.

srtm_workflow cluster_input Input Data cluster_svca Supervised Cluster Analysis (SVCA) cluster_srtm Simplified Reference Tissue Model (SRTM) in1 Dynamic PET Image s1 Voxel-wise Kinetic Analysis in1->s1 m1 Model Fitting in1->m1 Target Region TACs in2 Anatomical Brain Mask in2->s1 s2 Classification into Kinetic Classes s1->s2 s3 Identification of Pseudo-Reference Region s2->s3 s3->m1 Pseudo-Reference TAC m2 BP_ND Map Generation m1->m2

Caption: Workflow for non-invasive quantification using SVCA and SRTM.

References

Navigating PK 11195 Plasma Protein Binding: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers investigating the plasma protein binding of PK 11195 and its implications for experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed methodologies for key experiments.

Data on this compound Plasma Protein Binding

Accurate quantitative data on the plasma protein binding of this compound in human plasma is not definitively stated in the currently available scientific literature. While studies consistently report "extensive" and "high-affinity" binding, a precise percentage for the bound and free fractions has not been established. The primary binding protein has been identified as alpha-1-acid glycoprotein (AGP).

ParameterValuePrimary Binding Protein
Plasma Protein Binding (%) Not Quantitatively Established (reported as "extensive")Alpha-1-acid glycoprotein (AGP)[1][2]
Free Fraction (fu) Not Quantitatively Established-

Note: The lack of a precise value highlights a research gap and underscores the importance of empirical determination in specific experimental settings.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental determination of this compound plasma protein binding.

Question 1: My free fraction of this compound seems unexpectedly high. What are the potential causes?

Answer: An unexpectedly high free fraction of this compound can stem from several factors:

  • Suboptimal pH of the buffer: The binding of drugs to plasma proteins can be sensitive to pH. Ensure your dialysis buffer is maintained at a physiological pH of 7.4.

  • Incorrect temperature: Experiments should be conducted at a physiological temperature of 37°C, as temperature fluctuations can alter binding affinity.

  • Plasma quality issues: The use of hemolyzed or lipemic plasma can interfere with protein binding. Always use high-quality, properly stored plasma.

  • Equilibrium not reached: In equilibrium dialysis, insufficient incubation time can lead to an underestimation of the bound fraction. Ensure you have optimized the dialysis time for this compound.

  • Non-specific binding to the apparatus: this compound may bind to the materials of your experimental setup (e.g., dialysis membrane, ultrafiltration device). It is crucial to assess and correct for non-specific binding.

Question 2: I am observing high variability in my plasma protein binding results for this compound across different plasma lots. Why is this happening?

Answer: High variability in this compound plasma protein binding is a known issue and is primarily attributed to its high affinity for alpha-1-acid glycoprotein (AGP).[1][2]

  • Physiological and Pathological Variations in AGP: AGP is an acute-phase reactant protein, meaning its concentration in plasma can vary significantly between individuals and in response to inflammation, infection, or other disease states. This variability in AGP levels directly impacts the binding capacity for this compound, leading to different free fractions.

  • Inter-individual differences: Genetic polymorphisms and baseline physiological differences can also contribute to variations in plasma protein concentrations.

Question 3: How does the high plasma protein binding of this compound impact its use as a PET ligand for neuroinflammation imaging?

Answer: The extensive plasma protein binding of this compound has significant implications for its use in Positron Emission Tomography (PET) studies:

  • Variable Plasma Kinetics: The high and variable binding to AGP contributes to the widely reported variable kinetic behavior of [11C]this compound in plasma.[1][2]

  • Limited Brain Penetration: Only the unbound, free fraction of a drug is generally available to cross the blood-brain barrier and reach its target. The high protein binding of this compound limits the amount of free drug available for brain uptake, which can affect the signal-to-noise ratio in PET imaging.

  • Potential for Drug-Drug Interactions: Co-administration of other drugs that also bind to AGP could potentially displace this compound, altering its free fraction and, consequently, its brain uptake and PET signal.

Question 4: What is the recommended method for determining the plasma protein binding of this compound?

Answer: Equilibrium dialysis is considered the gold standard method for determining plasma protein binding due to its accuracy and minimal disruption of the binding equilibrium. Ultrafiltration is a faster alternative but can be more susceptible to non-specific binding.

Experimental Protocols

Below are detailed methodologies for two common experiments used to determine plasma protein binding.

Protocol 1: Equilibrium Dialysis

This method allows for the determination of the unbound fraction of a drug in plasma at equilibrium.

Materials:

  • This compound

  • Human plasma (pooled, non-hemolyzed, non-lipemic)

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., 96-well dialysis plates with semi-permeable membranes, MWCO 5-10 kDa)

  • Incubator shaker set to 37°C

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the human plasma with this compound to the desired final concentration. The final concentration of the organic solvent should be minimal (typically <1%) to avoid protein precipitation.

  • Load the plasma sample containing this compound into one chamber of the dialysis unit.

  • Load an equal volume of PBS (dialysis buffer) into the opposing chamber.

  • Seal the dialysis unit and incubate at 37°C with gentle agitation for a predetermined time to reach equilibrium (typically 4-24 hours, needs to be optimized for this compound).

  • After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analyze the concentration of this compound in both aliquots using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Protocol 2: Ultrafiltration

This method separates the free drug from the protein-bound drug by centrifugation through a semi-permeable membrane.

Materials:

  • This compound

  • Human plasma

  • Ultrafiltration devices (e.g., centrifugal filters with a low molecular weight cut-off, e.g., 10 kDa)

  • Centrifuge with temperature control

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare a stock solution of this compound and spike it into human plasma as described in the equilibrium dialysis protocol.

  • Pre-condition the ultrafiltration device according to the manufacturer's instructions to minimize non-specific binding.

  • Add the plasma sample containing this compound to the sample reservoir of the ultrafiltration device.

  • Centrifuge the device at a specified speed and temperature (e.g., 2000 x g at 37°C) for a predetermined time to collect the ultrafiltrate. The centrifugation time and speed should be optimized to obtain a sufficient volume of ultrafiltrate without causing membrane polarization or leakage.

  • Collect the ultrafiltrate, which contains the free drug.

  • Analyze the concentration of this compound in the ultrafiltrate and the initial plasma sample.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in ultrafiltrate) / (Total concentration in plasma)

Visualizations

Experimental_Workflow_Plasma_Protein_Binding cluster_prep Sample Preparation cluster_methods Binding Assay cluster_analysis Analysis cluster_end Result start Start prep_plasma Prepare Spiked Plasma (this compound in Human Plasma) start->prep_plasma eq_dialysis Equilibrium Dialysis prep_plasma->eq_dialysis ultrafiltration Ultrafiltration prep_plasma->ultrafiltration analysis LC-MS/MS Quantification eq_dialysis->analysis ultrafiltration->analysis calculation Calculate Free Fraction (fu) analysis->calculation end Report % Bound and Free Fraction calculation->end Plasma_Protein_Binding_Impact cluster_plasma In Plasma cluster_effects Pharmacological Impact cluster_variability Factors Influencing Binding pk11195 This compound bound_complex This compound-AGP Complex (Bound Fraction) pk11195->bound_complex Extensive Binding free_fraction Free this compound (Unbound Fraction) pk11195->free_fraction Equilibrium agp Alpha-1-acid glycoprotein (AGP) agp->bound_complex bound_complex->free_fraction Dissociation bbb Blood-Brain Barrier bound_complex->bbb Cannot Cross free_fraction->bbb Can Cross target Target Tissue (e.g., Brain) bbb->target efficacy Therapeutic/Imaging Efficacy target->efficacy disease Disease State (e.g., Inflammation) agp_levels Variable AGP Levels disease->agp_levels ddi Drug-Drug Interactions ddi->free_fraction Displacement agp_levels->bound_complex Alters Binding Capacity

References

Technical Support Center: Optimizing PK 11195 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PK 11195 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a selective ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1][2] TSPO is primarily located on the outer mitochondrial membrane.[1]

Q2: What is the typical binding affinity of this compound for TSPO?

A2: this compound exhibits high affinity for TSPO, with dissociation constants (Kd) typically in the nanomolar (nM) range.[3][4] The affinity can vary depending on the species and tissue type. For instance, the Kd in rat brain tissue is around 1.4 nM, while in human brain tissue it ranges from 4.3 to 6.6 nM.[3]

Q3: What is the difference between specific and non-specific binding in a this compound assay?

A3: Specific binding refers to the binding of a radiolabeled ligand, such as [3H]this compound, to its target receptor (TSPO). Non-specific binding is the portion of the radioligand that adheres to other components of the assay, such as lipids, proteins, and the assay vessel itself.[5][6] Due to the lipophilic nature of this compound, non-specific binding can be a significant factor to consider.[2]

Q4: How is non-specific binding determined in a this compound assay?

A4: Non-specific binding is determined by incubating the biological sample with the radiolabeled this compound in the presence of a high concentration (typically 1000-fold excess) of unlabeled this compound.[7] The unlabeled ligand saturates the specific binding sites (TSPO), so any remaining bound radioactivity is considered non-specific.

Q5: What is the significance of the R-enantiomer of this compound?

A5: The (R)-enantiomer of this compound has been shown to have a higher affinity for TSPO compared to the (S)-enantiomer. Using the pure (R)-enantiomer can provide a better signal-to-noise ratio in binding assays.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Non-Specific Binding 1. Lipophilicity of this compound: The compound's tendency to stick to plasticware and membranes.[2] 2. Excessive Radioligand Concentration: Using a concentration of [3H]this compound that is too high. 3. Suboptimal Blocking Agents: Inadequate blocking of non-specific sites. 4. Inappropriate Assay Temperature: Higher temperatures can sometimes increase non-specific interactions.1. Optimize Assay Conditions: Use low-binding microplates. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% BSA or Tween-20) to the wash buffer. 2. Titrate Radioligand: Perform a saturation binding experiment to determine the optimal concentration of [3H]this compound to use (typically at or below the Kd). 3. Pre-treat Filters/Plates: Pre-soak filtration membranes in a solution like 0.5% polyethylenimine to reduce radioligand sticking. 4. Lower Incubation Temperature: Perform incubations at 4°C to minimize hydrophobic interactions.
Low Specific Binding 1. Low TSPO Expression: The cell line or tissue may have a low density of TSPO. 2. Degradation of Receptor: Improper sample handling or storage leading to receptor degradation. 3. Insufficient Incubation Time: The binding reaction has not reached equilibrium. 4. Inactive Ligand: Degradation of the this compound compound.1. Use a Positive Control: Employ a cell line or tissue known to have high TSPO expression (e.g., certain glial cell lines or activated microglia).[8] 2. Proper Sample Preparation: Prepare membrane fractions fresh or store them properly at -80°C. Use protease inhibitors during preparation. 3. Determine Optimal Incubation Time: Conduct a time-course experiment (association kinetics) to establish the time required to reach binding equilibrium. 4. Verify Ligand Integrity: Use a fresh stock of this compound and store it correctly, protected from light.
Poor Reproducibility 1. Inconsistent Pipetting: Variability in dispensing small volumes of reagents. 2. Temperature Fluctuations: Inconsistent incubation temperatures between experiments.[9] 3. Variability in Washing Steps: Inconsistent washing of filters or wells, leading to variable removal of unbound radioligand. 4. Cell Passage Number: Changes in TSPO expression with increasing cell passage number.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Maintain Consistent Temperature: Use a calibrated incubator or water bath. 3. Standardize Washing Procedure: Use a consistent number of washes with a fixed volume and time for each wash. 4. Use Cells at a Consistent Passage Number: Thaw a new vial of cells after a defined number of passages.
Unexpected Results with Serum 1. Binding to Plasma Proteins: this compound binds with high affinity to alpha1-acid glycoprotein (AGP) in plasma.[10]1. Use Serum-Free Media: If possible, conduct the assay in a serum-free buffer. 2. Account for Protein Binding: If serum is required, be aware that the free concentration of this compound will be lower than the total concentration added.

Quantitative Data Summary

Table 1: Reported Binding Affinity (Kd) and Receptor Density (Bmax) of [3H]this compound in Various In Vitro Systems.

Biological System Kd (nM) Bmax (fmol/mg protein or pmol/mg tissue) Reference
Rat Brain Tissue1.4-[3]
Human Brain Tissue4.3 - 6.6-[3]
DBT Glial Cells (untreated)-~14,000 fmol/mg protein[11]
Human Platelets (Healthy Controls)4.74 ± 0.394193 ± 341 fmol/mg protein[12]
Rat Brain Stab Wound (Grey Matter, Day 7)-8.98 ± 0.31 pmol/mg tissue[13]
Rat Brain Stab Wound (White Matter, Day 7)-3.56 ± 0.1 pmol/mg tissue[13]

Note: Bmax values can vary significantly based on the physiological state of the cells or tissue.

Experimental Protocols

Protocol 1: Saturation Binding Assay for [3H]this compound

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound in a given cell or tissue membrane preparation.

Materials:

  • [3H]this compound (radioligand)

  • Unlabeled this compound

  • Membrane preparation from cells or tissue expressing TSPO

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of [3H]this compound in binding buffer. A typical concentration range would be 0.1 to 20 nM.

  • Set up two sets of tubes for each concentration: one for total binding and one for non-specific binding.

  • For non-specific binding tubes, add a 1000-fold excess of unlabeled this compound.

  • Add the membrane preparation (typically 20-100 µg of protein) to each tube.

  • Initiate the binding reaction by adding the various concentrations of [3H]this compound to both sets of tubes.

  • Incubate the tubes for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 60-120 minutes at 4°C or 25°C). This should be optimized with a time-course experiment.

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration.

  • Analyze the data using non-linear regression analysis to determine the Kd and Bmax.

Protocol 2: Competition Binding Assay for this compound

This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of [3H]this compound for binding to TSPO.

Procedure:

  • Prepare a series of dilutions of the unlabeled test compound.

  • Set up tubes containing the membrane preparation, a fixed concentration of [3H]this compound (typically at or near its Kd), and the various concentrations of the test compound.

  • Include control tubes for total binding (no competitor) and non-specific binding (1000-fold excess of unlabeled this compound).

  • Incubate, filter, and measure radioactivity as described in the saturation binding assay protocol.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Analyze the data using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Visualizations

TSPO_Signaling_Pathway cluster_stress Cellular Stress / Inflammation cluster_membrane Outer Mitochondrial Membrane cluster_downstream Downstream Effects Stress Stress TSPO TSPO Stress->TSPO Upregulation VDAC VDAC TSPO->VDAC Interacts with ROS ROS Modulation TSPO->ROS Apoptosis Apoptosis TSPO->Apoptosis Inflammation Inflammation (MAPK, NLRP3) TSPO->Inflammation Steroidogenesis Steroidogenesis TSPO->Steroidogenesis PK11195 This compound PK11195->TSPO Binds to

Caption: Simplified TSPO signaling pathway.

PK11195_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_ligand Prepare Radioligand ([3H]this compound) Dilutions setup_tubes Set up Assay Tubes (Total & Non-Specific Binding) prep_ligand->setup_tubes prep_competitor Prepare Unlabeled This compound / Competitor prep_competitor->setup_tubes prep_membrane Prepare Cell/Tissue Membrane Suspension add_reagents Add Membrane, Radioligand, and Competitor prep_membrane->add_reagents setup_tubes->add_reagents incubate Incubate to Equilibrium (e.g., 60-120 min) add_reagents->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Liquid Scintillation Counting wash->count calc_specific Calculate Specific Binding count->calc_specific nonlinear_reg Non-linear Regression Analysis calc_specific->nonlinear_reg determine_params Determine Kd, Bmax, Ki nonlinear_reg->determine_params

Caption: Experimental workflow for a this compound radioligand binding assay.

Troubleshooting_Flowchart decision decision process process issue issue solution solution start Start Assay Optimization decision_specific_binding Is Specific Binding Adequate? start->decision_specific_binding Run Pilot Experiment decision_nonspecific Is Non-Specific Binding < 30% of Total? decision_specific_binding->decision_nonspecific Yes issue_low_binding Low Specific Binding decision_specific_binding->issue_low_binding No decision_reproducibility Are Results Reproducible? decision_nonspecific->decision_reproducibility Yes issue_high_nsb High Non-Specific Binding decision_nonspecific->issue_high_nsb No solution_low_binding Check TSPO expression. Optimize incubation time. Verify ligand activity. issue_low_binding->solution_low_binding process_success Assay Optimized decision_reproducibility->process_success Yes issue_reproducibility Poor Reproducibility decision_reproducibility->issue_reproducibility No solution_high_nsb Reduce radioligand concentration. Optimize washing steps. Use low-binding plates. issue_high_nsb->solution_high_nsb solution_reproducibility Standardize pipetting. Maintain consistent temperature. Use consistent cell passage. issue_reproducibility->solution_reproducibility

Caption: Troubleshooting logic for this compound in vitro assays.

References

PK 11195 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of PK 11195. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The recommended storage temperature for solid this compound can vary between suppliers. It is generally advised to store the solid compound at room temperature or refrigerated at 2-8°C for short-term storage. For long-term storage, ambient conditions are often cited, with some suppliers stating the product can be stored for up to 12 months.[1] Always refer to the manufacturer's specific instructions provided with the product.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][3][4] To prepare a stock solution, dissolve the solid compound in the desired solvent to the intended concentration. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product degradation.[5]

Q3: What is the stability of this compound stock solutions in different solvents?

A3: The stability of this compound stock solutions depends on the storage temperature. For solutions prepared in DMSO or ethanol, the following storage guidelines are provided by various suppliers:

  • -20°C: Stable for up to 1 to 3 months.[4][5]

  • -80°C: Stable for up to 6 months.[5]

It is best practice to prepare fresh solutions if possible and to use stored solutions within the recommended timeframe.[4]

Q4: Is this compound stable in aqueous solutions?

A4: While this compound is used in aqueous buffers for cell-based assays, its solubility in aqueous media is low. When diluting a stock solution into an aqueous buffer, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experiment, while also preventing the precipitation of this compound. The stability of this compound in aqueous solutions for extended periods is not well-documented, and it is generally recommended to prepare these working solutions fresh before each experiment.

Q5: Should I be concerned about the light sensitivity of this compound?

Data Summary Tables

Table 1: Solubility of this compound

SolventMaximum SolubilityReference(s)
DMSO100 mM[1][3]
Ethanol50 mM - 75 mM[1][2][3][4]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference(s)
SolidRoom Temperature (Ambient)Up to 12 months[1][2]
Solid2-8°CShort-term
Solid-20°CLong-term[3]
Stock Solution-20°C1 to 3 months[4][5]
Stock Solution-80°CUp to 6 months[5]

Troubleshooting Guide

Q: My this compound solution appears cloudy or has visible precipitate after dilution in an aqueous buffer. What should I do?

A: This is likely due to the low aqueous solubility of this compound.

  • Verify the final solvent concentration: Ensure the percentage of the organic solvent from your stock solution is sufficient to maintain solubility in the final aqueous buffer. You may need to optimize your dilution scheme.

  • Gentle warming and sonication: Briefly warming the solution to 37°C and sonicating may help redissolve the compound. However, be cautious about the temperature stability of other components in your media.

  • Prepare a fresh, more dilute stock solution: If the issue persists, consider preparing a new stock solution at a lower concentration in the organic solvent before diluting it into your aqueous buffer.

Q: I am observing inconsistent or no effect of this compound in my experiments. Could this be a stability issue?

A: This could be due to several factors, including compound degradation.

  • Check storage conditions: Confirm that your solid compound and stock solutions have been stored according to the recommendations.

  • Avoid repeated freeze-thaw cycles: If you have been using a stock solution that has been frozen and thawed multiple times, its efficacy may be compromised.[5] It is best to use a fresh aliquot.

  • Consider the age of the solution: If your stock solution is older than the recommended storage period (e.g., more than 3 months at -20°C), it is advisable to prepare a fresh stock.

  • Prepare working solutions immediately before use: The stability of this compound in aqueous working solutions over several hours is not guaranteed. Prepare these solutions fresh for each experiment.

Visual Guides

PK_11195_Troubleshooting_Workflow start Inconsistent Experimental Results (Suspected this compound Instability) check_storage Verify Storage Conditions (Solid & Stock Solution) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Discard Old Stock Prepare Fresh Solution storage_ok->improper_storage No check_solution_prep Review Solution Preparation Protocol storage_ok->check_solution_prep Yes end_node Re-run Experiment improper_storage->end_node fresh_prep Working Solution Prepared Fresh? check_solution_prep->fresh_prep old_solution Action: Prepare Working Solution Immediately Before Use fresh_prep->old_solution No check_precipitation Check for Precipitation in Aqueous Working Solution fresh_prep->check_precipitation Yes old_solution->end_node precipitation_present Precipitate Observed? check_precipitation->precipitation_present no_precipitation Consider Other Experimental Variables (e.g., cell line, other reagents) precipitation_present->no_precipitation No optimize_dilution Action: Optimize Dilution (e.g., adjust final solvent concentration) precipitation_present->optimize_dilution Yes no_precipitation->end_node optimize_dilution->end_node PK_11195_Storage_Recommendations cluster_solid Solid this compound cluster_solution This compound Stock Solution (in DMSO or Ethanol) solid_rt Room Temperature (Up to 12 months) solid_fridge 2-8°C (Short-term) solid_frozen -20°C (Long-term) solution_frozen_20 -20°C (1-3 months) solution_frozen_80 -80°C (Up to 6 months) pk11195 This compound pk11195->solid_rt pk11195->solid_fridge pk11195->solid_frozen pk11195->solution_frozen_20 pk11195->solution_frozen_80

References

Technical Support Center: Accounting for PK 11195 Metabolism in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PK 11195. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when accounting for the metabolism of this compound in your pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs)

Q1: What is known about the metabolism of this compound?

A1: this compound undergoes metabolism in vivo, leading to the formation of more polar metabolites.[1] In humans, the parent compound is eliminated through both the renal and hepatobiliary systems.[2][3] Studies using radiolabeled [11C]PK11195 have shown that the percentage of the unmetabolized drug in plasma decreases over time, with considerable variability among individuals.[2][3] While the exact structures of all major metabolites have not been fully elucidated in publicly available literature, it is understood that they are more polar than the parent this compound molecule.

Q2: Why is it crucial to account for this compound metabolism in my studies?

A2: Accounting for this compound metabolism is critical for several reasons:

  • Accurate Pharmacokinetic Modeling: The presence of metabolites can affect the accurate determination of the arterial input function, which is essential for quantitative positron emission tomography (PET) studies.[2][3]

  • Understanding Drug Exposure: Measuring both the parent drug and its metabolites provides a complete picture of the total drug-related material exposure in the body.

  • Potential for Active Metabolites: Metabolites may have their own pharmacological activity or binding affinity for the target (TSPO), which could influence the overall observed effect.

  • Interpretation of Imaging Data: In PET imaging studies with [11C]PK11195, radiometabolites can contribute to the overall signal, potentially confounding the quantification of TSPO binding.

Q3: How can I analyze this compound and its metabolites in biological samples?

A3: High-performance liquid chromatography (HPLC) coupled with a radioactivity detector (for radiolabeled studies) or a mass spectrometer (for non-radiolabeled studies) is the most common method for separating and quantifying this compound and its metabolites in plasma and other biological matrices.[4]

Q4: Is this compound stable in plasma samples after collection?

A4: Studies have shown that this compound is stable in rat blood in vitro, suggesting that it does not significantly degrade in plasma samples under typical storage and handling conditions.[4] However, it is always good practice to perform your own stability assessments in the matrix and under the specific conditions of your experiments.

Troubleshooting Guides

Issue 1: High Variability in Metabolite Levels Between Subjects
  • Possible Cause: Inter-individual differences in metabolic enzyme activity are common and can lead to significant variations in the rate and extent of drug metabolism.[2][3]

  • Troubleshooting Steps:

    • Increase Sample Size: A larger number of subjects can help to better understand the population variance.

    • Genotyping: If specific metabolizing enzymes are identified, consider genotyping subjects for relevant polymorphisms.

    • Data Stratification: Analyze data based on demographic or genetic factors that might influence metabolism.

Issue 2: Poor Separation of Metabolites from Parent Drug in HPLC Analysis
  • Possible Cause: The chromatographic conditions may not be optimal for resolving compounds with similar polarities.

  • Troubleshooting Steps:

    • Gradient Optimization: Adjust the mobile phase gradient to improve the separation of polar metabolites from the more lipophilic parent compound. A shallower gradient can often enhance resolution.

    • Column Selection: Experiment with different stationary phases. A column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column instead of a standard C18) may provide better separation.

    • Mobile Phase pH: Altering the pH of the mobile phase can change the ionization state of the metabolites and the parent drug, thereby affecting their retention and separation.

Issue 3: Matrix Effects in LC-MS/MS Analysis
  • Possible Cause: Components in the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound and its metabolites, leading to ion suppression or enhancement and inaccurate quantification.

  • Troubleshooting Steps:

    • Improve Sample Preparation:

      • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to remove interfering matrix components.

      • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract the analytes of interest.

    • Chromatographic Separation: Ensure that the analytes are chromatographically separated from the majority of the matrix components.

    • Use of an Internal Standard: Employ a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction. If a SIL-IS is not available, a structural analog can be used, but it may not fully compensate for matrix effects.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

Dose (mg/kg, i.v.)t1/2α (h)t1/2β (h)Vd (L/kg)CLT (mL/min/kg)
5~0.14~5.49 - 2423 - 42
10~0.14~5.49 - 2423 - 42
20~0.14~5.49 - 2423 - 42

Data summarized from Wala et al. (2000). t1/2α: Distribution half-life, t1/2β: Elimination half-life, Vd: Volume of distribution, CLT: Total plasma clearance.[4]

Table 2: Percentage of Unmetabolized [11C]PK11195 in Human Plasma Over Time

Time (minutes)Unmetabolized [11C]PK11195 (%)
596.3 ± 1.6
4062.7 ± 8.3

Data are presented as mean ± SD. Summarized from Roivainen et al. (2009).[2]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the in vitro metabolic stability of this compound using liver microsomes.

Materials:

  • This compound

  • Liver microsomes (from the species of interest, e.g., human, rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of phosphate buffer and the liver microsomal suspension at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the this compound stock solution to the microsomal suspension.

    • Immediately after, add the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect an aliquot of the incubation mixture.

    • Immediately terminate the reaction by adding a cold organic solvent (e.g., 3 volumes of ACN) to the aliquot. This will precipitate the proteins.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Analyze the concentration of the remaining this compound in the supernatant by a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration used in the assay.

Protocol 2: Plasma Stability Assay

Objective: To assess the stability of this compound in plasma.

Materials:

  • This compound

  • Plasma from the species of interest (e.g., human, rat)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Thaw the plasma at room temperature or in a 37°C water bath.

  • Incubation:

    • Spike the this compound stock solution into the plasma to achieve the desired final concentration.

    • Incubate the plasma sample at 37°C.

  • Sampling and Processing:

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect an aliquot of the plasma.

    • Immediately precipitate the plasma proteins by adding a cold organic solvent (e.g., 3 volumes of ACN).

    • Vortex the samples and centrifuge at high speed.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

    • Plot the percentage remaining versus time to assess the stability profile.

Visualizations

PK11195_Metabolism_Workflow cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Administration cluster_analysis Bioanalysis Liver_Microsomes Liver Microsomes Metabolites Metabolites (More Polar) Liver_Microsomes->Metabolites Hepatocytes Hepatocytes Hepatocytes->Metabolites Animal_Model Animal Model (e.g., Rat) Sample_Collection Sample Collection (Plasma, Urine) Animal_Model->Sample_Collection Human_Subject Human Subject Human_Subject->Sample_Collection PK11195 This compound PK11195->Liver_Microsomes Incubation PK11195->Hepatocytes Incubation PK11195->Animal_Model Dosing PK11195->Human_Subject Dosing Sample_Preparation Sample Preparation (e.g., SPE, LLE) Sample_Collection->Sample_Preparation LC_MS LC-MS/MS Analysis Sample_Preparation->LC_MS Data_Analysis Data Analysis (PK Parameters) LC_MS->Data_Analysis Metabolites->Sample_Collection Troubleshooting_HPLC Start Poor Peak Resolution Check_Column Check Column Performance Start->Check_Column Optimize_Gradient Optimize Mobile Phase Gradient Check_Column->Optimize_Gradient Column OK Change_Stationary_Phase Try Different Column Chemistry Optimize_Gradient->Change_Stationary_Phase Still Poor End Improved Separation Optimize_Gradient->End Resolution Improved Adjust_pH Adjust Mobile Phase pH Change_Stationary_Phase->Adjust_pH Still Poor Change_Stationary_Phase->End Resolution Improved Adjust_pH->End Resolution Improved

References

Technical Support Center: Optimizing PK 11195 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target binding of PK 11195 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary binding target of this compound?

This compound is a selective ligand for the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1] TSPO is located on the outer mitochondrial membrane and is upregulated in activated microglia and macrophages, making it a biomarker for neuroinflammation.[1]

Q2: What are the known off-target binding sites of this compound?

While highly selective for TSPO, this compound has been reported to interact with other cellular components. A notable off-target interaction is with the nuclear receptors, Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR). The effect of this compound on CAR can be complex, acting as an antagonist in some cellular systems while its metabolite can act as an agonist. This is particularly relevant in metabolically active tissues like the liver.

Q3: Why do I observe high background or non-specific binding in my this compound experiments?

High non-specific binding is a known challenge with this compound, primarily due to its high lipophilicity.[2] This property can cause the compound to partition into lipid-rich cellular structures, such as membranes, leading to a poor signal-to-noise ratio, especially in techniques like PET imaging and autoradiography.[2][3]

Q4: Are there alternative ligands to this compound with lower off-target binding?

Yes, second-generation TSPO ligands such as PBR28, DPA-713, and DPA-714 have been developed to offer a better signal-to-noise ratio. However, a significant drawback of these ligands is their sensitivity to a common single nucleotide polymorphism (rs6971) in the human TSPO gene, which results in variable binding affinities (high, mixed, and low). This compound binding is not significantly affected by this polymorphism, making it a more universally applicable, albeit less sensitive, ligand.

Troubleshooting Guides

Issue 1: High Non-Specific Binding in In Vitro Assays (e.g., Autoradiography, Membrane Binding)

Possible Cause: Suboptimal assay conditions allowing for non-specific hydrophobic and electrostatic interactions.

Solutions:

  • Optimize Blocking Steps:

    • Pre-incubation with a blocking agent: Before adding radiolabeled this compound, pre-incubate the tissue sections or cell preparations with a protein-based blocker to saturate non-specific binding sites.

      • Recommended Agent: Bovine Serum Albumin (BSA) at a concentration of 0.1% to 5% in your assay buffer.[4]

      • Alternative: For certain applications, non-fat dry milk (0.1% to 3%) can be effective.[4]

  • Adjust Buffer Composition:

    • Increase Salt Concentration: Including a moderate concentration of salt (e.g., 150 mM NaCl) in your buffer can help to disrupt non-specific electrostatic interactions.

    • Add a Surfactant: A low concentration of a non-ionic detergent like Tween-20 (0.01% to 0.1%) can help to reduce hydrophobic interactions.[5]

  • Optimize Wash Steps:

    • Increase Wash Duration and/or Number of Washes: Prolonged and repeated washing with ice-cold buffer after incubation with the radioligand is crucial for removing unbound and non-specifically bound this compound. Perform at least three wash steps of 5 minutes each.[6]

    • Final Rinse in Distilled Water: A brief final rinse in ice-cold distilled water can help to remove salts that may interfere with signal detection.[6]

Issue 2: Poor Signal-to-Noise Ratio in PET Imaging

Possible Cause: High background signal from non-specific binding in vivo and binding to TSPO in the vasculature.

Solutions:

  • Advanced Kinetic Modeling:

    • Employ sophisticated kinetic models that can better separate specific binding from non-specific uptake. A two-tissue compartment model (2TCM) is often preferred for analyzing --INVALID-LINK---PK11195 data.[2][7]

    • Logan graphical analysis can also be utilized, particularly when a reliable plasma input function is available.[2]

  • Reference Region Optimization:

    • As there is no true reference region devoid of TSPO in the brain, advanced methods for generating a pseudo-reference region are recommended.[2]

    • Supervised cluster analysis (SVCA) is a data-driven approach that can identify a cluster of voxels with the lowest tracer uptake to serve as a reference.[8]

  • Partial Volume Correction:

    • Implement partial volume correction algorithms to account for the spillover of signal from adjacent regions, which can be particularly important when analyzing small brain structures.

Issue 3: Potential Confounding Effects from CAR/PXR Activation

Possible Cause: In experiments involving metabolically active cells or tissues (e.g., primary hepatocytes), the metabolism of this compound can lead to the activation of CAR and PXR, influencing downstream gene expression and cellular functions.

Solutions:

  • Use Metabolically Less Active Cell Lines: When the primary focus is on TSPO binding, consider using cell lines with lower metabolic capacity to minimize the conversion of this compound to its active metabolite.

  • Inhibit Cytochrome P450 Enzymes: If working with metabolically active systems, consider co-incubation with a broad-spectrum cytochrome P450 inhibitor to reduce the metabolism of this compound. However, be aware that this can have other confounding effects on cellular physiology.

  • Monitor CAR/PXR Target Gene Expression: As a control, measure the expression of known CAR and PXR target genes (e.g., CYP2B6, CYP3A4) to assess the extent of off-target activation in your experimental system.

Quantitative Data Summary

LigandTargetSpeciesTissue/SystemBinding Affinity (Kd/Ki)
[3H]this compoundTSPORatBrain1.4 nM (Kd)[7]
[3H]this compoundTSPOHumanBrain4.3 - 6.6 nM (Kd)[7]
[3H]this compoundTSPOHumanBrain29.25 nM (Kd)[9]
[11C]-(R)-PK 11195TSPOHuman-9.3 ± 0.5 nM (Ki)[3]

Experimental Protocols

Detailed Protocol for In Vitro [3H]this compound Autoradiography on Brain Sections

This protocol provides a general framework. Optimal conditions should be determined empirically for each specific application.

  • Tissue Preparation:

    • Rapidly dissect the brain tissue of interest and freeze it in isopentane pre-chilled with dry ice.

    • Store the frozen tissue at -80°C until sectioning.

    • Using a cryostat, cut 20 µm thick coronal or sagittal sections and thaw-mount them onto gelatin-coated or charged microscope slides.

    • Store the slide-mounted sections at -80°C.

  • Pre-incubation:

    • On the day of the experiment, bring the slides to room temperature.

    • Pre-incubate the sections for 30 minutes at room temperature in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to rehydrate the tissue and remove endogenous ligands.[10]

  • Incubation:

    • Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 0.1% BSA.

    • For total binding , add [3H]this compound to the incubation buffer at a concentration of 1-5 nM.

    • For non-specific binding , add an excess of unlabeled this compound (e.g., 10 µM) to the incubation buffer containing [3H]this compound.

    • Incubate the sections in the respective solutions for 60-90 minutes at room temperature.[6]

  • Washing:

    • Rapidly wash the slides to remove unbound radioligand.

    • Perform three consecutive washes of 5 minutes each in ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[6]

    • Follow with a brief dip (10-20 seconds) in ice-cold distilled water to remove buffer salts.[6]

  • Drying and Exposure:

    • Dry the slides rapidly under a stream of cool, dry air.

    • Appose the dried sections to a tritium-sensitive phosphor imaging plate or autoradiographic film in a light-tight cassette.

    • Include calibrated tritium standards for quantification.

    • Expose for an appropriate duration (typically several days to weeks, depending on the signal intensity).

  • Data Analysis:

    • Develop the film or scan the imaging plate.

    • Quantify the signal intensity in regions of interest using densitometry software.

    • Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_binding Binding Assay cluster_analysis Data Acquisition & Analysis Tissue_Harvest Tissue Harvest & Freezing Sectioning Cryosectioning (20 µm) Tissue_Harvest->Sectioning Mounting Thaw-Mounting on Slides Sectioning->Mounting Preincubation Pre-incubation (50 mM Tris-HCl, pH 7.4) Mounting->Preincubation Total_Binding Total Binding ([3H]this compound + 0.1% BSA) Preincubation->Total_Binding NSB Non-Specific Binding ([3H]this compound + 10 µM unlabeled this compound) Preincubation->NSB Washing Washing (3 x 5 min, ice-cold buffer) Total_Binding->Washing NSB->Washing Rinse Final Rinse (Distilled H2O) Washing->Rinse Exposure Exposure to Film/Plate Rinse->Exposure Imaging Scanning/Developing Exposure->Imaging Quantification Densitometry Imaging->Quantification Calculation Specific Binding Calculation Quantification->Calculation

Caption: Workflow for in vitro autoradiography with [3H]this compound.

troubleshooting_logic cluster_invitro_solutions In Vitro Solutions cluster_pet_solutions PET Solutions Start High Background Signal? In_Vitro In Vitro Assay? Start->In_Vitro Yes PET PET Imaging? Start->PET No Optimize_Blocking Optimize Blocking (e.g., 0.1-5% BSA) In_Vitro->Optimize_Blocking Yes Adjust_Buffer Adjust Buffer (Salt, Surfactant) In_Vitro->Adjust_Buffer Yes Optimize_Washes Optimize Washes (Duration, Repetitions) In_Vitro->Optimize_Washes Yes Kinetic_Modeling Advanced Kinetic Modeling (e.g., 2TCM) PET->Kinetic_Modeling Yes Reference_Region Optimize Reference Region (e.g., SVCA) PET->Reference_Region Yes PVC Partial Volume Correction PET->PVC Yes

References

selecting the appropriate PK 11195 concentration for apoptosis induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for utilizing PK 11195 to induce apoptosis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of effective concentrations to aid in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces apoptosis?

A1: this compound primarily induces apoptosis through a mitochondria-mediated pathway.[1][2] It can lead to the dissipation of the mitochondrial membrane potential (ΔΨm), release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of caspases.[1][2][3] While initially thought to act solely through the translocator protein (TSPO) on the outer mitochondrial membrane, evidence suggests that this compound can also induce apoptosis independently of TSPO.[1][2]

Q2: What is the optimal concentration of this compound to induce apoptosis?

A2: The optimal concentration of this compound is highly cell-type dependent and can range from micromolar to higher concentrations. It is crucial to perform a dose-response experiment for your specific cell line. Studies have reported using concentrations from 25 µM to 160 µM to induce apoptosis or inhibit cell proliferation.[4] For instance, 100 µM this compound has been shown to significantly increase cleaved caspase-3 levels in neuroblastoma cell lines.[4] In other contexts, such as sensitizing cells to other apoptotic stimuli, lower concentrations may be effective.

Q3: Can this compound have effects other than inducing apoptosis?

A3: Yes, this compound has been shown to have other biological effects. It can act as a chemosensitizer, making cancer cells more susceptible to conventional chemotherapy drugs.[1][2][4][5] It has also been reported to inhibit the function of multi-drug resistance (MDR) pumps.[1][2] Furthermore, under certain experimental conditions, such as ischemia-reperfusion injury models, timely administration of this compound can actually protect cells from death.[6][7]

Q4: Is the pro-apoptotic effect of this compound dependent on the p53 tumor suppressor protein?

A4: Studies on chronic lymphocytic leukemia (CLL) cells have indicated that this compound can induce apoptosis irrespective of the p53 status, suggesting it can be effective in cancers with p53 mutations.[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant apoptosis is observed after this compound treatment. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 10 µM to 200 µM).
Insufficient Incubation Time: The duration of treatment may not be long enough to induce a measurable apoptotic response.Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment duration.
Cell Line Resistance: Your cell line may be inherently resistant to this compound-induced apoptosis.Consider using this compound in combination with other chemotherapeutic agents to see if it has a sensitizing effect.[4]
High levels of cell death, but it doesn't appear to be apoptotic (e.g., significant necrosis). Toxicity at High Concentrations: Very high concentrations of this compound may induce necrosis rather than apoptosis.Lower the concentration of this compound and perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining).
Inconsistent results between experiments. Variability in Cell Culture Conditions: Factors such as cell confluence, passage number, and media quality can affect cellular responses.Standardize your cell culture protocols meticulously. Ensure cells are in the logarithmic growth phase when treated.
This compound Stock Solution Degradation: Improper storage of the this compound stock solution can lead to loss of activity.Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C, protected from light.

Data Presentation: Effective Concentrations of this compound

The following table summarizes the concentrations of this compound used in various studies to induce apoptosis or other relevant effects. This should serve as a starting point for designing your own experiments.

Cell Line/Model Concentration Range Observed Effect Reference
Neuroblastoma Cell Lines0–160 µMInhibition of proliferation, apoptosis induction, cell cycle arrest[4]
Chronic Lymphocytic Leukemia (CLL) cells12.5–100 µMDose-dependent apoptosis induction[8]
Rabbit Ventricular Myocytes (Ischemia/Reperfusion)50 µMProtection against cell death when applied at reperfusion[6][7]
H1299 Lung Cells & BV-2 Microglial Cells (Hypoxia model)25 µMProtection against CoCl₂-induced apoptosis and mitochondrial damage[9]
Human Multidrug-Resistant Leukemia CellsNot specifiedIncreased drug uptake and facilitated drug-induced apoptosis[5]
Glioblastoma Cell Lines (U87MG, A172, U118MG)75-100 µMCollapse of mitochondrial membrane potential[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing cell viability after this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound for the appropriate duration.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

This compound-Induced Apoptotic Signaling Pathway

PK11195_Apoptosis_Pathway PK11195 This compound Mitochondrion Mitochondrion PK11195->Mitochondrion Direct/Indirect Interaction Bcl2 Bcl-2 Family (Anti-apoptotic) PK11195->Bcl2 May Inhibit CytoC Cytochrome c Mitochondrion->CytoC Release BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak Inhibits BaxBak->Mitochondrion Promotes Permeabilization Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase3 Active Caspase-3 ActiveCaspase9->ActiveCaspase3 Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Experimental Workflow for Determining Optimal this compound Concentration

Experimental_Workflow Start Start: Select Cell Line DoseResponse Dose-Response Experiment (e.g., 10-200 µM this compound) Start->DoseResponse CellViability Assess Cell Viability (e.g., MTT, CellTiter-Glo) DoseResponse->CellViability TimeCourse Time-Course Experiment (e.g., 12, 24, 48, 72h) SelectConcentration Select Optimal Concentration(s) (e.g., IC50) TimeCourse->SelectConcentration CellViability->TimeCourse ApoptosisAssay Confirm Apoptosis (Annexin V/PI, Caspase Activity) SelectConcentration->ApoptosisAssay MechanismStudy Mechanistic Studies (Mitochondrial Potential, Western Blot) ApoptosisAssay->MechanismStudy End End: Data Analysis & Conclusion MechanismStudy->End

Caption: Workflow for optimizing this compound concentration for apoptosis studies.

References

dealing with high background in PK 11195 imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PK 11195 imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on managing high background signals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in imaging?

This compound is a high-affinity ligand that selectively binds to the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor. TSPO is located on the outer mitochondrial membrane of various cells, and its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammation. This makes radiolabeled this compound, such as (R)-[11C]this compound, a valuable tool for in vivo imaging of neuroinflammatory processes in various neurological disorders using Positron Emission Tomography (PET).

Q2: I am observing high background in my this compound imaging. What are the common causes?

High background, characterized by a low signal-to-noise ratio, is a well-documented challenge with this compound imaging. The primary causes include:

  • High Lipophilicity: this compound is a highly lipophilic molecule, which leads to high non-specific binding to various cellular and tissue components.

  • Plasma Protein Binding: this compound binds extensively to plasma proteins, particularly alpha1-acid glycoprotein (AGP). This can reduce the free fraction of the radioligand available to bind to TSPO and contribute to background signal.

  • Off-Target Binding: While selective for TSPO, this compound may exhibit some binding to other structures, contributing to the overall background.

  • Suboptimal Experimental Protocol: Inadequate blocking, insufficient washing, or incorrect incubation times can all lead to increased non-specific binding.

Q3: Are there alternative ligands to this compound with lower background?

Yes, second-generation TSPO ligands have been developed to address the high non-specific binding of this compound. These include radiotracers like [11C]PBR28 and [11C]DPA-713, which have shown an improved signal-to-noise ratio. However, the binding of these second-generation ligands can be affected by a common single nucleotide polymorphism (rs6971) in the TSPO gene, leading to different binding affinities in the population.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: Binding Affinity of this compound

ParameterValueSpeciesTissueReference
Kd 4.3 - 6.6 nMHumanBrain[1]
Ki 9.3 ± 0.5 nMHuman-[2]

Table 2: Comparison of Specific-to-Non-Displaceable Binding Ratios (BPnd) of TSPO PET Ligands

LigandBPnd in High-Affinity BindersReference
[11C]-(R)-PK11195 0.8[3]
[11C]PBR28 1.2[3]
[11C]DPA-713 7.3[3]
[11C]ER176 4.2[3]

Troubleshooting Guides

Issue 1: High Background in In Vitro Autoradiography or Tissue Staining
Possible Cause Troubleshooting Step Detailed Protocol
Insufficient Blocking Optimize blocking conditions.1. Prepare a blocking buffer containing a non-specific protein such as 5% Bovine Serum Albumin (BSA) or non-fat dry milk in your assay buffer. 2. Incubate the tissue sections in the blocking buffer for at least 1 hour at room temperature. 3. For challenging tissues, consider using a commercially available blocking solution or adding a small percentage of normal serum from the same species as the secondary antibody (if applicable).
Inadequate Washing Increase the number and duration of wash steps.1. After incubation with the radioligand or primary antibody, wash the tissue sections three to five times with cold assay buffer. 2. Each wash should be for a minimum of 5-10 minutes with gentle agitation. 3. Consider adding a low concentration of a non-ionic detergent like Tween-20 (0.05%) to the wash buffer to help reduce non-specific interactions.
Suboptimal Ligand Concentration Titrate the concentration of this compound.1. Perform a saturation binding experiment using a range of [3H]this compound concentrations to determine the optimal concentration that provides a good balance between specific binding and non-specific binding. 2. For immunofluorescence, titrate the primary antibody to find the lowest concentration that still provides a robust signal.
Excessive Incubation Time Optimize the incubation duration.1. Reduce the incubation time with the radioligand or primary antibody. While longer incubations can increase the specific signal, they can also lead to higher non-specific binding. 2. Perform a time-course experiment to determine the optimal incubation time where the specific signal is maximized relative to the background.
Issue 2: High Background and Low Signal-to-Noise in PET Imaging
Possible Cause Troubleshooting Step Detailed Protocol/Consideration
High Non-Specific Binding of (R)-[11C]PK11195 Utilize advanced data analysis techniques.1. Kinetic Modeling: Employ a two-tissue compartment model with a metabolite-corrected arterial plasma input function for accurate quantification of binding potential.[4] 2. Reference Region Methods: If an arterial input function is not available, use a simplified reference tissue model (SRTM).[5] Since a true reference region devoid of TSPO is not available in the brain, supervised cluster analysis can be used to derive a reference tissue kinetic class.[4][5] 3. Logan Graphical Analysis: For plasma input data, Logan graphical analysis with a 30-60 minute linear fit can be used to estimate the total distribution volume.[4]
Patient-Specific Factors Account for variability in plasma protein binding.1. Measure the concentration of alpha1-acid glycoprotein (AGP) in plasma samples, as its levels can vary and impact the free fraction of (R)-[11C]PK11195. 2. When possible, measure the free fraction of the radioligand in plasma to improve the accuracy of kinetic modeling.
Suboptimal Scan Acquisition Time Optimize the PET scan duration.1. A dynamic scan of at least 60 minutes is typically recommended to allow for adequate kinetic modeling.[6] 2. For semi-quantitative analysis using Standardized Uptake Value (SUV), the optimal time window for imaging should be determined, often between 20-60 minutes post-injection, to allow for clearance of non-specifically bound tracer.[4][6]

Experimental Protocols

Protocol 1: In Vitro Microglia Stimulation and this compound Treatment

This protocol is adapted from a study investigating the effect of this compound on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[7][8]

  • Cell Culture: Culture BV-2 microglial cells in appropriate media and conditions.

  • Pretreatment: Pretreat the cells with 25 µM of this compound for 1 hour before stimulation.[7]

  • Stimulation: Induce an inflammatory response by treating the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 6 hours).[8]

  • Analysis: Following treatment, cells can be harvested for various downstream analyses, such as Western blotting, qRT-PCR, or immunocytochemistry to assess markers of inflammation and TSPO expression.

Protocol 2: (R)-[11C]PK11195 PET Imaging of the Human Brain

This protocol provides a general overview of a typical (R)-[11C]PK11195 PET imaging session for human subjects.

  • Radiotracer Injection: Inject a bolus of (R)-[11C]PK11195 intravenously. The injected dose is typically up to 370 MBq.[6]

  • PET Scan Acquisition: Begin a dynamic 3D PET scan of the brain immediately after injection. The scan duration is typically 60 minutes.[6]

  • Attenuation Correction: Perform a low-dose CT scan for attenuation correction.[6]

  • Arterial Blood Sampling (Optional but Recommended): If kinetic modeling with a plasma input function is planned, collect arterial blood samples throughout the scan to measure the concentration of the parent radioligand and its metabolites.

  • Data Reconstruction and Analysis: Reconstruct the PET data into a series of time frames. Analyze the data using appropriate kinetic modeling or reference region-based methods to generate parametric images of binding potential (BPnd).[3][9]

Visualizations

G cluster_causes Causes of High Background cluster_manifestation Manifestation cluster_outcome Outcome High Lipophilicity High Lipophilicity High Non-Specific Binding High Non-Specific Binding High Lipophilicity->High Non-Specific Binding Plasma Protein Binding (AGP) Plasma Protein Binding (AGP) Plasma Protein Binding (AGP)->High Non-Specific Binding Off-Target Binding Off-Target Binding Off-Target Binding->High Non-Specific Binding Low Signal-to-Noise Ratio Low Signal-to-Noise Ratio High Non-Specific Binding->Low Signal-to-Noise Ratio

Caption: Factors contributing to high background in this compound imaging.

G cluster_invitro In Vitro Experiments cluster_pet PET Imaging cluster_result Outcome start High Background Observed Optimize Blocking Optimize Blocking start->Optimize Blocking Increase Washing Increase Washing start->Increase Washing Titrate Ligand Concentration Titrate Ligand Concentration start->Titrate Ligand Concentration Optimize Incubation Time Optimize Incubation Time start->Optimize Incubation Time Kinetic Modeling Kinetic Modeling start->Kinetic Modeling Reference Region Analysis Reference Region Analysis start->Reference Region Analysis Optimize Scan Duration Optimize Scan Duration start->Optimize Scan Duration Improved Signal-to-Noise Improved Signal-to-Noise Optimize Blocking->Improved Signal-to-Noise Increase Washing->Improved Signal-to-Noise Titrate Ligand Concentration->Improved Signal-to-Noise Optimize Incubation Time->Improved Signal-to-Noise Kinetic Modeling->Improved Signal-to-Noise Reference Region Analysis->Improved Signal-to-Noise Optimize Scan Duration->Improved Signal-to-Noise

Caption: Troubleshooting workflow for high background in this compound imaging.

G Neuroinflammatory Stimulus Neuroinflammatory Stimulus Microglia/Astrocyte Activation Microglia/Astrocyte Activation Neuroinflammatory Stimulus->Microglia/Astrocyte Activation Upregulation of TSPO Upregulation of TSPO Microglia/Astrocyte Activation->Upregulation of TSPO This compound Binding to TSPO This compound Binding to TSPO Upregulation of TSPO->this compound Binding to TSPO PET Signal PET Signal This compound Binding to TSPO->PET Signal

Caption: Simplified signaling pathway of TSPO activation and this compound binding.

References

Technical Support Center: PK 11195 PET Image Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PK 11195 PET image analysis.

Frequently Asked Questions (FAQs)

Q1: Which software packages are recommended for analyzing this compound PET data?

Several software packages are available, each with its own strengths. The choice often depends on the specific research question, available resources, and user expertise. Commonly used software includes:

  • PMOD: A comprehensive, user-friendly commercial software package with dedicated modules for kinetic modeling, image registration, and region of interest (ROI) analysis.[1][2][3][4][5] It is often favored for its integrated workflow and extensive support.

  • SPM (Statistical Parametric Mapping): A widely used, free academic software package that runs in MATLAB.[6][7][8][9] It is particularly powerful for voxel-wise statistical analysis of brain imaging data.

  • AMIDE: A free software tool for multimodality medical image analysis, which can be used for viewing, co-registering, and drawing ROIs on PET data.[10][11]

  • Custom MATLAB Scripts: Many research groups develop and use in-house MATLAB scripts for specialized analyses, such as supervised cluster analysis for reference tissue extraction.[12]

Q2: What are the main challenges in quantifying this compound PET data?

The quantification of --INVALID-LINK---PK11195 PET data presents several challenges:

  • High Non-Specific Binding: PK11195 is highly lipophilic, leading to a significant amount of non-specific binding in tissue, which can result in a poor signal-to-noise ratio.[12][13]

  • Lack of a True Reference Region: Microglia, the primary target of PK11195, are distributed throughout the brain. This makes it difficult to identify a brain region devoid of specific binding to serve as a reference for kinetic modeling.[12][14][15]

  • Complex Kinetic Behavior: The kinetic behavior of --INVALID-LINK---PK11195 can be highly variable, which complicates quantitative analysis.[13]

  • Low Brain Uptake: The tracer exhibits relatively low uptake in the brain and poor penetration of the blood-brain barrier.[13]

Q3: What is a "pseudo-reference region," and how is it generated?

A pseudo-reference region is a cluster of voxels within the brain that exhibits kinetic characteristics similar to a true reference tissue (i.e., devoid of specific binding). It is generated using advanced analytical techniques, most commonly supervised or unsupervised cluster analysis of the dynamic PET data.[12][16] This data-driven approach helps to overcome the challenge of not having a true anatomical reference region for this compound. A validated Matlab software called Super-PK is available for this purpose.[12]

Troubleshooting Guides

Issue 1: High variability in binding potential (BP) values between subjects.

Possible Cause: Intersubject variation in blood-brain barrier transport and non-specific binding (K1/k2) can lead to high variability in the volume of distribution (Vd) and subsequently the binding potential (BP).[6][8]

Solution:

  • Use Parametric BP Images without Proportional Scaling: When using SPM for group comparisons, parametric BP images generated without proportional scaling have been shown to be the most sensitive for detecting differences in --INVALID-LINK---PK11195 binding.[6][8]

  • Consider Reference Tissue Models: Models that use a reference tissue input, such as the Simplified Reference Tissue Model (SRTM), can help to reduce the variability associated with plasma input models by implicitly accounting for some of the non-specific binding.[12]

  • Employ Supervised Cluster Analysis (SVCA): Using SVCA to derive a pseudo-reference region has been shown to increase the reliability of BP estimates compared to unsupervised methods.[16]

Issue 2: Difficulty in defining accurate Regions of Interest (ROIs).

Possible Cause: Manual ROI definition can be laborious and prone to inter-observer variability.[6][8] Furthermore, pre-defined anatomical ROIs may not capture the full extent of pathology.

Solution:

  • Co-registration with Anatomical MRI: Always co-register the PET images to a high-resolution structural MRI (e.g., T1-weighted) for more precise anatomical delineation of ROIs.[7][9][17]

  • Use Automated Atlas-Based Methods: Employ automated anatomical labeling using brain atlases (e.g., Hammersmith atlas) to ensure consistency and reduce operator-dependent variability.[7][17] Software like SPM and PMOD offer tools for this.

  • Voxel-wise Analysis: For an unbiased, whole-brain approach that does not rely on a priori ROI definition, consider performing voxel-wise statistical analysis using software like SPM.[6][8]

Issue 3: Poor signal-to-noise ratio in PET images.

Possible Cause: The inherent properties of --INVALID-LINK---PK11195, including low specific binding and high non-specific binding, contribute to a low signal-to-noise ratio.[13][18]

Solution:

  • Optimize PET Acquisition Time: Dynamic PET scans are typically acquired for at least 60-75 minutes to allow for adequate tracer distribution and kinetic modeling.[7][9]

  • Image Smoothing: Applying a Gaussian smoothing filter (e.g., 4 mm FWHM) to the dynamic PET images before parametric mapping can help to improve the signal-to-noise ratio.[7]

  • Partial Volume Correction (PVC): For regional analysis, applying a geometric transfer matrix (GTM) based partial volume correction can improve the accuracy of regional time-activity curves.[7][9]

Data Presentation

Table 1: Comparison of Common this compound PET Image Analysis Software

FeaturePMODSPMAMIDECustom MATLAB Scripts
License CommercialFree (Academic)FreeUser-developed
User Interface Graphical User InterfaceGUI & Command-lineGraphical User InterfaceCommand-line
Kinetic Modeling Extensive library of modelsRequires toolboxes (e.g., QModeling)Basic functionalitiesUser-implemented
Image Registration Advanced toolsWell-established algorithmsBasic functionalitiesRequires specific toolboxes
ROI Analysis Advanced, atlas-based toolsManual and atlas-basedManual drawing toolsUser-implemented
Statistical Analysis Integrated statistical toolsVoxel-wise & ROI-basedLimitedUser-implemented
Support Professional support availableCommunity-based supportCommunity-based supportNone

Experimental Protocols

Protocol 1: Dynamic 11C-PK11195 PET Image Acquisition
  • Patient Preparation: Patients should fast for at least 4 hours prior to the scan.

  • Radiotracer Injection: A bolus injection of --INVALID-LINK---PK11195 (typically 350-400 MBq) is administered intravenously over approximately 30 seconds.[7][9]

  • PET Scan Duration: A dynamic list-mode PET scan is acquired for a total of 60 to 75 minutes.[7][9]

  • Arterial Blood Sampling (Optional but recommended for gold-standard quantification): If using a plasma input model, arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma.[19][20]

  • Image Reconstruction: The list-mode data is reconstructed into a series of time frames (e.g., 6 x 10s, 6 x 30s, 11 x 60s, 15 x 180s).[3]

Protocol 2: Reference Tissue-Based Quantification using Supervised Cluster Analysis (SVCA)
  • Image Pre-processing:

    • Co-register the dynamic PET image to the subject's T1-weighted MRI.[17]

    • Spatially normalize the MRI to a standard template (e.g., MNI).[16]

    • Apply the same transformation to the dynamic PET data.

  • Supervised Cluster Analysis:

    • Use a supervised clustering algorithm (e.g., the Super-PK tool in MATLAB) to identify a cluster of voxels with time-activity curves characteristic of a reference tissue.[12][16] This involves pre-defining kinetic classes for gray matter, white matter, and a vascular component.

  • Kinetic Modeling:

    • Use the time-activity curve from the derived pseudo-reference region as the input function for a reference tissue model, such as the Simplified Reference Tissue Model (SRTM).[12][16]

  • Parametric Map Generation:

    • Generate parametric maps of the binding potential (BPND) on a voxel-by-voxel basis.

Mandatory Visualization

experimental_workflow cluster_acquisition Data Acquisition cluster_preprocessing Image Pre-processing cluster_analysis Quantitative Analysis cluster_output Output pet_acq Dynamic PET Scan (60-75 min) coreg Co-registration (PET to MRI) pet_acq->coreg mri_acq T1-weighted MRI mri_acq->coreg norm Spatial Normalization coreg->norm roi ROI Definition (Atlas-based) norm->roi svca Supervised Cluster Analysis (Pseudo-reference) norm->svca kinetic Kinetic Modeling (e.g., SRTM) roi->kinetic svca->kinetic bp_map Binding Potential Map kinetic->bp_map stats Statistical Analysis bp_map->stats

Caption: this compound PET image analysis workflow.

troubleshooting_logic start High BP Variability? solution1 Use BP images without proportional scaling start->solution1 Yes solution2 Employ Reference Tissue Models (SRTM) start->solution2 Yes solution3 Use Supervised Cluster Analysis (SVCA) start->solution3 Yes

Caption: Troubleshooting high binding potential variability.

References

Technical Support Center: PK 11195 Binding and Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TSPO ligand PK 11195. The focus is on addressing the specific issue of this compound binding to endothelial cells, which can be a significant confounding factor in studies aiming to quantify neuroinflammation.

Frequently Asked Questions (FAQs)

Q1: We are using [11C]PK11195 PET to measure microglial activation, but we are concerned about the signal from endothelial cells. Is this a valid concern?

Yes, this is a valid and well-documented concern. The target of this compound is the 18 kDa translocator protein (TSPO), which is expressed on the outer mitochondrial membrane. While its upregulation in activated microglia is a key marker for neuroinflammation, TSPO is also constitutively expressed in other cell types within the central nervous system (CNS), including endothelial cells and astrocytes.[1][2][3] Therefore, the total PET signal for [11C]PK11195 in the brain represents a composite of binding to microglia, astrocytes, and the vasculature.[3][4] The binding to endothelial cells can create a "background" signal that needs to be considered when interpreting the data, especially in studies where changes in microglial activation are subtle.[2]

Q2: How significant is the contribution of endothelial cell binding to the overall this compound signal?

The significance of the endothelial contribution can vary depending on the pathological condition, the brain region being studied, and the specific radioligand used.[3] Some studies suggest that while endothelial cells contribute to the baseline TSPO signal, the increase in signal during neuroinflammation is predominantly due to activated microglia and astrocytes.[2] However, in certain conditions, such as cerebral small vessel disease, vascular binding of TSPO ligands can be significantly increased.[4] It is also important to note that the kinetic properties of this compound binding may differ between cell types, with some evidence suggesting a slower kinetic component associated with vascular binding.[5]

Q3: Are there established methods to correct for this compound binding to endothelial cells in PET imaging data?

Direct correction factors for endothelial binding of this compound are not well-established and can be highly context-dependent. However, several data analysis strategies can help mitigate the influence of vascular binding:

  • Kinetic Modeling: Advanced kinetic models, such as two-tissue compartment models (2TCM), can help to differentiate between specific binding in tissue and non-specific binding in the vascular compartment.[5][6] These models use a metabolite-corrected arterial input function to provide a more detailed description of tracer kinetics.[6]

  • Reference Region Approaches: While challenging for TSPO ligands due to the widespread expression of the protein, some methods use a reference region with supposedly low specific binding to estimate the non-displaceable binding potential (BPND). Supervised clustering algorithms have been developed to identify a reference tissue devoid of specific binding and spurious signals from blood pools.[5]

  • Dual-Tracer Studies: Although not a direct correction method, using additional tracers that measure other aspects of vascular function (e.g., blood-brain barrier permeability) can provide complementary information to help interpret the this compound signal.[7]

Q4: Can we experimentally verify the extent of this compound binding to endothelial cells in our animal model?

Yes, you can and should perform histological validation in your animal models to understand the cellular sources of the TSPO signal. A common and effective method is dual-labeling immunofluorescence. This technique allows you to visualize the co-localization of TSPO with specific cell-type markers. For example, you can stain brain sections for TSPO and an endothelial cell marker like CD31 (PECAM-1) or a microglial marker like Iba1.[1][3] This will provide qualitative and potentially quantitative data on the cellular distribution of TSPO in your specific experimental context.

Troubleshooting Guides

Issue: High background signal in [11C]PK11195 PET studies.

Possible Cause: Significant contribution from TSPO expression in endothelial cells and/or astrocytes.

Troubleshooting Steps:

  • Histological Validation: Perform dual-labeling immunofluorescence for TSPO and cell-specific markers (CD31 for endothelial cells, GFAP for astrocytes, Iba1 for microglia) on brain tissue from your model. This will help you visualize the cellular sources of the TSPO signal.

  • Kinetic Analysis: If using arterial blood sampling, employ a two-tissue compartment model for your PET data analysis. This can help to distinguish the vascular component from the specific binding in the brain parenchyma.[5][6]

  • Consider Second-Generation Ligands: If feasible, consider using a second-generation TSPO ligand. Some of these newer tracers are designed to have a better signal-to-noise ratio, although they may still have some affinity for endothelial TSPO.

Data Presentation

Table 1: Cellular Sources of TSPO Expression in the CNS

Cell TypeTypical TSPO Expression LevelContribution to Increased Signal in NeuroinflammationKey References
Microglia (Activated) HighMajor[1][8][9]
Microglia (Resting) LowMinor[3]
Astrocytes Low to ModerateCan be significant, depending on the pathology[2][3]
Endothelial Cells ModerateContributes to baseline signal; variable in pathology[1][2][4]
Vascular Smooth Muscle PresentLess characterized[3]

Experimental Protocols

Protocol: Dual-Labeling Immunofluorescence for TSPO and Endothelial Cells

This protocol provides a general framework for assessing the co-localization of TSPO with the endothelial cell marker CD31 in brain tissue sections.

  • Tissue Preparation:

    • Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain in a sucrose solution (e.g., 30% sucrose in PBS) until it sinks.

    • Freeze the brain and cut cryosections (e.g., 20-40 µm thick) using a cryostat.

  • Immunostaining:

    • Wash sections in PBS to remove the cryoprotectant.

    • Perform antigen retrieval if necessary (e.g., citrate buffer incubation at 95°C for 10 minutes).

    • Permeabilize the sections with a solution of PBS containing 0.1-0.3% Triton X-100 for 10-15 minutes.

    • Block non-specific binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1 hour at room temperature.

    • Incubate the sections with primary antibodies diluted in blocking buffer overnight at 4°C.

      • Primary Antibody 1: Rabbit anti-TSPO

      • Primary Antibody 2: Mouse anti-CD31

    • Wash the sections three times in PBS.

    • Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., Goat anti-Rabbit Alexa Fluor 488 and Goat anti-Mouse Alexa Fluor 594) for 1-2 hours at room temperature in the dark.

    • Wash the sections three times in PBS.

    • Counterstain with a nuclear stain like DAPI, if desired.

    • Mount the sections on slides with an anti-fade mounting medium.

  • Imaging and Analysis:

    • Image the sections using a confocal microscope.

    • Capture images of the individual channels (TSPO, CD31, DAPI) and a merged image.

    • Analyze the images for co-localization of the TSPO signal with the CD31-positive blood vessel structures.

Mandatory Visualizations

G cluster_0 Experimental Workflow for Assessing Endothelial this compound Binding A In Vivo PET Imaging with [11C]PK11195 B PET Data Analysis A->B E Post-mortem Tissue Collection A->E C Kinetic Modeling (2TCM) with Arterial Input B->C Advanced Analysis D Reference Region Analysis B->D Simplified Analysis H Interpretation of PET Signal (Considering Endothelial Contribution) C->H D->H F Dual-Labeling Immunofluorescence (TSPO + CD31) E->F G Confocal Microscopy & Co-localization Analysis F->G G->H Informs

Caption: Workflow for investigating and accounting for endothelial cell binding of this compound.

G TotalSignal Total PET Signal ([11C]PK11195) Microglia Activated Microglia TotalSignal->Microglia Astrocytes Astrocytes TotalSignal->Astrocytes Endothelial Endothelial Cells TotalSignal->Endothelial Other Other (e.g., non-specific) TotalSignal->Other

Caption: Cellular contributions to the total [11C]PK11195 PET signal in the brain.

References

Technical Support Center: Addressing PK 11195 Variability in Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PK 11195. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the sources of variability in experimental results when using this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its primary application?

A1: this compound is an isoquinoline carboxamide that selectively binds to the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). It is widely used as a radioligand, particularly in its tritiated ([³H]this compound) and carbon-11 labeled (--INVALID-LINK---PK 11195) forms, for in vitro and in vivo imaging of TSPO expression.[1] Increased TSPO expression is associated with glial cell activation and neuroinflammation, making this compound a valuable tool for studying neurodegenerative diseases, brain injury, and other inflammatory conditions.[1][2][3]

Genetic Variability

Q2: How does the TSPO rs6971 polymorphism affect this compound binding?

A2: The single nucleotide polymorphism (SNP) rs6971 in the TSPO gene results in an alanine to threonine substitution at position 147 (Ala147Thr).[2][4] This polymorphism significantly affects the binding affinity of many second-generation TSPO ligands, leading to three distinct binding phenotypes: high-affinity binders (HABs, homozygous for Ala), mixed-affinity binders (MABs, heterozygous), and low-affinity binders (LABs, homozygous for Thr).[4][5]

For the first-generation ligand this compound, the impact of the rs6971 polymorphism is less pronounced and a subject of ongoing research. Some studies suggest that --INVALID-LINK---PK 11195 binding is independent of this polymorphism, which has been considered an advantage over second-generation tracers.[5][6][7] However, other reports indicate conflicting results, with some evidence of differential affinity.[2] It is recommended to be aware of this potential source of variability, and genotyping subjects may still be beneficial for clarifying ambiguous results.[2]

Q3: Should I genotype my subjects when using this compound?

A3: While genotyping is considered mandatory for studies using second-generation TSPO ligands, its necessity for this compound is less clear-cut.[2][4] Given the conflicting reports on the influence of the rs6971 polymorphism on this compound binding, genotyping can be a valuable tool to rule out a potential confounding factor, especially when observing high inter-subject variability.[2]

Experimental Design and Protocol

Q4: What are the main sources of non-specific binding with this compound and how can I minimize it?

A4: this compound is known for its high lipophilicity (cLogP = 5.1), which contributes to a low signal-to-noise ratio due to high non-specific binding.[8][9] This can be a significant source of variability in experimental results.

Sources of non-specific binding include:

  • Binding to plasma proteins: this compound binds extensively to plasma proteins, with a particularly high affinity for alpha1-acid glycoprotein (AGP).[10][11]

  • Binding to lipids and other cellular components: Due to its lipophilic nature, this compound can partition into lipid membranes and other non-target cellular structures.[12]

Strategies to minimize non-specific binding:

  • In vitro assays: In competition binding assays, non-specific binding is determined in the presence of a high concentration of unlabeled this compound (e.g., 20 µM) to saturate specific binding sites.[5]

  • In vivo imaging (PET): Careful data analysis, including appropriate modeling and selection of a reference region, is crucial. However, a true reference region devoid of TSPO is challenging to identify in the brain.[9] Cluster analysis has been used to derive a reference tissue curve from dynamic imaging data.[9]

Q5: How does tissue preparation affect this compound binding?

A5: The method of tissue preparation can significantly impact the integrity of TSPO and the binding of this compound. Fixation methods, in particular, can alter protein conformation and binding sites. For example, some fixatives like formalin and glutaraldehyde can lead to weak or non-specific binding, while acetone or alcohol-based fixation may be more suitable alternatives to unfixed cryostat sections for histological studies.[13] It is crucial to maintain consistency in tissue handling and preparation protocols across all samples to minimize variability.

Q6: What are the key differences in experimental protocols for [³H]this compound and --INVALID-LINK---PK 11195?

A6: The choice between [³H]this compound and --INVALID-LINK---PK 11195 depends on the experimental application.

  • [³H]this compound is primarily used for in vitro applications such as:

    • Autoradiography: To visualize the distribution of TSPO in tissue sections.[1]

    • Binding assays: To determine the density (Bmax) and affinity (Kd) of TSPO in tissue homogenates or cell preparations.[5][14]

  • --INVALID-LINK---PK 11195 is used for in vivo imaging with Positron Emission Tomography (PET) to measure TSPO expression in living subjects.[3]

The experimental protocols differ significantly in terms of instrumentation, data acquisition, and analysis. PET studies with --INVALID-LINK---PK 11195 require a cyclotron for radioisotope production, a radiochemistry setup for ligand synthesis, and a PET scanner for imaging.[15][16] Data analysis involves complex kinetic modeling.[15][17]

Data Analysis and Interpretation

Q7: Why is there high intra- and inter-subject variability in --INVALID-LINK---PK 11195 PET studies?

A7: High variability is a known challenge in --INVALID-LINK---PK 11195 PET studies and can limit its use for longitudinal monitoring.[3][15]

Key contributing factors include:

  • Low signal-to-noise ratio: The high non-specific binding of this compound makes it difficult to accurately quantify the specific signal.[3][18]

  • Plasma protein binding: The binding of this compound to AGP, an acute phase protein, can vary between and within subjects, especially in inflammatory conditions, altering the free ligand concentration in plasma.[10][11]

  • Metabolites: Radiolabeled metabolites of --INVALID-LINK---PK 11195 can enter the brain and contribute to the PET signal, confounding quantification.[19]

  • Data analysis methods: The choice of kinetic model (e.g., one-tissue vs. two-tissue compartment model) and the method for defining a reference region can significantly impact the results.[9][15][20]

Q8: What is the difference between this compound and second-generation TSPO ligands? Should I consider using a newer ligand?

A8: Second-generation TSPO ligands (e.g., [¹¹C]PBR28, [¹¹C]DAA1106, [¹¹C]DPA713, [¹⁸F]FEPPA) were developed to overcome the limitations of this compound, offering a higher signal-to-noise ratio and improved pharmacokinetic properties.[2][18][21] However, their main drawback is a high sensitivity to the rs6971 polymorphism, which significantly impacts their binding affinity.[2][4][21]

The choice between this compound and a second-generation ligand depends on the specific research question and study population. If genotyping is feasible and the study can accommodate the exclusion or separate analysis of different binder groups, a second-generation ligand may provide a better signal. If genotyping is not possible or if the study population has a high prevalence of low-affinity binders, this compound may be a more suitable option despite its lower signal-to-noise ratio.[22]

Troubleshooting Guides

Issue 1: High Variability in In Vitro Binding Assays
Potential Cause Troubleshooting Steps
Inconsistent Tissue/Cell Preparation Ensure uniform homogenization and protein concentration across all samples. Use a standardized protocol for membrane preparation.
Inaccurate Radioligand Concentration Verify the concentration and specific activity of the [³H]this compound stock solution. Perform regular quality control checks.
Suboptimal Incubation Conditions Optimize incubation time and temperature to ensure equilibrium is reached. A typical condition is 1 hour at 37°C.[5]
Inefficient Separation of Bound and Free Ligand Ensure rapid and complete filtration and washing to minimize dissociation of the ligand-receptor complex.
High Non-Specific Binding Include appropriate controls with a saturating concentration of unlabeled this compound (e.g., 20 µM) to accurately determine non-specific binding.[5]
Issue 2: Poor Signal-to-Noise Ratio in ¹¹C-PK 11195 PET Imaging
Potential Cause Troubleshooting Steps
Low TSPO Expression in Region of Interest Consider if the expected level of TSPO expression is sufficient for detection with this compound. Second-generation ligands may be more sensitive.[18]
High Plasma Protein Binding Measure the free fraction of the radioligand in plasma, especially in studies involving inflammatory conditions where AGP levels may be altered.[10]
Metabolite Contamination Use a metabolite-corrected arterial input function for kinetic modeling to account for the contribution of radiolabeled metabolites to the brain signal.[15]
Inappropriate Data Analysis Compare different kinetic models (e.g., 1-tissue vs. 2-tissue compartment model) to determine the best fit for the data.[15] Use a validated method for reference region extraction, such as supervised clustering analysis.[17][20]

Quantitative Data Summary

Table 1: Binding Affinity of this compound and Second-Generation TSPO Ligands

LigandKd or Ki (nM)Species/TissueNotes
[³H]this compound 1.4Rat brainHigh affinity in vitro.[15]
4.3 - 6.6Human brainIn vitro measurements.[15]
29.25Human plateletsUsed as a comparator for other ligands.[5]
--INVALID-LINK---PK 11195 9.3 ± 0.5Potent TSPO radiotracer.[18]
[¹¹C]PBR28 0.22 ± 0.03High affinity, but binding is affected by rs6971 polymorphism.[19]
[¹¹C]DAA1106 0.04 ± 0.00Rat brainSignificantly higher affinity than this compound.[8]
0.18 ± 0.02Monkey brain[8]
AC-5216 0.297Rat brainHigher affinity than this compound.[8]

Table 2: Comparison of this compound and a Second-Generation Ligand ([¹¹C]DPA-713)

Parameter--INVALID-LINK---PK 11195[¹¹C]DPA-713 (High-Affinity Binders)Reference
Binding Potential (BPND) 0.757.3[7]
Sensitivity to rs6971 Polymorphism No significant sensitivity reported in this study.Significant sensitivity.[7]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay with [³H]this compound

This protocol is adapted from Owen et al. and is suitable for determining the binding characteristics of TSPO in membrane preparations.[5]

  • Membrane Preparation: Homogenize tissue or cells in an appropriate buffer (e.g., 50 mM Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In test tubes, combine:

    • 250 µL of the test compound (or buffer for total binding)

    • 200 µL of the membrane suspension (final protein concentration to be optimized)

    • 50 µL of [³H]this compound solution (e.g., 10 nM final concentration)

  • Non-Specific Binding: For determining non-specific binding, replace the test compound with a high concentration of unlabeled this compound (e.g., 20 µM).

  • Incubation: Incubate the tubes for 1 hour at 37°C.[5]

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters (e.g., Whatman GF/B) and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform saturation or competition analysis to determine Bmax, Kd, or Ki values.

Protocol 2: ¹¹C-PK 11195 PET Imaging and Data Analysis

This is a general workflow for a human brain PET study.

  • Radioligand Synthesis: Synthesize --INVALID-LINK---PK 11195 with high radiochemical purity (>98%) and specific activity.[15]

  • Subject Preparation: Position the subject in the PET scanner. An arterial line is inserted for blood sampling to generate a metabolite-corrected arterial input function.

  • PET Scan Acquisition:

    • Perform a transmission scan for attenuation correction.

    • Inject a bolus of --INVALID-LINK---PK 11195 intravenously (e.g., 302 ± 33 MBq).[15]

    • Acquire dynamic emission data for 60-90 minutes.[15][20]

  • Arterial Blood Sampling: Collect arterial blood samples at scheduled time points throughout the scan.[15]

  • Plasma and Metabolite Analysis: Separate plasma from whole blood and analyze for the fraction of unchanged parent radioligand, typically using HPLC.[15]

  • Image Reconstruction and Analysis:

    • Reconstruct dynamic PET images with corrections for attenuation, scatter, and decay.

    • Co-register PET images with anatomical MRI scans for delineation of regions of interest (ROIs).

    • Generate time-activity curves (TACs) for each ROI.

  • Kinetic Modeling:

    • Use the metabolite-corrected arterial input function and the tissue TACs to fit a kinetic model (e.g., a two-tissue compartment model is often preferred for --INVALID-LINK---PK 11195).[15]

    • The primary outcome measure is often the total distribution volume (VT), which is proportional to the density of available TSPO sites.[15]

    • Alternatively, reference region models can be used to estimate the binding potential (BPND), though finding a suitable reference region is challenging.[9][20]

Visualizations

TSPO_Signaling_Pathway cluster_mito Mitochondrion OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane TSPO TSPO VDAC VDAC TSPO->VDAC interacts P450scc P450scc TSPO->P450scc Cholesterol_Transport Cholesterol Transport ANT ANT VDAC->ANT interacts Pregnenolone Pregnenolone P450scc->Pregnenolone PK11195 This compound PK11195->TSPO binds Cholesterol Cholesterol Cholesterol->TSPO transport Steroid_Synthesis Steroid Synthesis Pregnenolone->Steroid_Synthesis ...

Caption: Simplified signaling pathway of TSPO in steroidogenesis.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_quant Quantification Tissue Tissue/Cell Sample Homogenize Homogenization & Centrifugation Tissue->Homogenize Membranes Membrane Suspension Homogenize->Membranes Incubate Incubate Membranes with [³H]this compound & Test Compound Membranes->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Data Analysis (Bmax, Kd, Ki) Count->Analyze

Caption: Workflow for an in vitro [³H]this compound binding assay.

Troubleshooting_Decision_Tree cluster_invitro In Vitro cluster_invivo In Vivo (PET) start High Variability in This compound Results q1 In Vitro or In Vivo? start->q1 q2 Check Protocol Consistency (Tissue Prep, Incubation) q1->q2 In Vitro q5 Assess Data Analysis (Kinetic Model, Ref. Region) q1->q5 In Vivo q3 Validate Reagents (Radioligand Purity) q2->q3 q4 Optimize Non-Specific Binding Definition q3->q4 q6 Consider Genotyping (rs6971 Polymorphism) q5->q6 q7 Account for Plasma Protein Binding & Metabolites q6->q7

References

Validation & Comparative

A Comparative Guide to TSPO PET Imaging Radioligands: PK 11195 versus PBR28

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 18-kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a key biomarker for neuroinflammation. Its upregulation in activated microglia and astrocytes makes it a valuable target for in vivo imaging using Positron Emission Tomography (PET). For decades, [¹¹C]-(R)-PK 11195 has been the prototypical radioligand for this purpose. However, the development of second-generation tracers, such as [¹¹C]PBR28, has offered significant improvements. This guide provides an objective comparison of PK 11195 and PBR28, supported by experimental data, to aid researchers in selecting the appropriate radioligand for their studies.

Performance Comparison

PBR28 and other second-generation TSPO radioligands were developed to overcome the limitations of this compound, namely its low signal-to-noise ratio due to high nonspecific binding and poor brain permeability.[1][2][3] PBR28 exhibits higher affinity for TSPO and lower lipophilicity compared to this compound, resulting in a superior specific signal and more favorable imaging properties.[4][5][6] However, a critical factor to consider with PBR28 and other second-generation tracers is their sensitivity to a single nucleotide polymorphism (rs6971) in the TSPO gene.[7][8] This polymorphism leads to three distinct binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[9][10] Consequently, genotyping of subjects is essential for the quantitative interpretation of PET studies using PBR28.[10][11] In contrast, the binding of this compound is not significantly affected by this polymorphism.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and PBR28 based on published experimental data.

Parameter[¹¹C]-(R)-PK 11195[¹¹C]PBR28References
Binding Affinity (Ki) ~9.3 nMHABs: <15 nM, MABs: two sites, LABs: >100 nM[3][12][13]
Binding Potential (BPND) in High-Affinity Binders 0.81.2[14][15]
Specific Binding in Monkey Brain ~50% of total uptake>90% of total uptake[16]
In Vivo Specific Binding Comparison (Monkey Brain) ~80-fold lower than [¹¹C]PBR28Significantly higher than [¹¹C]-(R)-PK 11195[16][17]
Signal-to-Noise Ratio LowHigh[1][6]
Influence of TSPO Polymorphism (rs6971) NegligibleSignificant (three binding phenotypes)[1][7][9]

Experimental Protocols

General TSPO PET Imaging Protocol

A typical dynamic PET study for TSPO imaging involves the following steps:

  • Subject Preparation: Subjects are positioned in the PET scanner. For quantitative analysis requiring an arterial input function, an arterial line is placed for blood sampling.

  • Radiotracer Injection: A bolus of the radiolabeled tracer ([¹¹C]-(R)-PK 11195 or [¹¹C]PBR28) is injected intravenously.

  • Dynamic PET Scan: A dynamic emission scan of 90-120 minutes is initiated simultaneously with the injection.[10][18]

  • Arterial Blood Sampling: If required, arterial blood is sampled throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma, which serves as the input function for kinetic modeling.[18][19]

  • Image Reconstruction: The acquired PET data are reconstructed into a series of time frames, corrected for attenuation and scatter.[18]

  • Data Analysis: The time-activity curves from regions of interest are analyzed using pharmacokinetic models (e.g., two-tissue compartmental model) to estimate parameters such as the total distribution volume (VT), which is proportional to TSPO density.[10][18]

Radiosynthesis
  • [¹¹C]-(R)-PK 11195: Synthesized with high radiochemical purity (>98%).[16]

  • [¹¹C]PBR28: Synthesized according to previously published methods with high radiochemical purity (>99%).[16]

Visualizations

TSPO Signaling Pathway

The translocator protein is located on the outer mitochondrial membrane and is involved in several cellular processes, including cholesterol transport, steroidogenesis, and apoptosis.[20][21][22] It forms a complex with other mitochondrial proteins, such as the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT), which are components of the mitochondrial permeability transition pore (mPTP).[20]

TSPO_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Processes Cellular Processes TSPO TSPO VDAC VDAC TSPO->VDAC interacts Cholesterol Cholesterol Transport TSPO->Cholesterol Steroidogenesis Steroidogenesis TSPO->Steroidogenesis Neuroinflammation Neuroinflammation (Microglial Activation) TSPO->Neuroinflammation upregulated in mPTP mPTP VDAC->mPTP component of ANT ANT ANT->mPTP component of Apoptosis Apoptosis mPTP->Apoptosis

Caption: Simplified diagram of the TSPO signaling pathway and associated cellular functions.

Experimental Workflow for TSPO PET Imaging

The following diagram illustrates the typical workflow for a clinical or preclinical TSPO PET imaging study.

Experimental_Workflow cluster_Preparation Preparation cluster_Imaging Imaging Procedure cluster_Analysis Data Analysis Genotyping Subject Genotyping (for PBR28) Injection IV Injection of Radiotracer Genotyping->Injection Radiosynthesis Radiotracer Synthesis ([¹¹C]PK11195 or [¹¹C]PBR28) Radiosynthesis->Injection PET_Scan Dynamic PET Scan (90-120 min) Injection->PET_Scan Blood_Sampling Arterial Blood Sampling (optional) PET_Scan->Blood_Sampling Reconstruction Image Reconstruction PET_Scan->Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., 2-TCM) Blood_Sampling->Kinetic_Modeling Reconstruction->Kinetic_Modeling Quantification Quantification of TSPO Binding (VT or BPND) Kinetic_Modeling->Quantification

Caption: Standard experimental workflow for a quantitative TSPO PET imaging study.

Decision Framework: Choosing Between this compound and PBR28

The selection of the appropriate radioligand depends on the specific research question and available resources. This diagram outlines the key considerations.

Decision_Framework cluster_Considerations Key Considerations cluster_Outcomes Radioligand Choice Start Start: Select TSPO Radioligand Polymorphism Is genotyping for rs6971 feasible? Start->Polymorphism Signal Is a high signal-to-noise ratio critical? Polymorphism->Signal Yes PK11195 Use this compound Polymorphism->PK11195 No Comparison Need for comparison with legacy this compound data? Signal->Comparison No PBR28 Use PBR28 Signal->PBR28 Yes Comparison->PBR28 No Comparison->PK11195 Yes

Caption: Decision-making framework for selecting between this compound and PBR28.

References

A Comparative Guide to PK 11195 and FEPPA for Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of neuroinflammation imaging, the choice of a suitable radioligand for the 18 kDa translocator protein (TSPO) is critical. This guide provides an objective comparison of the first-generation ligand, --INVALID-LINK---PK11195, and the second-generation ligand, [18F]FEPPA, offering a comprehensive overview of their performance characteristics supported by experimental data.

The translocator protein (TSPO), located on the outer mitochondrial membrane of glial cells, is a key biomarker for neuroinflammation.[1][2][3][4] Its expression is significantly upregulated in activated microglia and reactive astrocytes in response to various pathological insults in the central nervous system (CNS).[1][3][4] Positron Emission Tomography (PET) imaging using TSPO-targeted radioligands allows for the in vivo visualization and quantification of these neuroinflammatory processes.[3][4]

--INVALID-LINK---PK11195 was one of the first and most widely used radioligands for imaging TSPO.[5][6] However, its utility has been hampered by several limitations, including a low signal-to-noise ratio due to high nonspecific binding and its high lipophilicity.[5][7] This prompted the development of second-generation TSPO radioligands, such as [18F]FEPPA, which were designed to overcome these drawbacks.[5][8]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for PK 11195 and FEPPA, providing a clear comparison of their binding affinities and imaging characteristics.

RadioligandBinding Affinity (Ki)Key Characteristics
--INVALID-LINK---PK11195 ~1.29 - 9.3 nM[9][10]First-generation ligand, high nonspecific binding, low signal-to-noise ratio.[5][7]
[18F]FEPPA ~0.07 - 0.5 nM (High-Affinity Binders)[5][9]Second-generation ligand, improved signal-to-noise ratio, binding is affected by the rs6971 polymorphism in the TSPO gene.[5][10][11]

Table 1: Binding Affinity of this compound and FEPPA for TSPO.

The binding affinity of FEPPA is notably influenced by a single nucleotide polymorphism (rs6971) in the TSPO gene, which results in different binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[5][10][11] This genetic variation must be considered when conducting studies with FEPPA. In contrast, this compound binding is not significantly affected by this polymorphism.

RadioligandSignal-to-Noise RatioPrimary AdvantagesPrimary Disadvantages
--INVALID-LINK---PK11195 Low[5][7]Well-characterized, extensive historical data.High nonspecific binding, poor signal-to-noise, rapid metabolism.[7][12]
[18F]FEPPA Improved[10][13]Higher affinity and improved signal-to-noise ratio compared to this compound.[10][13] Longer half-life of 18F allows for more flexible imaging protocols.Binding is dependent on the rs6971 polymorphism, requiring genetic screening of subjects.[10][11]

Table 2: Imaging Characteristics of this compound and FEPPA.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for PET imaging using --INVALID-LINK---PK11195 and [18F]FEPPA.

11C-PK11195 PET Imaging Protocol (Human Brain)
  • Radioligand Synthesis: --INVALID-LINK---PK11195 is synthesized from its precursor, (R)-N-desmethyl-PK11195, via methylation with [11C]methyl iodide.[14]

  • Subject Preparation: Subjects are positioned in the PET scanner, and a transmission scan is performed for attenuation correction.

  • Radioligand Administration: A bolus injection of up to 370 MBq of (R)-[11C]PK11195 is administered intravenously.[15]

  • PET Data Acquisition: A dynamic 3D PET scan of the brain is acquired for 60 minutes.[15][16][17]

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the arterial input function, which is crucial for kinetic modeling.

  • Data Analysis: Time-activity curves are generated for various regions of interest. Kinetic modeling, often using a two-tissue compartment model, is applied to estimate binding parameters such as the total distribution volume (VT).[18]

[18F]FEPPA PET Imaging Protocol (Human Brain)
  • Radioligand Synthesis: [18F]FEPPA is synthesized by nucleophilic substitution of a tosylated precursor with [18F]fluoride.[19]

  • Subject Preparation and Genotyping: Subjects are positioned in the PET scanner. Crucially, subjects should be genotyped for the rs6971 polymorphism to correctly interpret the binding data.[11]

  • Radioligand Administration: An intravenous bolus of approximately 185 MBq of [18F]FEPPA is injected.[20][21]

  • PET Data Acquisition: A continuous 3D dynamic PET scan is acquired for 120 minutes.[19][21]

  • Arterial Blood Sampling: An automated blood sampling system is used for the initial minutes, supplemented with manual arterial blood samples at later time points to determine the arterial input function.[21]

  • Data Analysis: Time-activity curves are generated, and two-tissue compartmental kinetic modeling is performed to quantify the total distribution volume (VT) as the primary outcome measure.[21]

Visualizing the Landscape of Neuroinflammation Imaging

The following diagrams illustrate the TSPO signaling pathway in the context of neuroinflammation and a typical experimental workflow for PET imaging studies.

TSPO_Signaling_Pathway TSPO Signaling in Neuroinflammation Injury Injury/Pathology ActivatedMicroglia Activated Microglia / Astrocytes Injury->ActivatedMicroglia Activation TSPO Upregulated TSPO Expression ActivatedMicroglia->TSPO Leads to MAPK MAPK Pathway TSPO->MAPK Interacts with NLRP3 NLRP3 Inflammasome TSPO->NLRP3 Modulates ROS ROS Production TSPO->ROS Influences Cytokines Cytokine Release MAPK->Cytokines NLRP3->Cytokines ROS->Cytokines PET_Workflow PET Imaging Experimental Workflow Subject Subject Recruitment (& Genotyping for FEPPA) Injection IV Radioligand Injection Subject->Injection Radioligand Radioligand Synthesis ([11C]PK11195 or [18F]FEPPA) Radioligand->Injection PETScan Dynamic PET Scan Acquisition Injection->PETScan Reconstruction Image Reconstruction PETScan->Reconstruction BloodSampling Arterial Blood Sampling KineticModeling Kinetic Modeling (e.g., 2-Tissue Compartment) BloodSampling->KineticModeling Reconstruction->KineticModeling Quantification Quantification of Binding (e.g., VT) KineticModeling->Quantification

References

A Comparative Guide to Alternatives for PK 11195 in TSPO Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the study of the 18kDa Translocator Protein (TSPO), the selection of an appropriate radioligand for binding assays is paramount. The prototypical ligand, [¹¹C]-(R)-PK 11195, has long been the standard but is hampered by significant limitations, including high nonspecific binding and a low signal-to-noise ratio, which can obscure subtle changes in TSPO expression.[1][2] This has spurred the development of second and third-generation ligands with improved properties. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most suitable tool for your research needs.

Performance Comparison of TSPO Ligands

The development of alternatives to PK 11195 has focused on enhancing binding affinity, reducing lipophilicity, and improving the signal-to-noise ratio for clearer imaging and more accurate quantification.[3] The following table summarizes the quantitative performance of key first, second, and third-generation TSPO ligands.

LigandGenerationRadiolabelBinding Affinity (Ki, nM)Key Characteristics
[¹¹C]-(R)-PK 11195 First¹¹C9.3[4][5]High lipophilicity, low signal-to-noise ratio, high nonspecific binding.[1][2] Not significantly affected by the rs6971 SNP.[6]
[¹¹C]PBR28 Second¹¹C0.68 (rat), 2.5 (human)[7]Higher affinity and improved signal-to-noise ratio compared to this compound.[7][8] Binding is highly sensitive to the rs6971 polymorphism.[9]
[¹⁸F]DPA-714 Second¹⁸F7.0[4][5]Higher binding potential and lower nonspecific binding than this compound.[10][11] Longer half-life of ¹⁸F is advantageous for clinical studies.[3][4] Binding is sensitive to the rs6971 polymorphism.[12]
[¹¹C]DAA1106 Second¹¹C0.043 (rat), 0.188 (monkey)[9][13]High affinity and selectivity.[13] Binding is sensitive to the rs6971 polymorphism.[12]
[¹⁸F]GE-180 Third¹⁸FNot explicitly foundDesigned to have low sensitivity to the rs6971 SNP.[6][9] Shows a better signal-to-noise ratio than [¹¹C]-(R)-PK11195.[14][15]
[¹¹C]ER176 Third¹¹CNot explicitly foundDeveloped to combine high specific signal with low sensitivity to the rs6971 SNP.[9]

Note: Binding affinities can vary depending on the tissue and species used in the assay.

The Challenge of Genetic Variation: The rs6971 Polymorphism

A significant factor in the utility of second-generation TSPO ligands is their sensitivity to a common single nucleotide polymorphism (SNP), rs6971, in the TSPO gene.[12][16] This polymorphism results in an alanine to threonine substitution at position 147 (A147T) and leads to three distinct binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[12] Individuals who are homozygous for the alanine allele (Ala/Ala) are HABs, heterozygotes (Ala/Thr) are MABs, and those homozygous for the threonine allele (Thr/Thr) are LABs.[12] This genetic variation can lead to significant inter-individual variability in binding, complicating the interpretation of results in clinical studies.[12] First-generation ligand [¹¹C]-(R)-PK 11195 is notably less affected by this polymorphism.[6] The development of third-generation ligands, such as [¹⁸F]GE-180 and [¹¹C]ER176, aims to overcome this limitation by providing high-affinity binding across all genotypes.[6][9]

Experimental Protocols: A Guide to TSPO Binding Assays

The following provides a generalized methodology for a competitive radioligand binding assay to determine the affinity of a test compound for TSPO.

1. Membrane Preparation:

  • Tissues (e.g., brain, kidney, or cells expressing TSPO) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a radiolabeled TSPO ligand (e.g., [³H]this compound).

    • A range of concentrations of the unlabeled test compound.

    • The prepared membrane suspension.

  • Nonspecific binding is determined in the presence of a high concentration of an unlabeled standard TSPO ligand (e.g., 10 µM this compound).

  • Total binding is determined in the absence of any unlabeled ligand.

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.

3. Separation and Detection:

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • The filters are washed with cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the nonspecific binding from the total binding.

  • The data are then analyzed using a nonlinear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibition constant) value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Landscape: TSPO Signaling and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

TSPO_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects TSPO TSPO VDAC VDAC TSPO->VDAC interacts P450scc P450scc TSPO->P450scc delivers Cholesterol Apoptosis Apoptosis TSPO->Apoptosis regulates Neuroinflammation Neuroinflammation TSPO->Neuroinflammation modulates ROS_Production ROS Production TSPO->ROS_Production influences Cell_Proliferation Cell Proliferation TSPO->Cell_Proliferation affects ANT ANT VDAC->ANT interacts Pregnenolone Pregnenolone P450scc->Pregnenolone converts Cholesterol_in Cholesterol Cholesterol_in->TSPO transport Steroidogenesis Steroidogenesis Pregnenolone->Steroidogenesis

TSPO Signaling Pathways

The translocator protein (TSPO) is a multifaceted protein primarily located on the outer mitochondrial membrane.[16] Its best-characterized function is its role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids (steroidogenesis).[17] TSPO is also implicated in a variety of other cellular processes, including the regulation of apoptosis, modulation of neuroinflammation, and influencing the production of reactive oxygen species (ROS).[13] Its upregulation in activated microglia and astrocytes has made it a key biomarker for neuroinflammation.[9]

TSPO_Binding_Assay_Workflow start Start: Tissue/Cell Homogenization membrane_prep Membrane Preparation (Centrifugation) start->membrane_prep binding_assay Competitive Binding Assay (Radioligand + Test Compound + Membranes) membrane_prep->binding_assay incubation Incubation to Equilibrium binding_assay->incubation filtration Rapid Filtration (Separation of Bound and Free Ligand) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End: Determine Binding Affinity analysis->end

TSPO Binding Assay Workflow

The workflow for a typical TSPO binding assay begins with the preparation of membranes from a tissue or cell source rich in TSPO. This is followed by a competitive binding experiment where a radiolabeled ligand and a range of concentrations of an unlabeled test compound compete for binding to the TSPO in the membrane preparation. After incubation, the bound and free radioligand are separated, and the amount of bound radioactivity is quantified. Finally, the data is analyzed to determine the binding affinity (Ki) of the test compound.

References

Validating PK 11195 Binding Specificity: A Comparative Guide to Blocking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specific binding of a ligand to its target is paramount. This guide provides a comprehensive comparison of blocking studies to validate the binding specificity of PK 11195 to the 18 kDa translocator protein (TSPO), also known as the peripheral benzodiazepine receptor (PBR).

This compound is a widely utilized isoquinoline carboxamide ligand for imaging and quantifying TSPO, a protein upregulated in activated microglia and astrocytes, making it a key biomarker for neuroinflammation.[1] Blocking studies, a cornerstone of receptor pharmacology, are essential to confirm that the observed binding of a radiolabeled ligand like this compound is indeed to its intended target. This is achieved by demonstrating that the binding can be competitively inhibited by other known TSPO ligands.

This guide will delve into the experimental data from such studies, compare the binding affinities of this compound with alternative TSPO ligands, and provide detailed protocols for conducting these critical validation experiments.

Comparative Binding Affinities of TSPO Ligands

Blocking studies rely on the principle of competitive binding, where an unlabeled ligand (the "blocker" or "competitor") competes with a radiolabeled ligand for the same binding site on a target protein. The potency of a competitor is typically expressed as its inhibitory constant (Ki) or the concentration required to inhibit 50% of the specific binding of the radioligand (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

The following table summarizes the binding affinities of this compound and several alternative TSPO ligands, often referred to as "second-generation" or "challenger" ligands, determined through competitive binding assays using radiolabeled this compound ([³H]this compound).

CompoundAlternative NamesKi (nM)IC50 (nM)Reference
This compound (R)-PK 111952.9 - 9.3~10[2]
PBR28 0.68 - 2.5~6[1]
DPA-714 7.0-[2]
FEPPA -~1.5
GE-180 -~2.1

Note: Ki and IC50 values can vary depending on the experimental conditions, such as tissue source and assay methodology.

Experimental Workflow for a Competitive Binding (Blocking) Study

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to validate the specificity of this compound binding.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation cluster_3 Detection & Analysis A Prepare tissue/cell homogenate expressing TSPO F Incubate homogenate with radioligand and varying concentrations of competitor A->F B Prepare radioligand ([³H]this compound) solution B->F C Prepare serial dilutions of unlabeled competitor (e.g., PBR28, DPA-714) C->F D Prepare buffer for total binding (no competitor) D->F E Prepare buffer for non-specific binding (excess unlabeled ligand) E->F G Separate bound from free radioligand via vacuum filtration F->G H Quantify radioactivity of bound ligand using a scintillation counter G->H I Plot specific binding vs. competitor concentration H->I J Determine IC50 and calculate Ki I->J

Competitive binding assay workflow.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a step-by-step guide for performing a competitive binding assay to validate the specificity of [³H]this compound binding to TSPO.

Materials:

  • Tissue or cells expressing TSPO (e.g., brain tissue homogenates, cultured microglia)

  • Radioligand: [³H]this compound

  • Unlabeled competitor ligands (e.g., PBR28, DPA-714, or unlabeled this compound for homologous competition)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Scintillation cocktail

  • Glass fiber filters

  • Vacuum filtration apparatus

  • Scintillation counter

  • 96-well plates

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Add assay buffer.

      • Non-specific Binding: Add a high concentration of an unlabeled TSPO ligand (e.g., 10 µM unlabeled this compound) to saturate all specific binding sites.

      • Competitive Binding: Add serial dilutions of the competitor ligand (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation:

    • Add the radioligand ([³H]this compound) to all wells at a final concentration typically at or below its Kd value (e.g., 1-5 nM).

    • Add the prepared membrane suspension to all wells.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly terminate the incubation by vacuum filtering the contents of each well through glass fiber filters.

    • Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the competitor concentration.

  • Determine IC50:

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

Blocking studies are an indispensable tool for validating the binding specificity of ligands like this compound. By demonstrating competitive displacement with other known TSPO ligands, researchers can confidently attribute the observed binding signal to the intended target. The data presented in this guide highlights the comparable and, in some cases, superior binding affinities of second-generation TSPO ligands, offering valuable alternatives for researchers. The provided experimental protocol offers a robust framework for conducting these essential validation experiments in the laboratory.

References

A Comparative Guide to Microglia Quantification: Immunohistochemistry vs. PK 11195

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying microglia is crucial for understanding neuroinflammation and evaluating the efficacy of novel therapeutics. This guide provides an objective comparison between two widely used methods: Immunohistochemistry (IHC) with microglial-specific markers and the use of the radioligand PK 11195. We will delve into their principles, provide experimental data and protocols, and visually represent key workflows.

Immunohistochemistry (IHC) for Microglia Quantification

Immunohistochemistry is a powerful ex vivo technique that allows for the visualization of specific proteins in tissue sections using antibodies. It is a cornerstone for assessing microglial density, morphology, and activation states at a specific time point.

Principle of IHC

IHC relies on the highly specific binding of an antibody to its target antigen within preserved tissue. This interaction is then visualized using a detection system, which can be chromogenic (producing a colored precipitate) or fluorescent (using a fluorophore-conjugated secondary antibody). For microglia, antibodies targeting proteins expressed on their cell surface or within their cytoplasm are used.[1]

Common IHC Markers for Microglia:

  • Iba1 (Ionized calcium-binding adapter molecule 1): This is the most widely used marker for microglia.[2] It is expressed by both resting and activated microglia, as well as by peripheral macrophages.[2][3] While not exclusive to microglia, its upregulation is often used as a measure of microglial reactivity.[2]

  • TMEM119 (Transmembrane protein 119): Considered a specific marker for homeostatic, resting microglia in the central nervous system (CNS).[4] Its primary advantage is its ability to distinguish resident microglia from infiltrating blood-derived macrophages, which do not express TMEM119.[2][4] However, some studies suggest its expression decreases in activated microglia, and it may not label all microglia under certain pathological conditions.[5][6]

  • P2Y12: This purinergic receptor is another highly specific marker for homeostatic microglia.[7] Its expression is downregulated when microglia become activated, particularly in disease states like Alzheimer's.[7][8] Co-staining with Iba1 can help differentiate between homeostatic (Iba1+/P2Y12+) and activated (Iba1+/P2Y12-) microglial phenotypes.[9]

Experimental Workflow

The general workflow for IHC involves tissue preparation, antigen retrieval, antibody incubation, and signal detection, followed by imaging and analysis.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_analysis Imaging & Analysis Tissue_Collection Tissue Collection (Perfusion & Fixation) Sectioning Tissue Sectioning (Cryostat/Vibratome) Tissue_Collection->Sectioning Mounting Mounting on Slides Sectioning->Mounting Antigen_Retrieval Antigen Retrieval (Optional, e.g., heat-induced) Mounting->Antigen_Retrieval Blocking Blocking (e.g., Normal Goat Serum) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (e.g., Rabbit anti-Iba1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (e.g., Goat anti-Rabbit-Alexa488) Primary_Ab->Secondary_Ab Imaging Microscopy (Confocal/Fluorescence) Secondary_Ab->Imaging Quantification Image Analysis (Cell Counting, Morphology) Imaging->Quantification

Fig 1. A typical workflow for immunohistochemical staining of microglia.
Data Quantification Methods

Quantitative analysis of IHC data can provide objective measures of microglial changes.[2]

Quantification MethodDescriptionSoftware/Tools
Cell Counting Manual or automated counting of Iba1-positive cells within a defined region of interest (ROI) to determine cell density.[10]ImageJ/Fiji, ViewPoint[10]
Staining Intensity Densitometric measurement of the signal intensity, which can correlate with the level of protein expression (e.g., increased Iba1 in activated microglia).[10]ImageJ/Fiji[10]
Morphological Analysis Quantifies changes in cell shape, such as ramification, complexity, and cell body size, which are hallmarks of microglial activation.[2][11]ImageJ plugins (AnalyzeSkeleton, FracLac), Sholl analysis.[11][12]

This compound for Microglia Quantification

(R)-[11C]this compound is the prototypical radioligand used to detect and quantify neuroinflammation in vivo using Positron Emission Tomography (PET) and ex vivo or in vitro using autoradiography.

Principle of this compound Binding

This compound binds to the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[13] TSPO is located on the outer mitochondrial membrane and its expression is significantly upregulated in activated microglia and, to some extent, reactive astrocytes during neuroinflammatory processes.[14] Therefore, increased this compound binding is considered a sensitive marker of neuroinflammation and glial activation.[14][15]

PK11195_Mechanism cluster_cell Activated Microglia cluster_membrane Outer Mitochondrial Membrane Mitochondrion Mitochondrion TSPO TSPO (Translocator Protein) Signal Detectable Signal (PET or Autoradiography) TSPO->Signal Generates PK11195 Radiolabeled this compound PK11195->TSPO Binds to

Fig 2. Mechanism of this compound binding to TSPO on activated microglia.
Methods of Detection

  • Positron Emission Tomography (PET): By labeling this compound with a positron-emitting isotope like Carbon-11 ([11C]), it can be administered to living subjects to visualize and quantify TSPO expression in the brain over time. This allows for non-invasive, longitudinal studies of neuroinflammation.[13][16]

  • Autoradiography: This technique is used on ex vivo or in vitro tissue sections. The tissue is incubated with a radioisotope-labeled this compound (e.g., [3H]PK11195). The tissue is then exposed to a film or phosphor screen to create an image showing the distribution and density of TSPO binding sites.[17][18] This method provides higher spatial resolution than PET.

Comparative Analysis: IHC vs. This compound

The choice between IHC and this compound depends entirely on the experimental question, required resolution, and whether the assessment needs to be performed in living subjects.

Comparison_Logic Start Microglia Quantification IHC Immunohistochemistry (IHC) Start->IHC PK11195 This compound Start->PK11195 IHC_Attr1 Ex Vivo / In Vitro IHC->IHC_Attr1 IHC_Attr2 High Spatial Resolution (Single-cell level) IHC->IHC_Attr2 IHC_Attr3 Detailed Morphological Data IHC->IHC_Attr3 IHC_Attr4 High Specificity (with markers like TMEM119) IHC->IHC_Attr4 IHC_Attr5 Endpoint Analysis IHC->IHC_Attr5 PK_Attr1 In Vivo (PET) & Ex Vivo (Autoradiography) PK11195->PK_Attr1 PK_Attr2 Lower Spatial Resolution (Regional level) PK11195->PK_Attr2 PK_Attr3 Measures Glial Activation (TSPO) PK11195->PK_Attr3 PK_Attr4 Binds to Astrocytes as well PK11195->PK_Attr4 PK_Attr5 Longitudinal Studies Possible PK11195->PK_Attr5

Fig 3. Core characteristics of IHC and this compound for microglia studies.
Quantitative Data Summary

FeatureImmunohistochemistry (IHC)This compound
Method Type Ex vivo / In vitro histological stainingIn vivo imaging (PET); Ex vivo / In vitro binding (Autoradiography)
Primary Target Specific microglial proteins (e.g., Iba1, TMEM119, P2Y12)Translocator Protein (TSPO) on mitochondria
Specificity High for microglia (using TMEM119/P2Y12). Iba1 also labels macrophages.[2][3]Labels activated microglia and reactive astrocytes.[14]
Resolution High (sub-cellular)Low to Medium (PET: ~4-6 mm; Autoradiography: ~50-100 µm)
Quantification Cell density, protein expression intensity, detailed morphological parameters (ramification, cell body size).[10]Binding potential (PET), specific binding density (fmol/mg tissue) (Autoradiography).[18][19]
Key Advantage Provides detailed morphological and cellular context.Enables longitudinal, non-invasive assessment of neuroinflammation in living subjects (PET).
Key Limitation Endpoint analysis only; requires tissue collection.Lower resolution; lacks single-cell detail; TSPO is not exclusive to microglia.
Typical Application Post-mortem analysis of disease pathology; detailed cellular response to treatment in animal models.Clinical trials tracking neuroinflammation; longitudinal studies of disease progression in animal models.

A study in a mouse model of Alzheimer's disease found that in vivo--INVALID-LINK---PK11195 retention measured by microPET correlated significantly with the abundance of Iba1-stained microglia quantified by IHC (r = 0.7690, p = 0.0433).[13] Similarly, ex vivo--INVALID-LINK---PK11195 binding also showed a strong positive correlation with Iba1-stained microglia (r = 0.9657, p = 0.0017), but not with GFAP-stained astrocytes.[13] This demonstrates that while the techniques are different, the data they generate can be highly correlated and complementary.

Experimental Protocols

Protocol 1: Immunohistochemistry for Iba1

This is a standard protocol for fluorescent IHC adapted from multiple sources.[1][20][21]

  • Tissue Preparation:

    • Perfuse animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by sinking it in 30% sucrose in PBS.

    • Section the brain into 30-50 µm sections using a cryostat or vibratome.

  • Staining:

    • Wash free-floating sections 3 times for 5-10 minutes each in PBS.[22]

    • Permeabilization & Blocking: Incubate sections for 1-2 hours at room temperature in a blocking solution (e.g., 3% Normal Goat Serum with 0.3-0.5% Triton X-100 in PBS) to reduce non-specific antibody binding.[20][22]

    • Primary Antibody: Incubate sections with rabbit anti-Iba1 primary antibody (e.g., 1:1000 dilution in blocking solution) for 24-48 hours at 4°C on a shaker.[21][22]

    • Wash sections 3 times for 10 minutes each in PBS.

    • Secondary Antibody: Incubate sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:500 dilution in blocking solution) for 2 hours at room temperature, protected from light.[21]

    • Wash sections 3 times for 10 minutes each in PBS.

    • (Optional) Counterstain with a nuclear stain like DAPI or Hoechst.

  • Mounting and Imaging:

    • Mount sections onto slides and coverslip with an anti-fade mounting medium.

    • Image using a confocal or fluorescence microscope.

Protocol 2: In Vitro Autoradiography with [3H]PK11195

This protocol is a generalized procedure for quantitative receptor autoradiography.[17][23]

  • Sectioning:

    • Rapidly freeze the brain tissue.

    • Using a cryostat, cut 20 µm thick sections and thaw-mount them onto gelatin-coated or specialized slides.[23]

    • Store slides at -80°C until use.

  • Incubation:

    • Bring slides to room temperature.

    • Pre-incubate slides in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes to rehydrate the tissue.[23][24]

    • Incubate the sections with a solution containing [3H]PK11195 (e.g., 1-5 nM) in assay buffer for 60-90 minutes at room temperature to reach equilibrium.[23]

    • For determining non-specific binding, a parallel set of slides is incubated with the radioligand plus a high concentration of unlabeled PK11195 (e.g., 10 µM).

  • Washing and Drying:

    • Rapidly wash the slides in ice-cold buffer (e.g., 3 washes, 2-5 minutes each) to remove unbound radioligand.[23]

    • Perform a final quick dip in ice-cold distilled water to remove buffer salts.

    • Dry the slides rapidly under a stream of cool, dry air.

  • Imaging:

    • Expose the dried slides to a tritium-sensitive phosphor screen or autoradiographic film, along with calibrated radioactive standards.[23]

    • Exposure time can range from days to weeks depending on the signal.

    • Scan the screen using a phosphorimager or develop the film. Image analysis software is then used to quantify the binding density in specific brain regions by comparing it to the standards.

Conclusion

Immunohistochemistry and this compound are not mutually exclusive; rather, they are complementary techniques that offer different insights into the role of microglia in health and disease.

  • Choose IHC when you need high-resolution, single-cell data on microglial morphology, density, and the expression of specific protein markers in a terminal study. It is the gold standard for detailed histopathological analysis.

  • Choose this compound PET for in vivo, longitudinal tracking of neuroinflammatory dynamics in preclinical models and human subjects. It is invaluable for monitoring disease progression and the response to therapy over time.

  • Choose this compound Autoradiography for a higher-resolution ex vivo quantification of TSPO binding that can be directly correlated with histological findings from adjacent tissue sections.

By understanding the strengths and limitations of each method, researchers can design more robust experiments and gain a more comprehensive understanding of microglial biology in the context of neurological disorders and drug development.

References

A Comparative Guide to PK 11195 PET and fMRI for Functional Neuroinflammation Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison between two prominent neuroimaging techniques used to investigate neuroinflammation: Positron Emission Tomography (PET) with the --INVALID-LINK---PK11195 radioligand and functional Magnetic Resonance Imaging (fMRI). Neuroinflammation is a critical process in a wide range of neurological disorders, and the ability to visualize and quantify it in vivo is essential for diagnosis, monitoring disease progression, and developing novel therapeutics. This document outlines the fundamental principles, comparative performance, and experimental protocols of each modality, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate imaging strategy.

Fundamental Principles and Mechanism of Action

The core difference between PK 11195 PET and fMRI lies in what they measure. This compound PET provides a direct, molecular signal of glial cell activation, whereas fMRI offers an indirect, downstream measure of the functional consequences of neuroinflammation.

This compound PET: This technique utilizes the radioligand --INVALID-LINK---PK11195, which selectively binds to the 18 kDa Translocator Protein (TSPO). TSPO, formerly known as the peripheral benzodiazepine receptor, is located on the outer mitochondrial membrane of glial cells, particularly microglia and astrocytes. In the healthy brain, TSPO expression is low. However, in response to injury or disease, microglia become activated, leading to a significant upregulation of TSPO expression. Therefore, the accumulation of --INVALID-LINK---PK11195 in specific brain regions, as detected by the PET scanner, serves as a direct biomarker of microglial activation and neuroinflammation.

fMRI: Functional MRI does not directly measure a specific molecular marker of inflammation. Instead, it typically measures the Blood-Oxygen-Level-Dependent (BOLD) signal, which reflects localized changes in blood flow and oxygenation. The principle is that neuronal activity requires energy, leading to an increase in cerebral blood flow that exceeds the oxygen consumption rate, resulting in a higher ratio of oxygenated to deoxygenated hemoglobin and an increased BOLD signal. The link to neuroinflammation is indirect; inflammatory processes involving activated glia can alter neurovascular coupling, synaptic activity, and local metabolism, thereby modulating the BOLD signal. Resting-state fMRI metrics, such as functional connectivity and the fractional amplitude of low-frequency fluctuations (fALFF), have been correlated with neuroinflammatory states.

G cluster_0 Neuroinflammatory Cascade cluster_1 Functional Consequences Pathology Pathology / Injury Microglia_Activation Microglial Activation Pathology->Microglia_Activation TSPO_Upregulation TSPO Upregulation (Outer Mitochondrial Membrane) Microglia_Activation->TSPO_Upregulation NVC_Alteration Altered Neurovascular Coupling & Metabolism Microglia_Activation->NVC_Alteration Influences PK11195 [11C]PK11195 Binding TSPO_Upregulation->PK11195 Binds to PET_Signal PET Signal PK11195->PET_Signal Emits Positrons Hemodynamics Hemodynamic Changes (Blood Flow, Oxygenation) NVC_Alteration->Hemodynamics BOLD_Signal BOLD Signal Change Hemodynamics->BOLD_Signal

Caption: Signaling pathways for this compound PET and fMRI.

Comparative Performance and Characteristics

The choice between this compound PET and fMRI depends on the specific research question, balancing the trade-offs between specificity, resolution, and the directness of the measurement. While this compound offers high molecular specificity, it is hampered by technical limitations, including a low signal-to-noise ratio. In contrast, fMRI provides superior spatial and temporal resolution but is non-specific, as the BOLD signal is influenced by all forms of neural activity, not just inflammation.

FeatureThis compound PETfMRI (BOLD)
Primary Target Translocator Protein (TSPO) on activated microglia/astrocytes.Changes in blood oxygenation and flow.
Directness Direct: Measures a specific molecular marker of glial activation.Indirect: Measures a downstream physiological effect influenced by neuroinflammation.
Specificity High for TSPO. Reflects a specific cellular state (glial activation).Low for neuroinflammation. Confounded by general neuronal activity and vascular effects.
Spatial Resolution Moderate (~4-6 mm).High (~1-3 mm).
Temporal Resolution Low (minutes to hours for tracer kinetics).High (seconds).
Quantification Binding Potential (BP_ND), Standardized Uptake Value (SUV).Percent signal change, functional connectivity (Z-scores), fALFF.
Key Advantages High molecular specificity; direct link to a hallmark of neuroinflammation.Non-invasive (no radiation); high spatial and temporal resolution; provides functional network information.
Key Limitations Poor signal-to-noise ratio; high non-specific binding; limited brain entry; use of ionizing radiation.Non-specific signal; relies on intact neurovascular coupling; sensitive to motion and physiological noise.

Supporting Experimental Data

Simultaneous PET-fMRI studies have been instrumental in directly comparing these modalities and understanding the functional impact of neuroinflammation. These studies reveal a complex relationship where molecular changes detected by PET are associated with large-scale network disruptions measured by fMRI.

Study FocusKey FindingsReference
Alzheimer's Disease Increased [11C]PK11195 binding (neuroinflammation) in the posterior cingulate cortex was associated with increased task-related brain activity (fMRI BOLD signal), suggesting a compensatory mechanism. This link was independent of amyloid deposition.
Alzheimer's Disease Patients with higher [11C]PK11195 binding showed more widespread abnormal functional connectivity. The strength of this association between inflammation and disrupted connectivity correlated with the severity of cognitive deficits.
Chronic Pain While not using this compound, this study highlights fMRI's use in neuroinflammation, showing that resting-state fMRI metrics (fALFF) and MRS-derived metabolites (choline) can serve as non-invasive proxies for glial activity.
Animal Model (LPS) A direct comparison in a rat model of acute inflammation showed that the second-generation TSPO tracer [18F]GE-180 had a superior signal to --INVALID-LINK---PK11195, though both signals correlated with the presence of activated microglia and astrocytes.

Experimental Protocols

Detailed and standardized protocols are crucial for acquiring reliable and reproducible data. Below are representative methodologies for each technique.

11C-PK11195 PET Protocol

This protocol describes a typical dynamic PET scan with arterial blood sampling for full kinetic modeling.

  • Radiotracer Synthesis: --INVALID-LINK---PK11195 is synthesized via N-methylation of the desmethyl precursor using [11C]methyl iodide. Radiochemical purity should exceed 99%.

  • Subject Preparation: Subjects are positioned in the PET scanner. An arterial line is placed for blood sampling to measure the arterial input function.

  • Tracer Administration: A bolus injection of --INVALID-LINK---PK11195 (e.g., ~400 MBq) is administered intravenously over approximately 30 seconds.

  • Data Acquisition: A dynamic PET scan is acquired in 3D list mode for 60-75 minutes.

  • Arterial Blood Sampling: Timed arterial blood samples are taken frequently in the first few minutes and then at increasing intervals throughout the scan to measure whole blood and plasma radioactivity. High-performance liquid chromatography (HPLC) is used to determine the fraction of unchanged parent radioligand in plasma over time.

  • Image Reconstruction: PET data are reconstructed using an algorithm like Ordered Subset Expectation Maximization (OSEM), with corrections for attenuation (using a co-registered CT or MRI), scatter, and decay.

  • Data Analysis: Regional time-activity curves are generated. The total distribution volume (V_T) is calculated using kinetic models (e.g., a 2-tissue compartment model) with the metabolite-corrected arterial plasma curve as an input function. The binding potential (BP_ND) is then derived. Simpler methods, like calculating the Standardized Uptake Value (SUV), can be used but are less quantitative.

Resting-State fMRI (rs-fMRI) Protocol

This protocol outlines a typical rs-fMRI acquisition and analysis workflow to assess functional connectivity.

  • Subject Preparation: Subjects are instructed to lie still in the MRI scanner, remain awake, and keep their eyes open, often focusing on a fixation cross.

  • Data Acquisition:

    • Scanner: 3T MRI system.

    • Sequence: T2*-weighted echo-planar imaging (EPI) sequence to acquire BOLD images.

    • Parameters: Typical parameters include: Repetition Time (TR) = 2000-3000 ms; Echo Time (TE) = 25-35 ms; Flip Angle = 90°; Voxel Size = 3x3x3 mm³.

    • Duration: 5-10 minutes of continuous scanning.

    • A high-resolution T1-weighted anatomical scan is also acquired for registration purposes.

  • Data Preprocessing: A series of steps are applied to remove noise and artifacts:

    • Slice Timing Correction: Corrects for differences in acquisition time between slices.

    • Realignment: Corrects for subject head motion.

    • Co-registration: Aligns the functional data with the subject's anatomical scan.

    • Normalization: Warps the data to a standard brain template (e.g., MNI space).

    • Spatial Smoothing: Applies a Gaussian kernel (e.g., 6 mm FWHM) to increase the signal-to-noise ratio.

    • Nuisance Regression: Removes confounding signals from white matter, cerebrospinal fluid, and motion parameters.

    • Temporal Filtering: Applies a band-pass filter (e.g., 0.01-0.1 Hz) to isolate low-frequency fluctuations of interest.

  • Data Analysis:

    • Functional Connectivity: A seed-based correlation analysis is often performed. The average BOLD time series is extracted from a region of interest (the "seed"), and its correlation with the time series of all other brain voxels is calculated to generate a connectivity map.

G cluster_workflow Simultaneous PET-fMRI Experimental Workflow cluster_pet PET Data Processing cluster_fmri fMRI Data Processing Subject Subject Preparation (e.g., Cannulation) Scan Simultaneous PET/MRI Scan Subject->Scan PET_Recon Image Reconstruction (Attenuation Correction) Scan->PET_Recon fMRI_Pre Preprocessing (Motion Correction, etc.) Scan->fMRI_Pre PET_Model Kinetic Modeling (Arterial Input) PET_Recon->PET_Model PET_Map Parametric Map (e.g., BP_ND) PET_Model->PET_Map Analysis Multi-Modal Comparative Analysis PET_Map->Analysis fMRI_Stats Statistical Analysis (e.g., Connectivity) fMRI_Pre->fMRI_Stats fMRI_Map Functional Map (e.g., Z-score) fMRI_Stats->fMRI_Map fMRI_Map->Analysis

Caption: Workflow for a simultaneous PET-fMRI study.

Summary and Conclusion

This compound PET and fMRI are complementary, not competing, techniques for investigating neuroinflammation.

  • This compound PET offers high molecular specificity, providing a direct measure of microglial activation via TSPO binding. Despite its limitations, such as a poor signal-to-noise ratio, it remains a valuable tool for confirming the presence and extent of a core cellular component of neuroinflammation.

  • fMRI provides an indirect but functionally rich view of the brain. Its high spatiotemporal resolution allows for the characterization of large-scale network disruptions that may result from inflammation. However, its BOLD signal is not specific to inflammation and requires careful interpretation.

The most powerful approach is the integration of both modalities, often through simultaneous PET-fMRI. This allows researchers to directly link a specific molecular pathology (glial activation) to its functional consequences (altered brain network dynamics), providing a more complete and systems-level understanding of neuroinflammation in health and disease.

G cluster_pet This compound PET cluster_fmri fMRI Neuroinflammation Neuroinflammation Glial_Activation Glial Activation (Molecular Level) Neuroinflammation->Glial_Activation causes Network_Dysfunction Network Dysfunction (Systems Level) Neuroinflammation->Network_Dysfunction leads to PET_Direct Direct, Specific Measurement Glial_Activation->PET_Direct provides fMRI_Indirect Indirect, Non-Specific Measurement Network_Dysfunction->fMRI_Indirect provides

Caption: Logical relationship between the imaging modalities.

A Head-to-Head Comparison of TSPO Radioligands: PK 11195 versus DPA-713

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Neuroinflammation Imaging

The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation. Its expression is significantly upregulated in activated microglia and astrocytes, making it a valuable target for in vivo imaging using positron emission tomography (PET). For decades, [¹¹C]-(R)-PK11195 has been the prototypical radioligand for imaging TSPO. However, the development of second-generation ligands, such as [¹¹C]-DPA-713, has prompted a reevaluation of the optimal tools for neuroinflammation research. This guide provides an objective comparison of PK 11195 and DPA-713, supported by experimental data, to aid researchers in selecting the appropriate radioligand for their studies.

Quantitative Performance Metrics

The efficacy of a PET radioligand is determined by several key parameters, including its binding affinity, signal-to-noise ratio, and pharmacokinetic properties. DPA-713 generally exhibits superior performance across these metrics when compared to this compound.

Parameter[¹¹C]-(R)-PK11195[¹¹C]-DPA-713Key Advantage
Binding Affinity (Ki) ~9.3 nM[1]~4.7 nM[1][2]DPA-713
Binding Potential (BPND) ~0.75 - 0.8[3][4]~7.3[3][4]DPA-713
Signal-to-Noise Ratio Low[5]High[6][7]DPA-713
Lipophilicity (LogP) ~3.4[1]~2.4[1]DPA-713
Genotype Sensitivity Not significantly sensitive[3][8]Sensitive to rs6971 polymorphism[3][8]This compound (for genotype-independent studies)
Brain Metabolites PresentAccumulate over time[3][8]This compound (less confounding from metabolites)

Key Insights from the Data:

  • Higher Affinity and Signal: DPA-713 demonstrates a nearly two-fold higher binding affinity (lower Ki value) for TSPO compared to this compound.[1][2] This translates into a significantly greater specific binding signal in the brain. In human studies, the binding potential (BPND), a measure of specific binding, was found to be approximately 10-fold higher for [¹¹C]-DPA-713 than for [¹¹C]-(R)-PK11195.[3][4][8]

  • Improved Signal-to-Noise: The lower lipophilicity of DPA-713 contributes to reduced nonspecific binding in the brain, resulting in a superior signal-to-noise ratio compared to the more lipophilic this compound.[1][9] This is a critical advantage for accurately delineating areas of neuroinflammation.

  • Genotype Dependency: A significant consideration for second-generation TSPO ligands like DPA-713 is their sensitivity to the rs6971 single nucleotide polymorphism in the TSPO gene. This polymorphism leads to different binding affinities, categorizing individuals as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).[3] In contrast, [¹¹C]-(R)-PK11195 binding is not significantly affected by this genetic variation, which can simplify study design by eliminating the need for genetic screening of participants.[3][8]

  • Metabolite Accumulation: While DPA-713 offers a high specific binding signal, it is subject to the accumulation of radiometabolites in the brain over time, which can complicate kinetic modeling.[3][8]

Visualizing the Biological Context and Experimental Process

To better understand the application of these radioligands, the following diagrams illustrate the TSPO signaling context and a typical experimental workflow for PET imaging.

TSPO_Signaling_Pathway TSPO in Neuroinflammation cluster_microglia Activated Microglia/Astrocyte cluster_mito Mitochondrion cluster_process Downstream Effects OMM Outer Membrane IMM Inner Membrane TSPO TSPO VDAC VDAC TSPO->VDAC Forms Complex Cholesterol Cholesterol Transport TSPO->Cholesterol ROS ROS Modulation TSPO->ROS Inflam Inflammasome Modulation TSPO->Inflam Steroid Neurosteroid Synthesis Cholesterol->Steroid Ligand This compound or DPA-713 (PET Radioligand) Ligand->TSPO Binds to

Caption: TSPO's role in neuroinflammation.

PET_Imaging_Workflow Typical In Vivo TSPO PET Imaging Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Animal Animal Model (e.g., Stroke, Neurodegeneration) Injection Intravenous Bolus Injection of Radiotracer Animal->Injection Radiotracer Radiotracer Synthesis ([¹¹C]-PK11195 or [¹¹C]-DPA-713) Radiotracer->Injection PET_Scan Dynamic PET Scan (e.g., 60-90 min) Injection->PET_Scan Blood Arterial Blood Sampling (for metabolite analysis) Injection->Blood Recon Image Reconstruction PET_Scan->Recon Kinetic Kinetic Modeling (e.g., Compartment Models) Blood->Kinetic Recon->Kinetic Quant Quantification (BPND, VT, SUV) Kinetic->Quant

Caption: Workflow for in vivo TSPO PET imaging.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results in TSPO imaging studies. Below are representative methodologies for in vitro binding assays and in vivo PET imaging.

1. In Vitro Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of a ligand.

  • Tissue Preparation: Human brain tissue or TSPO-expressing cell membranes are homogenized in an appropriate buffer (e.g., 50 mM Tris, 140 mM NaCl, 1.5 mM MgCl₂, 5 mM KCl, 1.5 mM CaCl₂, pH 7.4).[10] The protein concentration is determined using a standard assay.

  • Assay Conditions: Aliquots of the membrane suspension (e.g., 250 µg protein/mL) are incubated in test tubes.[10][11]

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., 5 nM [³H]PK11195) and varying concentrations of the competitive non-radiolabeled ligand (this compound or DPA-713).[11]

  • Equilibrium: The mixture is incubated for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to reach binding equilibrium.[10][11]

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 20 µM PK11195).[10]

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[12]

2. In Vivo PET Imaging Protocol (Human)

This protocol outlines the steps for conducting a dynamic TSPO PET scan in human subjects.

  • Subject Preparation: Subjects are positioned in the PET scanner. A venous catheter is inserted for radiotracer injection, and an arterial line is placed for blood sampling.

  • Radiotracer Injection: A bolus of [¹¹C]-DPA-713 (e.g., 689 ± 63 MBq) or [¹¹C]-(R)-PK11195 (e.g., 681 ± 8 MBq) is injected intravenously.[1]

  • Dynamic Scanning: A dynamic PET scan is acquired for 60-90 minutes immediately following the injection.[1] The scan is divided into multiple time frames of increasing duration (e.g., from 30 seconds to 5 minutes).[8]

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound versus radioactive metabolites.

  • Image Reconstruction: PET data are reconstructed using standard algorithms (e.g., ordered-subsets expectation maximization).[1]

  • Data Analysis: Time-activity curves are generated for various brain regions of interest. These curves, along with the metabolite-corrected arterial input function, are used in kinetic models (e.g., two-tissue compartment model) to quantify parameters such as the total volume of distribution (VT) and the binding potential (BPND).[1]

Conclusion and Recommendations

The choice between this compound and DPA-713 for TSPO imaging depends on the specific research question and available resources.

  • [¹¹C]-DPA-713 is the superior choice for studies requiring high sensitivity and a robust signal to detect subtle changes in TSPO expression. Its high specific binding and excellent signal-to-noise ratio make it ideal for visualizing and quantifying neuroinflammation.[3][4][6][7] However, researchers must account for the influence of the rs6971 polymorphism by genotyping subjects and be prepared to handle the complexities of brain metabolite analysis in their kinetic modeling.

  • [¹¹C]-(R)-PK11195 remains a viable option, particularly for studies where genotyping is not feasible or when a simpler analytical approach is preferred.[3] Its insensitivity to the common TSPO polymorphism simplifies cohort recruitment and data analysis. While its signal-to-noise ratio is lower, it has a long history of use and a well-understood, albeit challenging, pharmacokinetic profile.[5]

For most applications aiming to precisely quantify neuroinflammatory changes, the enhanced performance of DPA-713 justifies the additional logistical steps of genotyping and metabolite analysis. Future developments in TSPO radioligands will likely continue to build upon the advancements offered by these second-generation tracers.

References

Second-Generation TSPO Ligands Offer Significant Advantages Over PK 11195 for Neuroinflammation Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Second-generation translocator protein (TSPO) ligands have emerged as superior alternatives to the first-generation prototype, PK 11195, for imaging neuroinflammation with positron emission tomography (PET). These newer agents exhibit enhanced binding affinity, reduced lipophilicity, and consequently, an improved signal-to-noise ratio in PET imaging. However, a key consideration for their use is the sensitivity of most second-generation ligands to a common single nucleotide polymorphism (SNP) in the TSPO gene (rs6971), a limitation not observed with this compound.

The primary advantages of second-generation TSPO ligands lie in their improved physicochemical and pharmacokinetic properties.[1][2] Compared to this compound, which suffers from high non-specific binding and a low signal-to-noise ratio, second-generation ligands demonstrate higher affinity for TSPO and lower lipophilicity.[2][3] This results in superior imaging characteristics and a better capacity to quantify TSPO expression levels in the brain.[1][2] For instance, ligands like [11C]PBR28 have shown an approximately 80-fold higher specific binding in the monkey brain compared to --INVALID-LINK---PK11195.[2][4]

However, the major drawback of second-generation TSPO ligands is their varied binding affinity depending on the subject's genotype for the rs6971 polymorphism.[5][6][7] This polymorphism leads to three different binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[3][5] In contrast, this compound binding is not significantly affected by this genetic variation.[1][8] This necessitates genotyping of subjects prior to PET studies with second-generation ligands to ensure accurate interpretation of the imaging data.[9][10]

Efforts to overcome this limitation have led to the development of third-generation TSPO ligands, which aim to combine the favorable imaging properties of the second-generation agents with the insensitivity to the rs6971 polymorphism characteristic of this compound.[1][2]

Quantitative Comparison of TSPO Ligands

The following table summarizes the key quantitative parameters for this compound and selected second-generation TSPO ligands.

LigandTypeBinding Affinity (Ki, nM)Lipophilicity (clogP/clogD)Key Advantages over this compoundKey Disadvantages
This compound First-Generation9.3 (racemate), 2.9 ((R)-enantiomer)[1][2]5.1 - 5.28[4]Insensitive to rs6971 SNP[1]High non-specific binding, low signal-to-noise ratio[3][9]
[11C]DAA1106 Second-Generation0.04 (rat), 0.18 (monkey)[4]3.65 - 4.28[2][4]High affinity and specificity[4]Sensitive to rs6971 SNP[4]
[11C]PBR28 Second-Generation0.68 (rat), 0.94 (monkey), 2.5 (human)[2]2.95 - 3.01[2][4]~80-fold higher specific binding than (R)-PK11195 in monkey brain[2][4]Sensitive to rs6971 SNP[5][6][7]
[18F]PBR111 Second-Generation--Higher binding potential than [11C]PK11195[4]Sensitive to rs6971 SNP[4]
[11C]DPA-713 Second-Generation--Improved signal-to-noise ratio and specificity[5][6][7]Sensitive to rs6971 SNP[5][6][7]
AC-5216 Second-Generation0.297 (rat)[4]3.5[4]Higher affinity and lower lipophilicity than this compound[4]-
[11C]VC701 Second-GenerationIC50 of 0.11 nM (~20x more potent than this compound)[1][2]-Higher tissue-to-plasma ratios, suggesting reduced plasma protein interaction[1][2]Sensitivity to rs6971 SNP not reported[2]

Experimental Methodologies

Radioligand Binding Assays

A common method to determine the binding affinity of new TSPO ligands is through competitive radioligand binding assays.

Objective: To determine the affinity (Ki) of a test compound for TSPO by measuring its ability to displace a known radiolabeled ligand (e.g., [3H]PK11195).

Protocol:

  • Tissue Preparation: Mitochondria are isolated from brain tissue (e.g., rat or monkey cerebral cortex) or from cell lines expressing TSPO (e.g., C6 glioma cells).

  • Incubation: A constant concentration of the radioligand (e.g., [3H]PK11195) is incubated with the mitochondrial preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo PET Imaging

Positron Emission Tomography (PET) is used to visualize and quantify the distribution of TSPO in the brain in vivo.

Objective: To compare the in vivo performance of a novel radiolabeled TSPO ligand with a standard ligand like --INVALID-LINK---PK11195.

Protocol:

  • Radiolabeling: The TSPO ligand is labeled with a positron-emitting radionuclide (e.g., 11C or 18F).

  • Animal Model: An appropriate animal model of neuroinflammation (e.g., rodent with induced brain lesion) or healthy primates are used.

  • Radiotracer Injection: The radiolabeled ligand is administered intravenously to the animal.

  • PET Scanning: Dynamic PET scans are acquired over a specific period to measure the uptake and distribution of the radiotracer in the brain.

  • Data Analysis: Time-activity curves are generated for different brain regions. The binding potential (BPND), a measure of specific binding, is calculated using kinetic modeling. The signal-to-noise ratio is also assessed.

  • Blocking Studies: To confirm specificity, a blocking dose of a non-radiolabeled TSPO ligand (e.g., this compound) is administered prior to the radiotracer to demonstrate displacement of the specific signal.

Visualizing TSPO Ligand Evaluation and Signaling

Caption: Workflow for the evaluation of novel TSPO ligands.

TSPO_Signaling_Pathway cluster_membrane Outer Mitochondrial Membrane cluster_function Downstream Effects TSPO TSPO VDAC VDAC TSPO->VDAC associates with Cholesterol Cholesterol TSPO->Cholesterol Facilitates Transport Apoptosis Apoptosis Regulation TSPO->Apoptosis Modulates ANT ANT VDAC->ANT associates with Steroidogenesis Steroidogenesis (Neurosteroid Synthesis) Cholesterol->Steroidogenesis Precursor for Ligand TSPO Ligand (e.g., Second-Gen) Ligand->TSPO Binds to

References

Unveiling the Selectivity of PK 11195: A Comparative Guide to Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding profile of a pharmacological tool is paramount. This guide provides an objective comparison of PK 11195's binding affinity, focusing on its cross-reactivity with other receptors, supported by experimental data and detailed methodologies.

This compound is a well-established isoquinoline carboxamide derivative widely utilized as a high-affinity ligand for the Translocator Protein (TSPO), an 18 kDa protein primarily located in the outer mitochondrial membrane.[1] Formerly known as the peripheral benzodiazepine receptor (PBR), TSPO is upregulated in activated microglia and astrocytes, making this compound a valuable tool for imaging neuroinflammation in various pathological conditions.[1][2] This guide delves into the selectivity of this compound, presenting quantitative data on its binding to its primary target and assessing its interactions with other potential off-target receptors.

Binding Affinity Profile of this compound

The primary determinant of a ligand's utility is its affinity for its intended target. The data presented below summarizes the binding affinity of this compound for TSPO. While extensively studied for its interaction with TSPO, comprehensive screening data for this compound against a broad panel of other receptors is not widely available in the public domain, a testament to its recognized selectivity. However, literature frequently notes its lack of significant binding to other neurotransmitter receptors, including the central benzodiazepine receptor (CBR), which is part of the GABA-A receptor complex.[3]

TargetLigandK_i_ (nM)Assay ConditionsReference Tissue/Cell
TSPO (PBR) [³H]this compound3.60 ± 0.41Saturation binding assayRat Brain Homogenate
TSPO (PBR) [³H]this compound9.3 ± 0.5Not specifiedNot specified
TSPO (PBR) [³H]this compound4.3 - 6.6In vitro bindingHuman Brain Tissue
TSPO (PBR) [¹¹C]-(R)-PK111951.4In vitro bindingRat Brain Tissue
Constitutive Androstane Receptor (hCAR)This compound- (Inhibitor)Functional AssaysHuman
Alpha-1-acid glycoprotein (AGP)[³H]this compound<1200 (IC₅₀)Displacement AssayPurified Human Plasma Protein

K_i_ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity. IC₅₀ (Half-maximal inhibitory concentration) is also provided where K_i_ is not available.

Beyond its primary target, this compound has been shown to interact with the human constitutive androstane receptor (hCAR) as an inhibitor. It also binds with high affinity to the acute phase reactant plasma protein, alpha-1-acid glycoprotein (AGP), an important consideration for in vivo studies due to potential effects on ligand bioavailability.[4]

Experimental Methodologies

The quantitative data presented in this guide is derived from radioligand binding assays. Below is a detailed, generalized protocol for such an experiment, based on commonly cited methodologies.

Radioligand Binding Assay Protocol for [³H]this compound

1. Tissue/Cell Preparation:

  • Source: Brain tissue (e.g., rat cerebral cortex) or cultured cells expressing the target receptor.

  • Homogenization: The tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to release the cellular components.

  • Membrane Fractionation: The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors of interest. The final membrane pellet is resuspended in the assay buffer.

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure consistent amounts are used in each assay tube.

2. Binding Assay:

  • Incubation: A constant amount of membrane protein is incubated with increasing concentrations of the radiolabeled ligand (e.g., [³H]this compound) in a fixed volume of assay buffer.

  • Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled this compound) to saturate the specific binding sites. The radioactivity measured in these tubes represents non-specific binding.

  • Equilibrium: The incubation is carried out for a sufficient duration (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.

5. Data Analysis:

  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Saturation Curve: The specific binding data is plotted against the radioligand concentration to generate a saturation curve.

  • Determination of K_d_ and B_max_: The dissociation constant (K_d_), a measure of affinity, and the maximum number of binding sites (B_max_) are determined by non-linear regression analysis of the saturation curve.

  • Competition Binding (for K_i_ determination): To determine the K_i_ of an unlabeled compound (like this compound for a different receptor), a fixed concentration of a suitable radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled compound. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i_ is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing this compound Interactions

The following diagrams illustrate the binding profile of this compound and the general workflow of a radioligand binding assay.

This compound Binding Profile PK11195 This compound TSPO TSPO (Primary Target) High Affinity (nM) PK11195->TSPO Binds hCAR hCAR (Inhibitor) PK11195->hCAR Inhibits AGP AGP (Plasma Protein) High Affinity PK11195->AGP Binds Other_Receptors Other Neurotransmitter Receptors (e.g., Central Benzodiazepine Receptor) Negligible Binding PK11195->Other_Receptors Does not significantly bind

Caption: Binding profile of this compound with its primary and other known interacting partners.

Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Tissue_Prep 1. Tissue/Cell Homogenization Membrane_Iso 2. Membrane Isolation Tissue_Prep->Membrane_Iso Protein_Quant 3. Protein Quantification Membrane_Iso->Protein_Quant Incubation 4. Incubation with Radioligand Protein_Quant->Incubation Separation 5. Separation of Bound/Free Ligand Incubation->Separation Quantification 6. Quantification of Radioactivity Separation->Quantification Data_Analysis 7. Data Analysis (Kd, Bmax, Ki) Quantification->Data_Analysis

Caption: A simplified workflow of a typical radioligand binding assay.

References

Unveiling Neuroinflammation: Correlating PK11195 PET Signals with Histological Findings

Author: BenchChem Technical Support Team. Date: November 2025

A comparison guide for researchers and drug development professionals on the validation and application of the TSPO radioligand --INVALID-LINK---PK11195 in assessing microglial activation. This guide provides an objective comparison of PET imaging data with gold-standard histological evidence, supported by experimental data and detailed protocols.

The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a key biomarker of neuroinflammation, as its expression is significantly upregulated in activated microglia. --INVALID-LINK---PK11195, a radiolabeled ligand for TSPO, has been widely used in Positron Emission Tomography (PET) to visualize and quantify neuroinflammation in vivo in various neurological disorders.[1][2][3][4][5][6][7] This guide delves into the crucial aspect of correlating the in vivo --INVALID-LINK---PK11195 PET signal with post-mortem or biopsied histological findings to validate its utility as a specific marker for microglial activation.

Quantitative Correlation between 11C-PK11195 PET and Histology

Numerous studies have established a strong positive correlation between the --INVALID-LINK---PK11195 PET signal and the density of activated microglia as determined by immunohistochemistry (IHC). However, the strength of this correlation can vary depending on the disease model, brain region, and the specific histological marker used. The contribution of other cell types, such as reactive astrocytes, to the PET signal is also a subject of ongoing investigation.[8]

Disease Model/ConditionBrain RegionPET Outcome MeasureHistological MarkerCorrelation (r-value)Key Findings
Alzheimer's Disease (AD)Frontal Cortex--INVALID-LINK---PK11195 bindingCD68 (activated microglia)r = 0.9393, p = 0.0002A strong positive correlation was observed between PK11195 binding and the abundance of activated microglia.[8]
Alzheimer's Disease (AD)Frontal Cortex--INVALID-LINK---PK11195 bindingGFAP (reactive astrocytes)r = 0.6729, p = 0.0390A weaker, though still significant, correlation was found with reactive astrocytes, suggesting microglia are the primary source of the signal.[8]
APP/PS1 Transgenic Mice (AD model)Whole Brain--INVALID-LINK---PK11195 retentionIba-1 (activated microglia)Significant positive correlationIn vivo PET data correlated with the histopathological abundance of activated microglia.[1][8]
APP/PS1 Transgenic Mice (AD model)Whole Brain--INVALID-LINK---PK11195 retentionGFAP (reactive astrocytes)No significant correlationNo significant correlation was observed between the PET signal and reactive astrocytes in this animal model.[8]
Progressive Supranuclear Palsy (PSP)Multiple cortical and subcortical regions[11C]-PK11195 binding potentialCD68 (phagocytic microglia)Significant positive correlationA significant positive correlation was found between ante-mortem PET signal and post-mortem density of phagocytic microglia.[2][3][4]
Progressive Supranuclear Palsy (PSP)Multiple cortical and subcortical regions[11C]-PK11195 binding potentialMicroglial TSPO levelsSignificant positive correlationThe PET signal also correlated significantly with microglial TSPO levels.[2][3][4]
Progressive Supranuclear Palsy (PSP)Multiple cortical and subcortical regions[11C]-PK11195 binding potentialAstrocytic TSPO levelsNo significant correlationNo correlation was found with astrocytic TSPO levels, further supporting microglia as the main driver of the signal in this tauopathy.[3]
Zymosan-induced inflammation (Rat model)Corpus Callosum--INVALID-LINK---PK11195 Distribution Volume Ratio (DVR)CD11b (microglia)Significant increase in DVR with inflammationZymosan injection led to a significant increase in the PET signal, which was reduced by the anti-inflammatory drug minocycline.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate correlation of PET and histological data. Below are summarized protocols for the key experiments cited in the comparison.

11C-PK11195 PET Imaging
  • Radioligand Synthesis: High specific activity --INVALID-LINK---PK11195 is produced with radiochemical purities typically ≥95%.[8]

  • Animal/Human Subject Preparation: Subjects are anesthetized (for animal studies) and positioned in the PET scanner.[8]

  • Radioligand Injection: A bolus of --INVALID-LINK---PK11195 is injected intravenously. The injected dose is recorded for subsequent quantification.[10]

  • Dynamic PET Scan: A dynamic scan is acquired over a period of time (e.g., 58 minutes) to measure the tracer's distribution and kinetics in the brain.[10]

  • Image Reconstruction and Analysis: PET data is reconstructed and kinetic modeling is applied to estimate outcome measures such as the binding potential (BP) or distribution volume ratio (DVR), which reflect the density of TSPO.[11][12] This often involves the use of a reference region with low specific binding or cluster analysis to derive a reference tissue curve.[11]

Autoradiography
  • Brain Tissue Preparation: Following the PET scan, the brain is removed, frozen, and sectioned on a cryostat.

  • Incubation with Radioligand: Brain sections are incubated with a solution containing a tritiated form of PK11195 (--INVALID-LINK---PK11195).

  • Washing and Drying: Sections are washed to remove non-specifically bound radioligand and then dried.

  • Exposure to Film or Phosphor Screen: The labeled sections are exposed to a film or phosphor screen to visualize the distribution of the radioligand.

  • Quantification: The resulting image is digitized and the density of binding is quantified in specific brain regions.

Immunohistochemistry (IHC)
  • Tissue Sectioning and Preparation: Brain tissue is sectioned and mounted on slides.

  • Antigen Retrieval: This step is often necessary to unmask the epitope of interest.

  • Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal serum).

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific to the cell type or marker of interest (e.g., anti-CD68 for activated microglia, anti-GFAP for reactive astrocytes).

  • Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.

  • Detection: The signal is visualized using a chromogenic substrate or a fluorescent tag.

  • Microscopy and Image Analysis: The stained sections are imaged using a microscope, and the number of positive cells or the stained area is quantified.

Visualizing the Workflow and Biological Pathway

To better understand the relationship between the experimental procedures and the underlying biology, the following diagrams illustrate the experimental workflow and the TSPO signaling pathway.

experimental_workflow cluster_invivo In Vivo Analysis cluster_exvivo Ex Vivo / Post-Mortem Analysis pet_scan 11C-PK11195 PET Scan data_acq Dynamic Data Acquisition pet_scan->data_acq kinetic_model Kinetic Modeling (e.g., DVR, BP) data_acq->kinetic_model correlation_analysis Correlation Analysis kinetic_model->correlation_analysis Quantitative PET Data brain_extraction Brain Extraction autoradiography Autoradiography (3H-PK11195) brain_extraction->autoradiography ihc Immunohistochemistry (e.g., CD68, Iba-1, GFAP) brain_extraction->ihc quant_hist Quantitative Histology autoradiography->quant_hist ihc->quant_hist quant_hist->correlation_analysis Quantitative Histological Data tspo_signaling cluster_cell Activated Microglia cluster_downstream Downstream Effects tspo TSPO (18 kDa) (Outer Mitochondrial Membrane) steroid Steroid Synthesis tspo->steroid inflammation Modulation of Inflammation tspo->inflammation apoptosis Apoptosis Regulation tspo->apoptosis pk11195 [11C](R)-PK11195 pk11195->tspo Binds to neurological_insult Neurological Insult (e.g., Aβ plaques, tau pathology) microglial_activation Microglial Activation neurological_insult->microglial_activation microglial_activation->tspo Upregulation

References

The Prototypical Ligand PK 11195: A Cost-Benefit Analysis for Preclinical Neuroinflammation Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the utility of PK 11195 versus its successors in preclinical studies targeting the 18 kDa translocator protein (TSPO).

For decades, the isoquinoline carboxamide this compound has been a cornerstone in the study of neuroinflammation. As a selective ligand for the translocator protein (TSPO), which is upregulated in activated microglia and other inflammatory cells in the central nervous system (CNS), this compound has been instrumental in visualizing inflammatory processes in a host of neurological disorders through techniques like Positron Emission Tomography (PET). However, the advent of second and third-generation TSPO ligands has prompted a re-evaluation of this compound's role in preclinical research. This guide provides a detailed cost-benefit analysis of using this compound, comparing its performance with newer alternatives and offering insights into the experimental data that underpins these comparisons.

Performance Metrics: A Quantitative Comparison

The decision to use this compound or a newer TSPO ligand in preclinical studies often hinges on key performance indicators such as binding affinity, specificity, and the resulting signal-to-noise ratio in imaging studies. The following table summarizes these quantitative data for this compound and several second-generation alternatives.

LigandBinding Affinity (Ki, nM)Signal-to-Noise Ratio (Compared to this compound)Key Limitations
(R)-[11C]this compound 9.3 (racemate), ~4.7 (R-enantiomer)[1][2]BaselineHigh nonspecific binding, low signal-to-noise ratio, high lipophilicity[1][2][3][4]
[11C]PBR28 ~0.04 (rat), ~0.18 (monkey)[2]Up to 80-fold higher specific binding[2][5]Sensitive to human TSPO polymorphism (rs6971)[1][3]
[11C]DPA-713 4.7 (rat)[2]Higher specific uptake than (R)-[11C]this compound[2]Sensitive to human TSPO polymorphism (rs6971)[3]
[18F]FEPPA -Higher specific binding than (R)-[11C]this compound[5]Sensitive to human TSPO polymorphism (rs6971)
[18F]GE180 -1.5-fold higher signal-to-noise ratio[2]Sensitive to human TSPO polymorphism (rs6971)
[11C]SSR180575 -Higher uptake ratio (2.75 vs 1.70 for this compound)[2]-
[11C]DAA1106 0.04 (rat)[2]6-fold higher brain uptake than [11C]PK11195 in monkeys[2]Sensitive to human TSPO polymorphism (rs6971)
[18F]DPA-714 -Higher binding potential than [11C]PK11195[6]Sensitive to human TSPO polymorphism (rs6971)

The Cost-Benefit Equation for this compound

The primary "cost" of using this compound in preclinical studies lies in its suboptimal imaging properties. Its high lipophilicity contributes to significant non-specific binding in the brain, resulting in a low signal-to-noise ratio.[1][3][4] This can make it challenging to quantify TSPO expression accurately, especially in conditions with subtle neuroinflammation. Furthermore, [11C]this compound has been shown to have extensive binding to plasma proteins, particularly alpha1-acid glycoprotein (AGP), which can complicate the kinetic modeling of its behavior in vivo.[7]

However, the significant "benefit" of this compound is its insensitivity to the single nucleotide polymorphism (SNP) rs6971 in the human TSPO gene.[1] This polymorphism, present in about 30% of the Caucasian population, leads to different binding affinities for second-generation TSPO ligands, categorizing individuals as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).[3] This genetic variation can be a major confounding factor in clinical and translational research, a problem that is largely circumvented by using this compound. This makes it a valuable tool in studies where genotyping of animal models or human subjects is not feasible or when a genetically diverse population is being studied.

Experimental Protocols: A Closer Look

The evaluation of TSPO ligands relies on a set of standardized experimental protocols to determine their binding characteristics and imaging performance.

In Vitro Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Ki) of a ligand for TSPO. A typical protocol involves:

  • Tissue Preparation: Homogenization of brain tissue (e.g., from rodents or post-mortem human samples) or cultured cells (e.g., C6 glioma cells) known to express TSPO.[8]

  • Incubation: The tissue homogenate is incubated with a radiolabeled form of a known TSPO ligand (e.g., [3H]this compound) and varying concentrations of the unlabeled test ligand.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the IC50 (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand), from which the Ki can be derived using the Cheng-Prusoff equation.

In Vivo PET Imaging Studies in Animal Models

Preclinical PET imaging allows for the in vivo assessment of a radioligand's performance. A common workflow includes:

  • Animal Model: Utilization of an appropriate animal model of neuroinflammation (e.g., rodent models of stroke, traumatic brain injury, or neurodegenerative diseases).

  • Radioligand Injection: Intravenous injection of the radiolabeled TSPO ligand (e.g., [11C]this compound or a second-generation tracer).

  • Dynamic PET Scanning: Acquisition of dynamic PET data over a specific time course (e.g., 60-90 minutes).

  • Arterial Blood Sampling: In some protocols, arterial blood is sampled to measure the concentration of the radioligand in the plasma over time, which is used as an input function for kinetic modeling.[8]

  • Image Analysis: The PET images are reconstructed and analyzed to determine the uptake of the radioligand in different brain regions. Key outcome measures include the standardized uptake value (SUV) and the binding potential (BPND), which reflects the density of available TSPO.[9]

  • Blocking Studies: To confirm the specificity of the signal, a separate cohort of animals can be pre-treated with a high dose of an unlabeled TSPO ligand to block the specific binding of the radiotracer.

Visualizing the Process: Workflows and Pathways

To better understand the experimental evaluation and the biological context of TSPO ligands, the following diagrams illustrate the key processes.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation tissue_prep Tissue/Cell Preparation binding_assay Radioligand Binding Assay tissue_prep->binding_assay data_analysis_vitro Ki Determination binding_assay->data_analysis_vitro data_analysis_vivo Image Analysis (SUV, BPND) data_analysis_vitro->data_analysis_vivo Inform Ligand Selection animal_model Animal Model of Neuroinflammation radioligand_injection Radioligand Injection animal_model->radioligand_injection pet_scan Dynamic PET Scan radioligand_injection->pet_scan pet_scan->data_analysis_vivo

Experimental workflow for TSPO ligand evaluation.

The diagram above outlines the typical workflow for evaluating new TSPO ligands, starting from in vitro characterization of binding affinity to in vivo assessment of imaging performance in animal models.

tspo_signaling cluster_membrane Outer Mitochondrial Membrane TSPO TSPO VDAC VDAC TSPO->VDAC associates with Steroidogenesis Steroidogenesis TSPO->Steroidogenesis facilitates ANT ANT VDAC->ANT associates with PK11195 This compound / Other Ligands PK11195->TSPO binds to Cholesterol Cholesterol Cholesterol->TSPO transported by

Simplified diagram of TSPO and ligand interaction.

This diagram illustrates the localization of TSPO on the outer mitochondrial membrane, its association with other proteins to form the mitochondrial permeability transition pore (mPTP), and its role in cholesterol transport, which is a key step in steroidogenesis. Ligands like this compound bind to TSPO, allowing for its visualization.

Conclusion: Selecting the Right Tool for the Job

References

A Comparative Guide to PK 11195 Binding in Human vs. Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding characteristics of PK 11195 in human and rodent models. This compound is a prototypical, high-affinity ligand for the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor. TSPO is a mitochondrial outer membrane protein widely utilized as a biomarker for neuroinflammation, as its expression is significantly upregulated in activated microglia and reactive astrocytes. Understanding the species-specific differences in PK 111195 binding is crucial for the translational value of preclinical research in neuroinflammatory and neurodegenerative diseases.

Quantitative Comparison of this compound Binding Affinity

The binding affinity (Kd or Ki) and density of binding sites (Bmax) of this compound exhibit variations between human and rodent species. These differences are critical for the interpretation of preclinical data and its extrapolation to human studies.

SpeciesBrain RegionLigandKd / Ki (nM)Bmax (fmol/mg protein or pmol/mg tissue)Reference
Human Brain Tissue[3H]this compound4.3 - 6.6Not Specified[1]
Human Brain Tissue (Grey Matter)[3H]this compound~29.25Not Specified[2]
Rat Brain Cortex[3H]this compound~1.0Not Specified[3]
Rat Olfactory Bulb[3H]this compound~1.0~10-fold higher than cortex[3]
Rat Brain Stab Wound (Grey Matter)[3H]this compoundNot Specified8.75 - 8.98 pmol/mg tissue[4]
Mouse Brain[3H]this compoundNot SpecifiedSignificantly higher in ob/ob mice brain[5]

Note: Direct comparison of Bmax values should be made with caution due to variations in experimental conditions and units across studies.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key experiments involving this compound.

Radioligand Binding Assay with [3H]this compound

This assay is used to determine the affinity and density of TSPO binding sites in tissue homogenates.

1. Membrane Preparation:

  • Dissect brain tissue of interest (e.g., cortex, hippocampus) on ice.

  • Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes containing mitochondria.

  • Wash the membrane pellet by resuspension and recentrifugation.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration.

2. Binding Assay:

  • Incubate a fixed amount of membrane protein with increasing concentrations of [3H]this compound in the assay buffer.

  • For determining non-specific binding, a parallel set of tubes is incubated with a high concentration of unlabeled this compound (e.g., 10 µM).

  • Incubate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the saturation binding data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

In Vitro Autoradiography with [3H]this compound

This technique allows for the visualization and quantification of TSPO distribution in brain sections.

1. Tissue Sectioning:

  • Rapidly freeze the brain tissue and mount it on a cryostat chuck.

  • Cut thin coronal or sagittal sections (e.g., 16-20 µm) and thaw-mount them onto microscope slides.

  • Store the slides at -80°C until use.

2. Incubation:

  • Bring the sections to room temperature and pre-incubate them in buffer (e.g., 50 mM Tris-HCl, pH 7.4) to rehydrate.

  • Incubate the sections with a specific concentration of [3H]this compound (e.g., 1-2 nM).

  • To determine non-specific binding, incubate adjacent sections with the radioligand in the presence of excess unlabeled this compound.

  • Incubate in a humidified chamber at room temperature for an appropriate duration (e.g., 90-120 minutes).

3. Washing and Drying:

  • Wash the slides in ice-cold buffer to remove unbound radioligand.

  • Perform a final brief rinse in ice-cold distilled water to remove buffer salts.

  • Dry the slides rapidly under a stream of cool, dry air.

4. Imaging and Analysis:

  • Expose the dried slides to a tritium-sensitive phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.

  • After exposure, scan the imaging plate or develop the film.

  • Quantify the signal intensity in specific brain regions using image analysis software, and convert the data to fmol/mg tissue equivalent using the standards.

In Vivo Positron Emission Tomography (PET) Imaging with [11C]this compound

PET imaging enables the non-invasive visualization and quantification of TSPO in the living brain.

1. Radiotracer Administration:

  • Anesthetize the subject (human or animal).

  • Inject a bolus of [11C]this compound intravenously.

2. PET Scan Acquisition:

  • Acquire dynamic PET data over a specific duration (e.g., 60-90 minutes).

  • For animal studies, an arterial blood sampling line may be inserted to measure the arterial input function.

3. Image Reconstruction and Analysis:

  • Reconstruct the dynamic PET images.

  • For quantification, various kinetic models can be applied, such as the two-tissue compartment model or reference tissue models.

  • The outcome measure is often the binding potential (BPND), which is proportional to the Bmax/Kd ratio.

Signaling Pathways and Experimental Workflows

TSPO Signaling in Microglial Activation

TSPO is implicated in several cellular processes, and its upregulation in microglia is a hallmark of neuroinflammation. The binding of ligands like this compound to TSPO can modulate microglial functions.

TSPO_Signaling cluster_stimulus Neuroinflammatory Stimuli cluster_microglia Activated Microglia Pathological Insult Pathological Insult Upregulated TSPO Upregulated TSPO Pathological Insult->Upregulated TSPO activates Modulation of Microglial Function Modulation of Microglial Function Upregulated TSPO->Modulation of Microglial Function influences PK11195 PK11195 PK11195->Upregulated TSPO binds to

Caption: TSPO signaling in activated microglia.

Experimental Workflow for this compound Binding Studies

The general workflow for investigating this compound binding involves a series of steps from sample preparation to data interpretation.

Experimental_Workflow Tissue Collection Tissue Collection Sample Preparation Sample Preparation Tissue Collection->Sample Preparation Human or Rodent Brain Binding Experiment Binding Experiment Sample Preparation->Binding Experiment Homogenates or Sections Data Acquisition Data Acquisition Binding Experiment->Data Acquisition Radioligand Assay, Autoradiography, or PET Data Analysis Data Analysis Data Acquisition->Data Analysis Quantification

Caption: General experimental workflow.

References

PK11195 as a Biomarker for Disease Progression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PK11195 with alternative biomarkers for tracking disease progression, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of appropriate biomarkers for their studies.

Executive Summary

PK11195, a ligand for the 18-kDa translocator protein (TSPO), has been a cornerstone in the in vivo imaging of neuroinflammation for over two decades.[1] Its ability to bind to TSPO, which is overexpressed in activated microglia and other inflammatory cells, allows for the visualization and quantification of inflammatory processes in various pathologies, particularly neurodegenerative diseases.[2][3] However, the advent of second-generation TSPO tracers has introduced alternatives with potentially improved imaging characteristics. This guide presents a comparative analysis of PK11195 against these newer agents, focusing on key performance metrics, and provides detailed experimental protocols for their assessment.

Comparative Performance of TSPO PET Tracers

The selection of a PET tracer for monitoring neuroinflammation is critical and depends on various factors including binding affinity, signal-to-noise ratio, and susceptibility to genetic variations. The following tables summarize the quantitative data comparing --INVALID-LINK---PK11195 with prominent second-generation tracers.

Tracer Binding Affinity (Ki in nM) Notes
--INVALID-LINK---PK11195~1.29 - 9.3Considered the gold standard for TSPO imaging.[4][5]
[11C]PBR28~0.22Exhibits higher affinity than --INVALID-LINK---PK11195.[5]
[18F]FEPPA~0.07Demonstrates significantly higher affinity compared to --INVALID-LINK---PK11195.[5]
[18F]GE-180High AffinityShows higher binding affinity to TSPO compared to --INVALID-LINK---PK11195 in preclinical models.[6]
[11C]DPA-713High AffinityBinding potential is approximately 10 times higher than that of --INVALID-LINK---PK11195.[7]
[18F]DPA-714High AffinityShows increased bioavailability in brain tissue and reduced nonspecific binding compared to --INVALID-LINK---PK11195.[8][9]

Table 1: Comparison of Binding Affinities (Ki) of TSPO PET Tracers. Lower Ki values indicate higher binding affinity.

Tracer Binding Potential (BPND) Signal-to-Noise Ratio Notes
--INVALID-LINK---PK111950.8LowCharacterized by high non-specific binding, which can limit quantification.[10][11]
[11C]PBR281.2ImprovedOffers a better signal-to-noise ratio than --INVALID-LINK---PK11195.[10]
[18F]FEPPANot directly compared in the same studySuperiorExhibits superior properties including metabolic stability in vivo.[11]
[18F]GE-1803.5 (in a preclinical stroke model)1.5-fold higher than --INVALID-LINK---PK11195Demonstrates a better signal-to-noise ratio due to higher signal in lesions and lower nonspecific binding.[12][13]
[11C]DPA-7137.3HighShows significantly higher specific binding compared to --INVALID-LINK---PK11195.[10]
[18F]DPA-7143.08 (in a preclinical neuroinflammation model)Higher than --INVALID-LINK---PK11195Performs better in vivo with a higher ratio of ipsilateral to contralateral uptake.[8]

Table 2: Comparison of In Vivo Performance Metrics of TSPO PET Tracers. BPND (non-displaceable binding potential) is a measure of specific binding in the brain.

Influence of Genetic Polymorphism (rs6971)

A significant factor in the utility of second-generation TSPO tracers is their sensitivity to a common single nucleotide polymorphism (rs6971) in the TSPO gene. This polymorphism leads to three different binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[14][15]

Tracer Influence of rs6971 Polymorphism
--INVALID-LINK---PK11195Minimally affected.[16]
[11C]PBR28Highly sensitive; binding is significantly lower in LABs.[14][17]
[18F]FEPPASensitive; predicts total distribution volume in the brain.[15]
[18F]GE-180Sensitive.
[11C]DPA-713Sensitive.[18]
[18F]DPA-714Sensitive.

Table 3: Influence of the rs6971 TSPO Gene Polymorphism on Tracer Binding. This genetic variation needs to be accounted for in studies using second-generation tracers.

Experimental Protocols

11C-PK11195 Positron Emission Tomography (PET) Imaging Protocol

This protocol outlines the key steps for conducting a --INVALID-LINK---PK11195 PET scan in a clinical research setting.

  • Subject Preparation:

    • Obtain informed consent.

    • Subjects should fast for at least 4 hours prior to the scan.

    • Insert two intravenous cannulas, one for radiotracer injection and one for blood sampling.

  • Radiotracer Synthesis and Administration:

    • Synthesize --INVALID-LINK---PK11195 with high radiochemical purity (>95%).[19]

    • Administer a bolus injection of up to 370 MBq of --INVALID-LINK---PK11195 intravenously.[20]

  • PET Scan Acquisition:

    • Perform a dynamic 3D PET scan of the brain for 60 minutes immediately following injection.[20]

    • Acquire a low-dose CT scan for attenuation correction.[20]

    • Frame timing can be structured as follows: 4 x 30s, 4 x 60s, 4 x 120s, 4 x 240s, 6 x 300s.[20]

  • Arterial Blood Sampling (for full kinetic modeling):

    • Collect arterial blood samples throughout the scan to measure the arterial input function.

  • Image Reconstruction and Analysis:

    • Reconstruct PET data using an appropriate algorithm (e.g., LOR-RAMLA) with corrections for attenuation and scatter.[20]

    • Generate parametric maps of binding potential (BPND) to quantify specific binding.[21]

    • Co-register PET images with anatomical MRI for region-of-interest analysis.[21]

Immunohistochemistry Protocol for Microglial Markers (Iba1 and CD68)

This protocol describes the staining of brain tissue to identify total and activated microglia.

  • Tissue Preparation:

    • Perfuse and fix the brain tissue in 4% paraformaldehyde.[22]

    • Cryoprotect the tissue in sucrose and prepare frozen sections (e.g., 40 μm).[23]

  • Antigen Retrieval (if necessary):

    • For some antibodies and fixation methods, antigen retrieval may be required to unmask the epitope.

  • Blocking:

    • Wash sections with PBS containing a detergent (e.g., 0.3% Triton X-100).[22]

    • Block non-specific binding by incubating sections in a blocking solution (e.g., PBS with 3% normal goat serum and 0.5% Triton X-100) for 1-2 hours at room temperature.[24][25]

  • Primary Antibody Incubation:

    • Incubate sections with primary antibodies overnight at 4°C.

      • For total microglia: Rabbit anti-Iba1 (e.g., 1:1000 dilution).[25]

      • For activated microglia/macrophages: Mouse anti-CD68 (e.g., 1:1000 dilution).[23]

  • Secondary Antibody Incubation:

    • Wash sections with PBS.

    • Incubate with appropriate fluorescently-labeled secondary antibodies (e.g., donkey anti-rabbit 594 and donkey anti-mouse 488) for 1-2 hours at room temperature.[26]

  • Counterstaining and Mounting:

    • Wash sections with PBS.

    • Counterstain with a nuclear stain (e.g., DAPI).

    • Mount sections on slides with an appropriate mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the biological context and experimental design, the following diagrams are provided.

TSPO_Signaling cluster_Microglia Activated Microglia TSPO TSPO (Translocator Protein) Mitochondrion Mitochondrion TSPO->Mitochondrion Located on Outer Mitochondrial Membrane PK11195 PK11195 PK11195->TSPO Binds to Inflammatory_Response Inflammatory Response Mitochondrion->Inflammatory_Response Modulates ROS ROS Production Mitochondrion->ROS Apoptosis Apoptosis Regulation Mitochondrion->Apoptosis Steroidogenesis Neurosteroid Synthesis Mitochondrion->Steroidogenesis

TSPO Signaling in Activated Microglia.

PET_Workflow Start Patient Recruitment & Consent Prep Subject Preparation (Fasting, IV lines) Start->Prep Injection Radiotracer Injection Prep->Injection Synthesis 11C-PK11195 Radiosynthesis Synthesis->Injection Scan Dynamic PET/CT Scan (60 min) Injection->Scan Blood_Sampling Arterial Blood Sampling Scan->Blood_Sampling Reconstruction Image Reconstruction & Correction Scan->Reconstruction Analysis Kinetic Modeling & Region of Interest Analysis Blood_Sampling->Analysis Reconstruction->Analysis End Quantitative Results (BPND maps) Analysis->End

Experimental Workflow for --INVALID-LINK---PK11195 PET Imaging.

IHC_Workflow Start Brain Tissue Collection Fixation Fixation & Cryoprotection Start->Fixation Sectioning Cryosectioning Fixation->Sectioning Blocking Blocking Non-specific Binding Sectioning->Blocking Primary_Ab Primary Antibody Incubation (anti-Iba1, anti-CD68) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Staining Counterstaining (DAPI) Secondary_Ab->Staining Mounting Mounting on Slides Staining->Mounting Imaging Fluorescence Microscopy Mounting->Imaging End Image Analysis Imaging->End

Experimental Workflow for Immunohistochemistry.

Conclusion

PK11195 remains a valuable tool for imaging neuroinflammation, particularly due to its insensitivity to the common TSPO genetic polymorphism that affects many second-generation tracers. However, newer ligands offer advantages such as higher binding affinity and improved signal-to-noise ratios, which may be crucial for detecting subtle inflammatory changes. The choice of tracer should be carefully considered based on the specific research question, the patient population, and the available resources for genetic screening. This guide provides the necessary data and protocols to support an informed decision-making process in the validation and application of PK11195 and its alternatives as biomarkers for disease progression.

References

A Comparative Guide to PK 11195 and Alternative Imaging Probes for Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the first-generation translocator protein (TSPO) imaging agent, PK 11195, with newer generation probes. The objective is to offer a clear, data-driven overview to inform the selection of imaging agents for studies of neuroinflammation. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological and experimental frameworks.

Introduction to TSPO Imaging

The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a mitochondrial protein.[1] While expressed at low levels in the healthy brain, its expression is significantly upregulated in activated microglia and, to a lesser extent, reactive astrocytes in response to neuroinflammation.[2][3][4] This makes TSPO an important biomarker for imaging neuroinflammatory processes in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke.[5][6]

(R)-[¹¹C]PK11195 was the first radioligand developed for imaging TSPO with Positron Emission Tomography (PET).[6][7] Despite its pioneering role, it possesses several limitations that have prompted the development of second and third-generation TSPO tracers.[8][9][10]

Comparative Analysis of TSPO PET Tracers

The primary motivation for developing alternatives to [¹¹C]-(R)-PK11195 has been to improve the signal-to-noise ratio and reduce non-specific binding.[6][11] However, these newer probes have introduced their own set of challenges, most notably sensitivity to a common genetic polymorphism.

Feature[¹¹C]-(R)-PK11195 (First Generation)Second-Generation Probes (e.g., [¹¹C]PBR28, [¹⁸F]FEPPA, [¹⁸F]GE-180)Third-Generation Probes (e.g., [¹¹C]ER-176)
Signal-to-Noise Ratio Low, due to high non-specific binding and low brain uptake.[9][11]Generally higher, providing better image contrast.[8][12]Improved binding characteristics.[6]
Genetic Polymorphism (rs6971) Binding is not significantly affected.[13]Binding affinity is highly dependent on the patient's genotype (high-affinity binders, mixed-affinity binders, low-affinity binders), which requires genetic screening and can complicate subject recruitment and data analysis.[8][12][14]Designed to be insensitive to the TSPO polymorphism.[6]
Clinical Experience Extensive, used in human studies for over three decades.[8]Growing body of clinical data, often showing more consistent findings than this compound in certain conditions.[8]Limited clinical data currently available.[6]
Half-life of Isotope Carbon-11: ~20 minutes. Requires an on-site cyclotron.Can be labeled with Carbon-11 (~20 min) or Fluorine-18 (~110 min). Fluorine-18 allows for longer imaging protocols and distribution to sites without a cyclotron.Labeled with Carbon-11.

Quantitative Data Summary

The following table summarizes quantitative data from a comparative study of [¹¹C]-(R)-PK11195 and the second-generation tracer [¹⁸F]-GE-180 in a rat model of acute neuroinflammation.

Parameter[¹¹C]-(R)-PK11195[¹⁸F]-GE-180Reference
Binding Potential (BP) in inflamed striatum LowerHigher[15]
Correlation with Microglial (OX-42) Staining WeakerStronger[15]
Signal in both Gray and White Matter Less distinctClearer[15]

Data from an LPS-induced acute neuroinflammation model in Lewis rats.[15]

Signaling and Experimental Visualizations

To better illustrate the concepts and processes involved in TSPO imaging, the following diagrams have been generated.

TSPO_Signaling_Pathway TSPO Upregulation in Neuroinflammation cluster_stimulus Neuroinflammatory Stimulus cluster_cellular_response Cellular Response cluster_molecular_change Molecular Change cluster_imaging PET Imaging Injury Injury/Infection Microglia Resting Microglia Injury->Microglia Astrocytes Astrocytes Injury->Astrocytes Disease Disease Pathology Disease->Microglia Disease->Astrocytes ActivatedMicroglia Activated Microglia Microglia->ActivatedMicroglia Activation TSPO TSPO Expression ActivatedMicroglia->TSPO Upregulation ReactiveAstrocytes Reactive Astrocytes Astrocytes->ReactiveAstrocytes Activation ReactiveAstrocytes->TSPO Upregulation PET_Signal PET Signal TSPO->PET_Signal Radiotracer Binding (e.g., this compound)

Caption: TSPO upregulation in activated glial cells.

Experimental_Workflow Typical Preclinical PET Imaging Workflow cluster_animal_model Animal Model Induction cluster_imaging_procedure Imaging Procedure cluster_data_analysis Data Analysis cluster_validation Post-Mortem Validation Induction Induce Neuroinflammation (e.g., LPS injection) Radiotracer Radiotracer Injection ([11C]-(R)-PK11195 or alternative) Induction->Radiotracer PET_Scan Dynamic PET Scan Radiotracer->PET_Scan Kinetic_Modeling Kinetic Modeling (e.g., Simplified Reference Tissue Model) PET_Scan->Kinetic_Modeling Quantification Quantification (Binding Potential) Kinetic_Modeling->Quantification Histology Immunohistochemistry (e.g., Iba1, GFAP) Quantification->Histology Correlation Autoradiography Autoradiography Quantification->Autoradiography Correlation

Caption: Preclinical workflow for TSPO PET imaging.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of TSPO imaging probes.

Protocol 1: Animal Model of Acute Neuroinflammation

This protocol is based on the methodology used to compare [¹¹C]-(R)-PK11195 and [¹⁸F]-GE-180.[15]

  • Animal Subjects: Adult male Lewis rats are used.

  • Induction of Inflammation:

    • Animals are anesthetized.

    • Using a stereotaxic frame, a microinjection of lipopolysaccharide (LPS) (e.g., 10 µg in 1 µL of saline) is made into the left striatum. Control animals receive a saline injection.

    • The injection is performed slowly over several minutes.

  • Post-Injection Period: Animals are allowed to recover for a specified period (e.g., 16 hours) to allow for the development of the inflammatory response.

Protocol 2: PET Imaging

This protocol outlines the general procedure for PET imaging with a TSPO radiotracer.

  • Radiotracer Synthesis: [¹¹C]-(R)-PK11195 or the alternative tracer is synthesized with high radiochemical purity.[16]

  • Animal Preparation:

    • The animal is anesthetized for the duration of the scan.

    • A tail vein catheter is inserted for radiotracer injection.

  • Image Acquisition:

    • A transmission scan is acquired for attenuation correction.[16]

    • A bolus of the radiotracer (e.g., ~100 MBq for a rat) is injected intravenously.[5]

    • A dynamic emission scan is acquired for a set duration (e.g., 60 minutes).[5]

  • Displacement Study (Optional): To confirm specificity, a blocking dose of a non-radiolabeled TSPO ligand can be co-injected or administered prior to the radiotracer to displace its binding.[5]

Protocol 3: Image Analysis and Quantification

This protocol describes a common method for analyzing the resulting PET data.

  • Image Reconstruction: Dynamic PET images are reconstructed with corrections for attenuation and scatter.

  • Region of Interest (ROI) Definition: ROIs are drawn on the reconstructed images, typically on the inflamed region (e.g., ipsilateral striatum) and a reference region.

  • Kinetic Modeling:

    • Due to the widespread expression of TSPO, a true reference region devoid of specific binding is often not available.[17]

    • A simplified reference tissue model (SRTM) is frequently used, sometimes with a "pseudo-reference" region or cluster analysis to derive the input function.[2][17]

    • The model yields the binding potential (BP_ND), a measure of specific ligand binding.

  • Statistical Analysis: BP_ND values are compared between experimental groups.

Protocol 4: Immunohistochemical Validation

This protocol is for the post-mortem validation of the PET signal.[15]

  • Tissue Collection: Following the final imaging session, animals are euthanized, and the brains are collected.

  • Tissue Processing: Brains are fixed, sectioned, and prepared for immunohistochemistry.

  • Staining: Sections are stained with antibodies against markers of activated microglia (e.g., OX-42, Iba1) and reactive astrocytes (e.g., GFAP).

  • Analysis: The distribution and intensity of the immunohistochemical staining are correlated with the PET signal in corresponding brain regions.

Conclusion

The choice of an imaging probe for TSPO is a critical decision in the design of neuroinflammation studies. While [¹¹C]-(R)-PK11195 has been instrumental in establishing the field, its technical limitations have led to the development of "challenger" probes with improved imaging characteristics.[8][12] These second-generation tracers, however, are often confounded by the influence of a genetic polymorphism in TSPO, a factor that does not significantly affect [¹¹C]-(R)-PK11195.[8][13] The emergence of third-generation, polymorphism-insensitive tracers holds promise for the future.[6]

For researchers, the selection between these agents will depend on the specific research question, the available resources (such as a cyclotron and genotyping facilities), and the desired trade-off between the extensive validation of [¹¹C]-(R)-PK11195 and the superior signal-to-noise properties of the newer agents. This guide provides the foundational data and methodologies to make an informed decision.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of PK 11195

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of PK 11195, a selective ligand for the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO). Adherence to these guidelines is paramount to minimize risks to personnel and the environment.

Key Safety and Handling Information

Before proceeding with disposal, it is crucial to be aware of the fundamental properties and handling requirements for this compound.

PropertyValueSource
Chemical Name 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide[1]
Molecular Formula C₂₁H₂₁ClN₂O[1]
Molecular Weight 352.86 g/mol [1]
Form Solid[2]
Solubility Soluble in DMSO and ethanol[1]
Storage Store at room temperature. Solutions can be stored at -20°C for up to one month.[1][3]

Safety Precautions:

  • This material should be considered hazardous.[3]

  • Avoid ingestion, inhalation, and contact with eyes and skin.[3]

  • Always wash hands thoroughly after handling.[3]

  • Consult the complete Safety Data Sheet (SDS) provided by your institution before use.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, must be conducted in accordance with institutional and local regulations. The following is a general procedural workflow based on safety data sheet recommendations and standard laboratory practices.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.

2. Waste Segregation:

  • Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, vials, and absorbent materials, should be disposed of as contaminated solid waste in a designated, labeled container.

3. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide." Include any other information required by your institution's environmental health and safety (EHS) department.

4. Storage of Waste:

  • Store sealed waste containers in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.

5. Prohibited Disposal Methods:

  • Crucially, do not empty this compound or its solutions into drains or the aquatic environment.[4] This is a critical step to prevent environmental contamination.

6. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor. Waste disposal must be carried out in accordance with official state and local regulations.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->segregate label_waste Label Waste Containers Clearly segregate->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste prohibited Critical Check: Do NOT Dispose Down Drain store_waste->prohibited contact_ehs Contact Institutional EHS for Pickup prohibited->contact_ehs Proceed end End: Compliant Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize safety and consult your institution's specific guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PK 11195
Reactant of Route 2
Reactant of Route 2
PK 11195

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。